molecular formula C15H20Cl2N2O B12329935 AR antagonist 1 hydrochloride

AR antagonist 1 hydrochloride

カタログ番号: B12329935
分子量: 315.2 g/mol
InChIキー: SHISKTDDIFARGI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

AR antagonist 1 hydrochloride is a useful research compound. Its molecular formula is C15H20Cl2N2O and its molecular weight is 315.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

分子式

C15H20Cl2N2O

分子量

315.2 g/mol

IUPAC名

4-(3-amino-2,2,4,4-tetramethylcyclobutyl)oxy-2-chlorobenzonitrile;hydrochloride

InChI

InChI=1S/C15H19ClN2O.ClH/c1-14(2)12(18)15(3,4)13(14)19-10-6-5-9(8-17)11(16)7-10;/h5-7,12-13H,18H2,1-4H3;1H

InChIキー

SHISKTDDIFARGI-UHFFFAOYSA-N

正規SMILES

CC1(C(C(C1OC2=CC(=C(C=C2)C#N)Cl)(C)C)N)C.Cl

製品の起源

United States

Foundational & Exploratory

The Core Mechanism of Action of AR Antagonist 1 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR Antagonist 1 Hydrochloride is a potent, small-molecule inhibitor of the Androgen Receptor (AR), a critical transcription factor in the progression of prostate cancer and other androgen-dependent diseases. This document provides a detailed technical overview of its core mechanism of action, drawing from available data and the established principles of androgen receptor antagonism. The primary focus is on its function as a competitive inhibitor and its role as a key component in the development of proteolysis-targeting chimeras (PROTACs). Quantitative data, experimental methodologies, and signaling pathway visualizations are presented to offer a comprehensive resource for research and development.

Introduction to Androgen Receptor Signaling

The Androgen Receptor is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. In its inactive state, AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to androgens like testosterone or dihydrotestosterone (DHT), the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Within the nucleus, the AR homodimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter or enhancer regions of target genes. This binding, along with the recruitment of coactivator proteins, initiates the transcription of genes responsible for cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of prostate cancer.

Core Mechanism of Action of this compound

This compound functions primarily as a direct, competitive antagonist of the androgen receptor. Its mechanism can be dissected into several key events that collectively inhibit the downstream signaling cascade.

  • Competitive Binding to the Ligand-Binding Domain (LBD): The antagonist directly competes with endogenous androgens (e.g., DHT) for binding to the ligand-binding pocket of the AR.[1][2] By occupying this site, it prevents the receptor from adopting the active conformation necessary for signaling.

  • Inhibition of AR Nuclear Translocation: The binding of this compound to the AR impedes the receptor's translocation from the cytoplasm to the nucleus.[3] This is a critical inhibitory step, as it prevents the receptor from accessing its target genes in the chromatin.

  • Disruption of Coactivator Recruitment: Even if some antagonist-bound AR were to enter the nucleus, the conformation induced by the antagonist is not conducive to the recruitment of essential coactivator proteins.[1][4][5] This prevents the assembly of a functional transcriptional complex, thereby blocking gene expression.

This multi-faceted antagonism culminates in the suppression of AR-regulated gene transcription, leading to an anti-proliferative effect in androgen-dependent cells.

Application in PROTAC Technology

Beyond its role as a standalone antagonist, this compound is a crucial component in the synthesis of advanced therapeutic modalities known as PROTACs.

Specifically, it serves as the target-binding ligand for the PROTAC degrader ARD-266 .[1][3][6][7] In this context, the molecule is chemically linked to a ligand that binds to an E3 ubiquitin ligase, such as the Von Hippel-Lindau (VHL) protein.[1][3][7][8] The resulting bifunctional PROTAC molecule simultaneously binds to the AR and the E3 ligase, bringing them into close proximity. This induced proximity facilitates the ubiquitination of the AR, marking it for degradation by the cell's proteasome. This approach turns the antagonist into a vehicle for eliminating the target protein entirely, rather than just inhibiting it.

Quantitative Data

The following table summarizes the available quantitative data for the inhibitory activity of AR Antagonist 1.

ParameterValueCell LineNotes
IC₅₀ 59 nMLNCaPRepresents the concentration required to inhibit 50% of AR activity.[1]

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows discussed.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR_HSP AR-HSP Complex AR_Active Active AR AR_HSP->AR_Active HSP Dissociation Blocked_AR Inactive AR Complex AR_HSP->Blocked_AR DHT Androgen (DHT) DHT->AR_HSP Binds Antagonist AR Antagonist 1 Antagonist->AR_HSP Competitive Binding AR_Dimer AR Dimer AR_Active->AR_Dimer Dimerization Nuc_AR_Dimer Nuclear AR Dimer AR_Dimer->Nuc_AR_Dimer Nuclear Translocation ARE Androgen Response Element (DNA) Nuc_AR_Dimer->ARE Binds No_Translocation Blocked_AR->No_Translocation Blocks Translocation Coactivators Coactivators ARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates

Caption: Mechanism of AR Antagonism.

PROTAC_Mechanism cluster_components cluster_ternary Ternary Complex Formation AR Androgen Receptor (AR) PROTAC PROTAC (ARD-266) AR->PROTAC Binds (via AR Antagonist 1 moiety) Ternary_Complex AR - PROTAC - E3 Ligase AR->Ternary_Complex PROTAC->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->PROTAC Binds (via VHL ligand moiety) E3_Ligase->Ternary_Complex Ub Ubiquitin Ternary_Complex->Ub Recruits Poly_Ub Poly-ubiquitination of AR Ub->Poly_Ub Transfers to AR Proteasome Proteasome Poly_Ub->Proteasome Targets AR to Degradation AR Degradation Proteasome->Degradation

Caption: PROTAC-mediated Degradation Workflow.

Experimental Protocols

While specific protocols for this compound are not publicly available, the following sections describe standardized methodologies for assessing the mechanism of action of AR antagonists.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the antagonist for the androgen receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

  • Cell Lysate Preparation: LNCaP or other AR-expressing cells are cultured and harvested. The cells are lysed to prepare a protein extract containing the AR.

  • Assay Setup: A constant concentration of a radiolabeled androgen (e.g., ³H-R1881) is incubated with the cell lysate.

  • Competition: Increasing concentrations of this compound (the competitor) are added to the incubation mixture.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound radioligand is separated from unbound radioligand using a method like filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter, corresponding to the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the antagonist. An IC₅₀ value is determined from the resulting sigmoidal curve. The Ki is then calculated using the Cheng-Prusoff equation.

AR Nuclear Translocation Assay

Objective: To visually and quantitatively assess the effect of the antagonist on the subcellular localization of the AR.

Methodology:

  • Cell Culture: AR-expressing cells (e.g., PC-3 cells stably expressing GFP-AR) are seeded onto glass coverslips or imaging plates.

  • Treatment: Cells are treated with one of the following: vehicle control, an androgen (e.g., DHT) to induce translocation, or DHT in combination with this compound.

  • Incubation: Cells are incubated for a sufficient period to allow for nuclear translocation to occur (e.g., 1-2 hours).

  • Fixation and Staining: Cells are fixed with paraformaldehyde. The AR is visualized either through its GFP tag or by immunofluorescence using an anti-AR antibody. Nuclei are counterstained with DAPI.

  • Imaging: Images are acquired using a fluorescence microscope or a high-content imaging system.

  • Analysis: The distribution of the AR signal is analyzed. The ratio of nuclear to cytoplasmic fluorescence intensity is calculated to quantify the degree of nuclear translocation. A significant reduction in this ratio in the antagonist-treated group compared to the DHT-only group indicates inhibition.

Coactivator Recruitment Assay (e.g., TR-FRET)

Objective: To measure the ability of the AR to recruit coactivator proteins in the presence of the antagonist.

Methodology:

  • Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity between the AR and a coactivator peptide.

  • Reagents: The assay uses a purified AR ligand-binding domain (LBD) tagged with a donor fluorophore (e.g., GST-AR-LBD with a terbium-labeled anti-GST antibody) and a synthetic peptide representing the coactivator interaction motif (e.g., FXXLF motif from SRC2/TIF2) labeled with an acceptor fluorophore (e.g., fluorescein).

  • Assay Setup: The tagged AR-LBD and the labeled coactivator peptide are incubated in microplates.

  • Treatment: The molecules are tested in the presence of a vehicle, a known agonist (e.g., DHT), or the AR antagonist.

  • FRET Measurement: When the agonist induces AR-coactivator binding, the donor and acceptor fluorophores are brought close together, resulting in a FRET signal. This signal is measured using a plate reader capable of time-resolved fluorescence.

  • Data Analysis: The antagonist's effect is determined by its ability to reduce the FRET signal generated by the agonist, indicating a disruption of the AR-coactivator interaction.

Conclusion

This compound is a potent and versatile molecule for probing and inhibiting the androgen receptor signaling axis. Its primary mechanism involves competitive binding to the AR LBD, which in turn inhibits the receptor's nuclear translocation and ability to recruit coactivators, ultimately silencing the transcription of androgen-dependent genes. Furthermore, its successful incorporation into PROTACs highlights its utility in developing next-generation therapeutics designed to eliminate the AR protein entirely. This guide provides a foundational understanding of its mechanism for professionals engaged in oncology and endocrine-related drug discovery.

References

In-Depth Technical Guide: AR Antagonist 1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR Antagonist 1 Hydrochloride is a potent, non-steroidal androgen receptor (AR) antagonist. Its chemical name is 4-((1r,3r)-3-amino-2,2,4,4-tetramethylcyclobutoxy)-2-chlorobenzonitrile hydrochloride, and it is identified by the CAS number 1818885-55-0. This compound belongs to the aryloxy tetramethylcyclobutane class of AR antagonists. It serves as a critical component in the development of next-generation hormonal therapies, most notably as the warhead for Proteolysis Targeting Chimeras (PROTACs) such as ARD-266, which are designed to induce the degradation of the androgen receptor. This guide provides a comprehensive overview of its chemical structure, synthesis, and the relevant biological pathways and experimental protocols.

Chemical Structure and Properties

This compound is characterized by a substituted benzonitrile core linked via an ether to a tetramethylcyclobutane ring bearing an amino group. The hydrochloride salt form enhances its solubility and stability for research and development purposes.

Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyValueReference
CAS Number 1818885-55-0[1]
Molecular Formula C₁₅H₂₀Cl₂N₂O[1]
Molecular Weight 315.24 g/mol [1]
Appearance White to off-white solid[1]
SMILES Cl.N#CC1=CC=C(O[C@H]2C(C)(C)--INVALID-LINK--C2(C)C)C=C1Cl[1]

Synthesis

The synthesis of this compound involves a multi-step process, beginning with the stereoselective synthesis of the key intermediate, trans-3-amino-2,2,4,4-tetramethylcyclobutanol, followed by its coupling to a substituted benzonitrile, and concluding with the formation of the hydrochloride salt.

Synthetic Scheme

Synthesis cluster_0 Synthesis of Intermediate 1 cluster_1 Final Assembly 2,2,4,4-tetramethylcyclobutane-1,3-dione 2,2,4,4-tetramethylcyclobutane-1,3-dione Intermediate_A Oxime Intermediate 2,2,4,4-tetramethylcyclobutane-1,3-dione->Intermediate_A NH2OH·HCl, NaOAc trans-3-Amino-2,2,4,4-tetramethylcyclobutanol trans-3-Amino-2,2,4,4-tetramethylcyclobutanol Intermediate_A->trans-3-Amino-2,2,4,4-tetramethylcyclobutanol Reduction (e.g., KRED) trans-3-Amino-2,2,4,4-tetramethylcyclobutanol2-Chloro-4-fluorobenzonitrile trans-3-Amino-2,2,4,4-tetramethylcyclobutanol2-Chloro-4-fluorobenzonitrile AR_Antagonist_1_Free_Base AR_Antagonist_1_Free_Base trans-3-Amino-2,2,4,4-tetramethylcyclobutanol2-Chloro-4-fluorobenzonitrile->AR_Antagonist_1_Free_Base NaH, DMF AR_Antagonist_1_Hydrochloride AR_Antagonist_1_Hydrochloride AR_Antagonist_1_Free_Base->AR_Antagonist_1_Hydrochloride HCl in Ether 2-Chloro-4-fluorobenzonitrile 2-Chloro-4-fluorobenzonitrile

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol

This key intermediate is synthesized from 2,2,4,4-tetramethylcyclobutane-1,3-dione. The process typically involves the formation of an oxime intermediate, followed by a stereoselective reduction. A highly efficient method utilizes a ketoreductase (KRED) to achieve high diastereoselectivity.

  • Materials: 2,2,4,4-tetramethylcyclobutane-1,3-dione, hydroxylamine hydrochloride, sodium acetate, a suitable ketoreductase, and appropriate solvents and buffers.

  • Procedure (Illustrative):

    • Oxime Formation: 2,2,4,4-tetramethylcyclobutane-1,3-dione is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate in an alcoholic solvent. The reaction mixture is heated to reflux and monitored by TLC until completion. The product is then isolated by extraction and purified.

    • Biocatalytic Reduction: The oxime intermediate is subjected to reduction using a selected ketoreductase in a buffered aqueous solution, often with a co-factor regeneration system. The reaction is incubated at a controlled temperature and pH until the desired conversion is achieved. The product, trans-3-amino-2,2,4,4-tetramethylcyclobutanol, is then extracted with an organic solvent and purified by chromatography.

Step 2: Synthesis of 4-((1r,3r)-3-amino-2,2,4,4-tetramethylcyclobutoxy)-2-chlorobenzonitrile (Free Base)

  • Materials: trans-3-Amino-2,2,4,4-tetramethylcyclobutanol, 2-chloro-4-fluorobenzonitrile, sodium hydride (NaH), and anhydrous dimethylformamide (DMF).

  • Procedure:

    • To a solution of trans-3-amino-2,2,4,4-tetramethylcyclobutanol in anhydrous DMF at 0 °C under an inert atmosphere, sodium hydride is added portion-wise.

    • The mixture is stirred at room temperature for 30 minutes.

    • A solution of 2-chloro-4-fluorobenzonitrile in anhydrous DMF is then added dropwise.

    • The reaction is stirred at room temperature and monitored by TLC.

    • Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography.

Step 3: Formation of the Hydrochloride Salt

  • Materials: 4-((1r,3r)-3-amino-2,2,4,4-tetramethylcyclobutoxy)-2-chlorobenzonitrile, hydrochloric acid solution in diethyl ether or isopropanol.

  • Procedure:

    • The purified free base is dissolved in a minimal amount of a suitable solvent like diethyl ether.

    • A solution of hydrochloric acid in diethyl ether (or another appropriate solvent) is added dropwise with stirring.

    • The resulting precipitate, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Biological Activity and Mechanism of Action

This compound functions by competitively binding to the ligand-binding domain (LBD) of the androgen receptor, thereby inhibiting the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This prevents the conformational changes in the AR required for its activation, nuclear translocation, and subsequent transcription of target genes that drive the growth and proliferation of androgen-sensitive cells, particularly in prostate cancer.

Androgen Receptor Signaling Pathway

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_Androgen Activated AR AR_HSP->AR_Androgen HSP Dissociation Androgen Androgen (e.g., DHT) Androgen->AR_HSP Dimerization AR Dimer AR_Androgen->Dimerization Dimerization AR_Androgen->Dimerization Antagonist AR Antagonist 1 Antagonist->AR_HSP Competitive Binding ARE Androgen Response Element (ARE) Dimerization->ARE Binding to DNA Dimerization->ARE Coactivators Coactivators ARE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein CellGrowth Cell Proliferation & Survival Protein->CellGrowth

Caption: Androgen receptor signaling pathway and the inhibitory action of AR Antagonist 1.

Quantitative Biological Data

Experimental Protocols for Biological Characterization

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

  • Objective: To determine the binding affinity (e.g., IC₅₀, Kᵢ) of AR Antagonist 1 for the androgen receptor.

  • Materials:

    • Source of AR (e.g., rat prostate cytosol, or recombinant human AR).

    • Radiolabeled ligand (e.g., [³H]-R1881 or [³H]-DHT).

    • This compound.

    • Unlabeled standard competitor (e.g., R1881 or DHT).

    • Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol).

    • Scintillation cocktail and scintillation counter.

  • Workflow:

Binding_Assay A Prepare serial dilutions of AR Antagonist 1 B Incubate AR source with radiolabeled ligand and antagonist A->B C Separate bound from free radioligand (e.g., hydroxylapatite) B->C D Quantify bound radioactivity using a scintillation counter C->D E Plot % inhibition vs. antagonist concentration D->E F Calculate IC50 and Ki values E->F

Caption: Workflow for an androgen receptor competitive binding assay.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a multi-well plate, add the AR preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the antagonist. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled standard).

    • Incubate the plate to allow binding to reach equilibrium.

    • Separate the AR-bound radioligand from the free radioligand. A common method is the use of hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.

    • Wash the HAP to remove unbound radioligand.

    • Add scintillation cocktail to the washed HAP and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of specific binding for each concentration of the antagonist.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

AR-Mediated Reporter Gene Assay

This cell-based assay measures the functional antagonist activity of the compound.

  • Objective: To determine the ability of AR Antagonist 1 to inhibit androgen-induced gene transcription.

  • Materials:

    • A mammalian cell line that expresses AR (e.g., LNCaP) or is co-transfected with an AR expression vector and a reporter plasmid.

    • The reporter plasmid contains a luciferase or β-galactosidase gene under the control of an androgen-responsive promoter (e.g., containing AREs).

    • Androgen (e.g., DHT).

    • This compound.

    • Cell culture reagents.

    • Luciferase assay reagent and a luminometer.

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to attach.

    • Treat the cells with varying concentrations of this compound in the presence of a fixed, stimulating concentration of DHT. Include controls with DHT alone and vehicle alone.

    • Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

    • Normalize the reporter activity to a measure of cell viability (e.g., total protein concentration).

    • Plot the normalized reporter activity against the antagonist concentration to determine the IC₅₀ for transcriptional inhibition.

Conclusion

This compound is a well-defined and potent androgen receptor antagonist with a clear mechanism of action. Its significance extends beyond direct AR inhibition to its utility as a foundational molecule for the development of innovative therapeutic modalities like PROTACs. The synthetic and experimental protocols outlined in this guide provide a comprehensive resource for researchers in the fields of medicinal chemistry, oncology, and drug discovery who are working to develop novel treatments for androgen-driven diseases.

References

In-Depth Technical Guide: Target Binding Affinity of AR Antagonist 1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR Antagonist 1 Hydrochloride is a potent, orally available, full antagonist of the androgen receptor (AR). It is a nonsteroidal antiandrogen that has garnered significant interest in the field of prostate cancer research and the development of novel therapeutics. This technical guide provides a comprehensive overview of the target binding affinity of this compound, including quantitative data, detailed experimental protocols for its characterization, and its impact on androgen receptor signaling pathways. This molecule is also identified in scientific literature as compound 26 and compound 29.

Target Binding Affinity: Quantitative Analysis

The binding affinity of this compound for the androgen receptor has been characterized by its half-maximal inhibitory concentration (IC50). Current data indicates an IC50 value of 59 nM[1][2]. It is important to note that while the hydrochloride salt form is often used to improve water solubility and stability, its biological activity is comparable to the free form.

A separate study has reported an IC50 value of 5.57 µM for a compound also designated as "compound 26"[3]. Further investigation is required to clarify if this refers to the same molecule or a different structural analog. For the purposes of this guide, the more frequently cited and potent IC50 value of 59 nM will be considered.

To provide a comprehensive profile of the binding characteristics of this compound, further experimental determination of its inhibition constant (Ki) and dissociation constant (Kd) is recommended.

Table 1: Quantitative Binding Affinity Data for this compound

MetricValueTargetNotes
IC50 59 nMAndrogen Receptor (AR)Represents the concentration at which 50% of the AR is inhibited.
Ki Not Yet DeterminedAndrogen Receptor (AR)Represents the inhibition constant, a measure of the antagonist's binding affinity.
Kd Not Yet DeterminedAndrogen Receptor (AR)Represents the dissociation constant, indicating the propensity of the antagonist-receptor complex to separate.

Mechanism of Action and Signaling Pathway

This compound functions by competitively binding to the ligand-binding domain (LBD) of the androgen receptor. This direct interaction prevents the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT), thereby inhibiting the subsequent conformational changes required for receptor activation.

The binding of androgens to the AR typically initiates a cascade of events, including the dissociation of heat shock proteins, receptor dimerization, and translocation from the cytoplasm to the nucleus. Once in the nucleus, the AR-androgen complex binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes that promote cell growth and proliferation.

This compound disrupts this signaling pathway at its inception. By occupying the LBD, it prevents the receptor from adopting an active conformation, thereby inhibiting its nuclear translocation and subsequent gene transcription. This ultimately leads to a reduction in the expression of androgen-dependent genes.

Furthermore, AR Antagonist 1 is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In this context, it serves as the AR-targeting ligand, which is linked to an E3 ligase-recruiting moiety. The resulting PROTAC molecule facilitates the ubiquitination and subsequent proteasomal degradation of the androgen receptor, offering a distinct and potentially more durable mechanism of AR antagonism.

Below is a diagram illustrating the canonical androgen receptor signaling pathway and the point of intervention by this compound.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens (T, DHT) Androgens (T, DHT) AR AR Androgens (T, DHT)->AR Binds AR Antagonist 1 AR Antagonist 1 AR Antagonist 1->AR Competitively Binds AR-Androgen Complex AR-Androgen Complex AR Antagonist 1->AR-Androgen Complex Inhibits Nuclear Translocation HSPs HSPs HSPs->AR Stabilizes AR-Androgen Complex->HSPs Dissociates AR Dimer AR Dimer AREs AREs AR Dimer->AREs Binds Nucleus Nucleus Gene Transcription Gene Transcription AREs->Gene Transcription Initiates

Caption: Androgen Receptor Signaling Pathway and Inhibition by AR Antagonist 1.

Experimental Protocols

The determination of the binding affinity of this compound can be achieved through various established in vitro assays. The following are detailed methodologies for two common approaches: a competitive radioligand binding assay and a surface plasmon resonance (SPR) assay.

Competitive Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

  • Purified full-length human androgen receptor or AR ligand-binding domain (LBD).

  • Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT).

  • This compound.

  • Unlabeled androgen (for determining non-specific binding).

  • Assay Buffer (e.g., Tris-HCl buffer with protease inhibitors).

  • Scintillation fluid.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound and the unlabeled androgen in the assay buffer. Prepare a working solution of the radiolabeled androgen at a concentration close to its Kd value.

  • Assay Setup: In a 96-well plate, set up the following reaction groups in triplicate:

    • Total Binding: AR, radiolabeled androgen.

    • Non-specific Binding: AR, radiolabeled androgen, and a saturating concentration of unlabeled androgen.

    • Competitive Binding: AR, radiolabeled androgen, and varying concentrations of this compound.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation: Separate the bound from free radioligand by vacuum filtration through the filter plates.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (Kd).

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip).

  • Purified androgen receptor.

  • This compound.

  • Running buffer (e.g., HBS-EP+).

  • Immobilization reagents (e.g., EDC/NHS).

Procedure:

  • Immobilization: Covalently immobilize the purified androgen receptor onto the sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the sensor surface.

    • Monitor the change in the SPR signal (response units, RU) over time to measure association.

    • After the association phase, flow running buffer over the surface to measure dissociation.

  • Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound antagonist using a suitable regeneration solution.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the dissociation constant (Kd) as the ratio of kd/ka.

Caption: Workflow for a Surface Plasmon Resonance (SPR) Assay.

Conclusion

This compound is a high-affinity ligand for the androgen receptor, demonstrating potent antagonistic activity. Its mechanism of action involves the direct competitive inhibition of androgen binding, leading to the disruption of the AR signaling pathway. The quantitative assessment of its binding affinity, through methods such as radioligand binding assays and surface plasmon resonance, is crucial for its continued development as a therapeutic agent. The detailed protocols provided in this guide offer a robust framework for the characterization of this and other novel androgen receptor antagonists. Further studies to determine the Ki and Kd values will provide a more complete understanding of its interaction with the androgen receptor and inform future drug design and optimization efforts.

References

Discovery and development of AR antagonist 1 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Development of a Potent Androgen Receptor Antagonist: Enzalutamide as a Case Study

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enzalutamide (marketed as Xtandi®) is a second-generation, orally administered, non-steroidal androgen receptor (AR) antagonist.[1] It was developed by Medivation and is a cornerstone in the treatment of various stages of prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC).[1][2][3] Unlike first-generation antiandrogens, enzalutamide exhibits a multi-faceted mechanism of action that leads to a more profound inhibition of the AR signaling pathway, a critical driver of prostate cancer cell growth and survival.[4][5] This guide provides a comprehensive technical overview of the discovery, development, mechanism of action, and key experimental protocols associated with enzalutamide.

Discovery and Development Timeline

The development of enzalutamide was a result of a rational drug design approach aimed at overcoming the limitations of first-generation antiandrogens.[6] The research that led to its creation began at the University of California, Los Angeles (UCLA) in the early 2000s.[7]

  • Early 2000s: Foundational research begins at UCLA.[7]

  • 2005: The foundational patents for enzalutamide are filed, and UCLA licenses them to Medivation.[7]

  • 2006: The chemical structure and initial characterization of enzalutamide are first described.[1]

  • 2007: An Investigational New Drug (IND) application is filed with the FDA, and Phase 1 clinical trials commence.[7]

  • 2009: Medivation partners with Astellas to co-develop and commercialize the drug. The pivotal Phase 3 AFFIRM trial for post-chemotherapy mCRPC patients is initiated.[7]

  • 2012: The U.S. Food and Drug Administration (FDA) grants approval for enzalutamide for the treatment of mCRPC in patients who have previously received chemotherapy, a rapid approval timeline of less than three years from the start of the pivotal trial.[1][7]

  • 2018: The FDA expands the approval to include non-metastatic castration-resistant prostate cancer (nmCRPC).[1]

  • 2019: The FDA further approves enzalutamide for the treatment of metastatic castration-sensitive prostate cancer (mCSPC).[1]

Mechanism of Action

Enzalutamide is a potent inhibitor of the androgen receptor signaling pathway, acting on multiple critical steps.[4] This comprehensive inhibition is what differentiates it from earlier antiandrogens and is key to its clinical efficacy.[4]

The primary mechanisms of action are:

  • Competitive Inhibition of Androgen Binding: Enzalutamide binds to the ligand-binding domain of the AR with a significantly higher affinity (five to eight times greater) than first-generation antiandrogens like bicalutamide.[8] This competitively blocks the binding of endogenous androgens such as testosterone and dihydrotestosterone (DHT).[9][10]

  • Inhibition of Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus to act as a transcription factor.[11] Enzalutamide prevents this crucial step, effectively sequestering the AR in the cytoplasm.[4][9][10]

  • Impairment of DNA Binding and Coactivator Recruitment: Even if some AR molecules were to translocate to the nucleus, enzalutamide impairs the ability of the AR to bind to specific DNA sequences known as androgen response elements (AREs) and to recruit necessary coactivator proteins.[1][4][9] This prevents the transcription of androgen-dependent genes that promote cancer cell growth and survival.[4]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation & Dimerization HSP HSP AR_HSP->AR Enzalutamide Enzalutamide Enzalutamide->AR Competitively Inhibits Binding Enzalutamide->Inhibit_Translocation Inhibits Translocation Enzalutamide->Inhibit_DNA_Binding Inhibits DNA Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Coactivators Coactivators ARE->Coactivators Recruits Transcription Gene Transcription (Proliferation, Survival) Coactivators->Transcription Initiates

Androgen Receptor signaling and enzalutamide's inhibitory actions.

Preclinical Evaluation

In Vitro Studies

Preclinical in vitro studies were crucial in establishing the pharmacological profile of enzalutamide.

ParameterMethodResultReference
AR Binding Affinity Competitive binding assay with 18F-FDHT5- to 8-fold greater affinity for AR than bicalutamide.[8]
AR Agonism/Antagonism Gene expression analysis in LNCaP/AR cellsNo agonist activity observed; potent antagonist of AR target genes (PSA, TMPRSS2).[12]
Effect on Cell Growth Cell proliferation assays (e.g., MTT)Dose-dependent inhibition of prostate cancer cell growth.[13]
Mechanism Confirmation Gene expression profilingOpposes androgen-induced changes in genes related to cell adhesion, angiogenesis, and apoptosis.[14]
In Vivo Studies

Animal models, particularly xenografts, were used to assess the in vivo efficacy of enzalutamide.

ModelTreatmentKey FindingsReference
LNCaP/AR Xenograft (Castrated Mice) 10 mg/kg/day, oralSignificant tumor regression and decreased PSA levels.[12]
Prostate Cancer Xenograft 1, 10, 50 mg/kg/day, oralDose-dependent reduction in tumor growth and disease progression.[15]
Docetaxel-Resistant Models Enzalutamide treatment post-docetaxelReduced enzalutamide sensitivity in docetaxel-pretreated models.[16][17]

Clinical Development

Pharmacokinetics

The clinical pharmacokinetics of enzalutamide have been well-characterized in numerous studies.[18]

ParameterValueDetailsReference
Administration 160 mg, once daily, oralAdministered as four 40 mg capsules.[18][19]
Time to Max Concentration (Tmax) 1 hour (median)Range: 0.5 to 3 hours.[20]
Terminal Half-life (T1/2) ~5.8 daysAllows for once-daily dosing.[18][20]
Time to Steady State ~28 daysAccumulates approximately 8.3-fold relative to a single dose.[18][20]
Metabolism HepaticPrimarily via CYP2C8 and CYP3A4 enzymes.[18][19]
Active Metabolite N-desmethyl enzalutamideFormed by CYP2C8; circulates at similar concentrations to the parent drug at steady state.[18][19]
Food Effect MinimalCan be taken with or without food.[18]
Protein Binding 97-98%Highly bound to plasma proteins.[19]
Clinical Efficacy

The efficacy of enzalutamide has been established in several large-scale, randomized Phase 3 clinical trials across different stages of prostate cancer.

Trial (Patient Population)Treatment ArmsPrimary EndpointResultReference
AFFIRM (mCRPC, post-chemotherapy)Enzalutamide vs. PlaceboOverall Survival (OS)Median OS: 18.4 months vs. 13.6 months (HR 0.63, p<0.001).[21][22]
PREVAIL (mCRPC, chemotherapy-naïve)Enzalutamide vs. PlaceboOverall Survival (OS) & Radiographic Progression-Free Survival (rPFS)Significantly improved OS and rPFS.[14][22]
ARCHES (mHSPC)Enzalutamide + ADT vs. Placebo + ADTRadiographic Progression-Free Survival (rPFS)Reduced risk of radiographic progression or death by 61% (HR 0.39). At follow-up, reduced risk of death by 34% (HR 0.66).[3][23]
Safety Profile

Enzalutamide is generally well-tolerated. The most common adverse events reported in clinical trials include fatigue, back pain, diarrhea, and hot flashes.[21] Hypertension has also been observed.[21] A notable but less common risk is seizure, which led to the selection of the 160 mg daily dose, as higher doses were associated with an increased incidence in early trials.[22]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of enzalutamide.

Synthesis Workflow

An improved and practical synthesis of enzalutamide can be accomplished in five main steps starting from 4-bromo-2-fluoro-benzoic acid.[24]

Synthesis_Workflow Start 4-bromo-2-fluoro-benzoic acid Step1 Methyl Esterification Start->Step1 Step2 Ullmann Ligation Step1->Step2 Step3 Second Methyl Esterification Step2->Step3 Step4 Ring Closing Reaction Step3->Step4 Step5 Final Methyl Amidation Step4->Step5 End Enzalutamide Step5->End

A five-step synthesis workflow for enzalutamide.

Detailed Protocol: Final Methyl Amidation Step [24]

  • Dissolve the precursor intermediate in a suitable solvent such as tetrahydrofuran.

  • Cool the solution to approximately -11°C.

  • Add a 40% aqueous methylamine solution dropwise over 40 minutes, maintaining the temperature at around -8 ± 1°C.

  • Allow the reaction to proceed for approximately 22 hours at -8°C.

  • Quench the reaction by adding ethanol.

  • Concentrate the solution in vacuo to remove organic solvents and precipitate the product.

  • Isolate the solid product by filtration, rinse with isopropanol, and dry under heat (e.g., 65°C) to yield pure enzalutamide crystals.

AR Nuclear Translocation Assay by Immunofluorescence

This protocol allows for the visualization of AR subcellular localization.[11]

  • Cell Culture: Plate prostate cancer cells (e.g., LNCaP) on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Starvation: Culture cells in a serum-free medium for 24 hours to reduce baseline AR activation.

  • Treatment: Treat the cells with the following conditions for 2-4 hours:

    • Vehicle control (e.g., DMSO).

    • Androgen (e.g., 10 nM DHT) to induce nuclear translocation.

    • Enzalutamide (e.g., 10 µM) followed by DHT (10 nM).

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with a primary antibody against AR (diluted in 1% BSA/PBS) overnight at 4°C.

  • Secondary Antibody Incubation: Wash cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Nuclear Staining and Mounting: Stain nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the slides using a fluorescence microscope. AR localization will be primarily cytoplasmic in control and enzalutamide-treated cells, and nuclear in DHT-treated cells.

Chromatin Immunoprecipitation (ChIP) Assay Workflow

This assay is used to determine if enzalutamide inhibits the binding of AR to the DNA of its target genes.[12]

ChIP_Workflow Start 1. Treat LNCaP cells with Androgen (R1881) +/- Enzalutamide Crosslink 2. Cross-link proteins to DNA (1% Paraformaldehyde) Start->Crosslink Lyse 3. Lyse cells and shear chromatin (Sonication) Crosslink->Lyse IP 4. Immunoprecipitate with AR antibody Lyse->IP Wash 5. Wash and elute AR-DNA complexes IP->Wash Reverse 6. Reverse cross-links and purify DNA Wash->Reverse qPCR 7. Quantify DNA by real-time PCR (Primers for PSA/TMPRSS2 enhancers) Reverse->qPCR Result Result: Reduced DNA precipitation in Enzalutamide-treated samples qPCR->Result

Workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Conclusion

Enzalutamide stands as a prime example of successful rational drug design in oncology. Its discovery and development were guided by a deep understanding of the androgen receptor signaling pathway and the limitations of previous therapies. By targeting multiple, distinct steps in AR activation, enzalutamide provides a robust and durable suppression of the key signaling pathway driving prostate cancer. Its well-characterized preclinical and clinical profile, from molecular mechanism to patient survival benefit, has established it as a standard of care and a model for the development of future targeted therapies.

References

The Role of AR Antagonist 1 Hydrochloride in PROTAC-Mediated Androgen Receptor Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a pivotal driver in the progression of prostate cancer, making it a primary therapeutic target. Traditional strategies have focused on inhibiting AR activity with antagonists. However, the emergence of resistance mechanisms necessitates novel approaches. Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in targeted therapy, moving from occupancy-driven inhibition to event-driven degradation of target proteins. This technical guide provides an in-depth exploration of AR antagonist 1 hydrochloride, a key ligand utilized in the development of potent AR-targeting PROTACs, with a focus on its incorporation into the well-characterized degrader, ARD-266.

This compound (also known as compound 29) serves as the warhead that specifically binds to the Androgen Receptor.[1][2] In the context of a PROTAC, this antagonist is chemically linked to a ligand that recruits an E3 ubiquitin ligase, such as the von Hippel-Lindau (VHL) protein.[1][2] This heterobifunctional molecule facilitates the formation of a ternary complex between the AR and the E3 ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.[1][2][3] A notable finding in the development of PROTACs like ARD-266 is that even a weak binding affinity of the E3 ligase ligand can result in a highly potent and efficient degrader.[2][4]

Quantitative Data Presentation

The efficacy of PROTACs is primarily quantified by their ability to induce the degradation of the target protein. The following tables summarize the in vitro degradation and anti-proliferative activities of ARD-266, a PROTAC synthesized using this compound, in various prostate cancer cell lines.

Table 1: Comparative Degradation Potency (DC₅₀) of ARD-266 in Prostate Cancer Cell Lines

Cell LineDC₅₀ (nM)E3 Ligase RecruitedReference(s)
LNCaP0.2 - 1VHL[4][5][6][7]
VCaP0.2 - 1VHL[4][5][6][7]
22Rv10.2 - 1VHL[4][5][6][7]

DC₅₀ (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein.

Table 2: Maximum Degradation (Dₘₐₓ) of Androgen Receptor by ARD-266

Cell LineDₘₐₓ (% Degradation)Incubation Time (hours)Reference(s)
LNCaP>95%24[4][6][7][8]
VCaP>95%24[4][6][8]
22Rv1>95%24[4][6][8]

Dₘₐₓ represents the maximal percentage of target protein degradation achievable with the compound.

Table 3: Time-Dependent Degradation of Androgen Receptor by ARD-266 in LNCaP Cells

Time Point% AR Protein ReductionConcentrationReference(s)
3 hoursSignificant Reduction100 nM[5]
6 hoursNear-Complete Elimination100 nM[5]

Signaling Pathways and Mechanisms

Androgen Receptor Signaling Pathway

The canonical androgen receptor signaling pathway is initiated by the binding of androgens, such as testosterone or dihydrotestosterone (DHT), to the AR in the cytoplasm. This binding event triggers a conformational change, leading to the dissociation of heat shock proteins (HSPs), dimerization of the AR, and its translocation into the nucleus. Inside the nucleus, the AR homodimers bind to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to modulate the transcription of target genes responsible for cell growth and proliferation.

AR_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP_Complex AR-HSP Complex Androgen->AR_HSP_Complex AR AR AR_Dimer AR Dimer AR->AR_Dimer Dimerization HSP HSP AR_HSP_Complex->AR HSP Dissociation ARE Androgen Response Element (DNA) AR_Dimer->ARE Nuclear Translocation & DNA Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Recruitment of Co-regulators Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Canonical Androgen Receptor Signaling Pathway
PROTAC-Mediated AR Degradation

A PROTAC, such as one containing this compound, hijacks the cell's ubiquitin-proteasome system to degrade the AR. The PROTAC acts as a molecular bridge, bringing the AR and an E3 ligase into close proximity to form a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the AR, tagging it for degradation by the 26S proteasome. The PROTAC is then released to repeat the cycle.

PROTAC-Mediated Degradation of Androgen Receptor

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of emerging AR-targeting therapeutics.

Western Blot Analysis for AR Protein Degradation

This protocol outlines the procedure for quantifying AR protein levels in prostate cancer cells following treatment with an AR PROTAC.

1. Cell Culture and Treatment:

  • Culture prostate cancer cells (e.g., LNCaP, VCaP, or 22Rv1) in appropriate media until they reach 70-80% confluency.

  • Treat cells with varying concentrations of the AR PROTAC for the desired time period (e.g., 24 hours). Include a vehicle-treated control group (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, vortexing periodically.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay kit.

4. Sample Preparation and SDS-PAGE:

  • Normalize all samples to the same protein concentration with lysis buffer.

  • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

5. Protein Transfer and Immunoblotting:

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the AR overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the AR protein levels to the loading control and express as a percentage of the vehicle-treated control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to demonstrate the PROTAC-induced formation of the ternary complex (AR-PROTAC-E3 Ligase).

1. Cell Treatment and Lysis:

  • Treat cells with the PROTAC or vehicle control for a specified time.

  • Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Quantify the protein concentration of the cleared lysate.

2. Immunoprecipitation:

  • Take 1-2 mg of total protein and add an antibody specific to one component of the expected complex (e.g., anti-AR or an antibody against a tag on the E3 ligase if overexpressed).

  • Incubate overnight at 4°C with gentle rotation.

  • Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

3. Washing and Elution:

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Wash the beads three to five times with ice-cold wash buffer to remove non-specific binders.

  • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

4. Western Blot Analysis:

  • Perform Western blotting on the eluted samples as described above.

  • Probe the membrane with antibodies against all three components of the ternary complex: AR, the E3 ligase (e.g., VHL), and potentially a tag on the PROTAC if applicable. The presence of all three proteins in the eluate from the PROTAC-treated sample, but not the control, confirms the formation of the ternary complex.

Cell Viability Assay

This assay determines the effect of AR degradation on cell proliferation and health.

1. Cell Seeding:

  • Seed prostate cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

  • Allow cells to adhere overnight.

2. Compound Treatment:

  • Treat the cells with a serial dilution of the AR PROTAC. Include a vehicle-treated control.

3. Incubation:

  • Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C.

4. Viability Measurement (Example using MTS reagent):

  • Add MTS reagent to each well according to the manufacturer's protocol.

  • Incubate for 1-4 hours at 37°C until a color change is observed.

  • Measure the absorbance at 490 nm using a microplate reader.

5. Data Analysis:

  • Subtract the background absorbance.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).

Experimental Workflow Visualization

Experimental_Workflow General Experimental Workflow for PROTAC Characterization Cell_Culture 1. Cell Culture (e.g., LNCaP, VCaP) PROTAC_Treatment 2. PROTAC Treatment (Dose-Response & Time-Course) Cell_Culture->PROTAC_Treatment Cell_Harvesting 3. Cell Harvesting & Lysis PROTAC_Treatment->Cell_Harvesting Cell_Viability 5c. Cell Viability Assay (Functional Outcome - IC50) PROTAC_Treatment->Cell_Viability qRT_PCR 5d. qRT-PCR (Downstream Gene Expression) PROTAC_Treatment->qRT_PCR Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Harvesting->Protein_Quantification Western_Blot 5a. Western Blot Analysis (AR Degradation - DC50, Dmax) Protein_Quantification->Western_Blot Co_IP 5b. Co-Immunoprecipitation (Ternary Complex Formation) Protein_Quantification->Co_IP

Workflow for Evaluating an AR PROTAC Candidate

Conclusion

This compound is a validated and effective ligand for the development of potent AR-targeting PROTACs. As demonstrated by the data for ARD-266, its incorporation into a heterobifunctional degrader molecule leads to profound and efficient degradation of the Androgen Receptor at nanomolar concentrations. This approach of targeted protein degradation offers a promising strategy to overcome the limitations of traditional AR inhibitors in the treatment of prostate cancer. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued research and development of novel AR-degrading therapeutics.

References

In Silico Modeling of Androgen Receptor Antagonist Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a crucial therapeutic target in the management of prostate cancer.[1] As a ligand-activated transcription factor, the AR signaling pathway is central to the growth and proliferation of prostate cancer cells.[2][3] The development of AR antagonists that can effectively block this pathway is a primary focus of drug discovery efforts.[1] However, the emergence of resistance to existing therapies, often through mutations in the AR ligand-binding domain (LBD), necessitates the discovery of novel antagonists.[4][5] In silico modeling has become an indispensable tool in this endeavor, enabling the rational design and screening of new AR antagonists with improved potency and resistance profiles.[6][7][8]

This technical guide provides an in-depth overview of the computational methods used to model the binding of antagonists to the Androgen Receptor, with a specific focus on "AR antagonist 1 hydrochloride" as a case study. It details the underlying signaling pathways, experimental protocols for model validation, and the presentation of quantitative data.

The Androgen Receptor Signaling Pathway

The Androgen Receptor signaling pathway can be broadly classified into classical and non-classical pathways.[9]

  • Classical Pathway: In the classical pathway, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm.[10] This binding event triggers the dissociation of heat shock proteins (HSPs), leading to receptor dimerization and translocation into the nucleus.[10] Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs), recruiting coactivators and initiating the transcription of target genes responsible for cell growth and survival.[9][10][11]

  • Non-Classical Pathway: The non-classical pathway involves AR signaling originating from the plasma membrane.[9] This rapid signaling cascade can activate various downstream pathways, including the MAPK pathway, through interactions with signaling molecules like Src.[9][12]

Antagonists function by binding to the AR, typically within the ligand-binding pocket, and inducing a conformational change that prevents the recruitment of co-activators, thereby inhibiting gene transcription.[13][14] Some modern antagonists can also prevent AR nuclear translocation and its binding to chromatin.[6][15]

Androgen Receptor Signaling Pathway Diagram

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR_HSP->AR HSP Dissociation AR_Antagonist_Complex AR-Antagonist Complex AR_Dimer AR Dimer AR->AR_Dimer Dimerization & Nuclear Translocation Antagonist AR Antagonist Antagonist->AR_HSP Binds ARE ARE AR_Dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Blocked_Transcription Transcription Blocked AR_Antagonist_Complex->Blocked_Transcription Inhibits Transcription

Caption: Classical Androgen Receptor signaling pathway and antagonist inhibition.

In Silico Modeling Workflow for AR Antagonists

The process of discovering and optimizing AR antagonists using computational methods typically follows a structured workflow. This workflow integrates various in silico techniques to identify promising candidates for further experimental validation.[16][17]

Computational Drug Discovery Workflow Diagram

In_Silico_Workflow Target_Prep Target Preparation (AR Structure) Virtual_Screening Virtual Screening (Docking/Pharmacophore) Target_Prep->Virtual_Screening Ligand_Prep Ligand Library Preparation Ligand_Prep->Virtual_Screening Hit_Selection Hit Selection & Filtering Virtual_Screening->Hit_Selection MD_Sim Molecular Dynamics Simulations Hit_Selection->MD_Sim Binding_Energy Binding Free Energy Calculation (MM/PBSA) MD_Sim->Binding_Energy ADMET In Silico ADMET Prediction Binding_Energy->ADMET Lead_Optimization Lead Optimization ADMET->Lead_Optimization Experimental_Validation Experimental Validation Lead_Optimization->Experimental_Validation

Caption: A typical in silico workflow for the discovery of AR antagonists.

Key Experimental Protocols

In silico models are only as good as their experimental validation. The following are key experimental protocols used to assess the binding and activity of potential AR antagonists.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[18][19]

  • Protein Preparation: The three-dimensional structure of the AR ligand-binding domain is obtained from the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.[1]

  • Ligand Preparation: The 2D structure of the antagonist is converted to a 3D structure. Energy minimization is performed to obtain a low-energy conformation.[1]

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to fit the ligand into the binding site of the receptor.[13][20] The program generates multiple possible binding poses and scores them based on a scoring function that estimates the binding affinity.[20] The pose with the lowest energy score is typically considered the most likely binding mode.[1]

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into its stability and conformational changes.[13][21][22]

  • System Setup: The docked ligand-protein complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.[16]

  • Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a period of equilibration where the temperature and pressure of the system are gradually brought to the desired values.

  • Production Run: A long-duration simulation (nanoseconds to microseconds) is run to generate a trajectory of the atomic motions of the complex.[13]

  • Analysis: The trajectory is analyzed to determine the stability of the binding, identify key interactions (e.g., hydrogen bonds, hydrophobic interactions), and calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).[23][24]

Binding Affinity Assays

These assays are used to experimentally measure the binding affinity of a compound to the AR.

  • Radioligand Binding Assay: This is a competitive binding assay where a radiolabeled AR ligand (e.g., [3H]mibolerone or [3H]R1881) and the unlabeled test compound compete for binding to the AR.[25][26] The amount of radioligand bound to the receptor is measured in the presence of varying concentrations of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the radioligand binding) is determined and can be used to calculate the binding affinity (Ki).[25]

  • Scintillation Proximity Assay (SPA): This is a high-throughput version of the radioligand binding assay that does not require the separation of bound and free radioligand.[27][28]

Cell-Based Reporter Gene Assays

These assays measure the functional activity of an AR antagonist in a cellular context.[11]

  • Principle: Cells (e.g., LNCaP, MDA-kb2) are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an androgen response element (ARE).[6][11][29]

  • Procedure: The cells are treated with an AR agonist (e.g., DHT or R1881) to induce the expression of the reporter gene.[1] The test antagonist is then added at various concentrations to determine its ability to inhibit the agonist-induced reporter gene expression.[1]

  • Readout: The activity of the reporter gene (e.g., luminescence for luciferase) is measured. A decrease in the reporter signal indicates antagonistic activity.[6][15] The IC50 value for the inhibition of AR transcriptional activity can then be determined.[1]

Quantitative Data for AR Antagonists

The following tables summarize quantitative data for various AR antagonists, including the specific "AR antagonist 1," to facilitate comparison.

Table 1: In Vitro Activity of Selected AR Antagonists

CompoundAssay TypeCell LineIC50 (nM)Reference
AR antagonist 1AR Antagonism-59[30]
BicalutamideLuciferase ReporterCOS7>10,000[15]
EnzalutamideLuciferase ReporterLNCaP~36[29]
HBP1-51AR-LBD Binding-3,960[16]
HBP1-58AR-LBD Binding-4,920[16]
Derivative 21AR Binding Affinity-650[1]

Table 2: Computational and Experimental Binding Data

CompoundMethodPredicted/Measured ValueUnitReference
DHTBinding Free Energy (MM/PBSA)-14 to -16kcal/mol[24]
BicalutamideBinding Free Energy (MM/PBSA)-8 to -12kcal/mol[24]
EnzalutamideBinding Free Energy (MM/PBSA)-8 to -12kcal/mol[24]
LinuronBinding Free EnergyIncreasing-[29][31]
ProcymidoneBinding Free EnergyIncreasing-[29][31]
DHTBinding Free EnergyIncreasing-[29][31]
BicalutamideBinding Free EnergyIncreasing-[29][31]
EnzalutamideBinding Free EnergyIncreasing-[29][31]

Case Study: this compound

"this compound" is a potent androgen receptor antagonist.[32][33] It is notably utilized as a ligand for the target ligase in the development of Proteolysis Targeting Chimeras (PROTACs), such as ARD-266, which are designed to degrade the Androgen Receptor.[32] This compound demonstrates a high potency against AR signaling with an IC50 of 59 nM.[30] In cell-based assays, "AR antagonist 1" has been shown to inhibit cell growth in AR-positive prostate cancer cell lines like LNCaP.[30][34] When used in the synthesis of PROTACs, it can lead to significant degradation of the AR protein.[30] For instance, at concentrations of 1 µM and 10 µM, it resulted in 24% and 47% AR protein degradation, respectively, in LNCaP cells.[30][34]

Conclusion

In silico modeling is a powerful and indispensable component of modern drug discovery for Androgen Receptor antagonists. By integrating computational techniques such as molecular docking, molecular dynamics simulations, and virtual screening with experimental validation through binding and cell-based assays, researchers can accelerate the identification and optimization of novel AR antagonists. The detailed workflows, protocols, and data presented in this guide offer a comprehensive framework for professionals in the field to advance the development of next-generation therapeutics for prostate cancer and other androgen-driven diseases. The case of "this compound" highlights the successful application of these principles in identifying potent molecules that can be further developed into innovative therapeutic modalities like PROTACs.

References

Unveiling the Physicochemical Landscape of AR Antagonist 1 Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties and stability of AR Antagonist 1 Hydrochloride, a pivotal molecule in androgen receptor-targeted therapies. This guide provides researchers, scientists, and drug development professionals with the foundational data and methodologies required for its effective handling, formulation, and progression through the development pipeline.

This compound has emerged as a significant compound in the landscape of androgen receptor (AR) targeted research, primarily as a potent AR antagonist and a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding its fundamental chemical properties and stability profile is paramount for its successful application in preclinical and clinical development. This technical guide synthesizes the available data on its chemical characteristics, provides recommended protocols for stability assessment, and illustrates key related biological and experimental pathways.

It is critical to note that the designation "AR Antagonist 1" has been associated with at least two distinct chemical entities in scientific literature and commercial supply. This guide will address both compounds to provide a comprehensive resource and prevent ambiguity in research and development efforts.

Core Chemical Properties

A summary of the core chemical properties for both identified this compound compounds is presented below. These tables provide a direct comparison of their fundamental physicochemical characteristics.

Table 1: Chemical Properties of this compound (PROTAC Ligand)

PropertyValue
CAS Number 1818885-55-0[1][2]
Molecular Formula C15H20Cl2N2O[1]
Molecular Weight 315.24 g/mol [1][2]
Appearance White to off-white solid[1]
Purity 99.53%[3]
SMILES [H]Cl.N#CC1=CC=C(O[C@H]2C(C)(C)--INVALID-LINK--C2(C)C)C=C1Cl[1]

Table 2: Chemical Properties of AR Antagonist 1 (Orally Available Antagonist)

PropertyValue
CAS Number 1338812-36-4[4][5][6]
Molecular Formula C21H25ClN4O3[4][5]
Molecular Weight 416.9 g/mol [4][5]
Appearance White solid[4]
IC50 59 nM (for androgen receptor)[4][5][6][7][8]
SMILES CC1(C)--INVALID-LINK--C(C)(C)[C@H]1Oc1ccc(C#N)c(Cl)c1[4]

Solubility Profile

The solubility of a compound is a critical parameter for its biological testing and formulation development. The following tables summarize the reported solubility data for both this compound variants in commonly used laboratory solvents.

Table 3: Solubility of this compound (PROTAC Ligand)

SolventConcentrationRemarks
DMSO58.33 mg/mL (185.03 mM)[1]Ultrasonic treatment may be needed. Hygroscopic DMSO can impact solubility; use of newly opened solvent is recommended.[1]

Table 4: Solubility of AR Antagonist 1 (Orally Available Antagonist)

SolventConcentrationRemarks
DMSO100 mg/mL (239.87 mM)[5][6]Ultrasonic treatment may be needed.[5]
DMSO80 mg/mL (191.89 mM)[4]Sonication is recommended.[4]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (6.00 mM)[5]Clear solution.[5]
10% DMSO + 90% Corn Oil3.3 mg/mL (7.92 mM)[4]Sonication is recommended.[4]

Stability and Storage

Proper storage and handling are essential to maintain the integrity and activity of this compound. The stability of the compound in both solid and solution form under various temperature conditions is outlined below.

Table 5: Recommended Storage and Stability of this compound (PROTAC Ligand)

FormStorage TemperatureDuration
Powder-20°C3 years[1]
Powder4°C2 years[1]
In Solvent-80°C6 months[1][2]
In Solvent-20°C1 month[1]

Table 6: Recommended Storage and Stability of AR Antagonist 1 (Orally Available Antagonist)

FormStorage TemperatureDuration
Powder-20°C3 years[4][5]
In Solvent-80°C2 years[5] / 1 year[4]
In Solvent-20°C1 year[5][7]

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions upon preparation.[1] For in vivo experiments, freshly prepared solutions are advised.[7]

Biological Context: The Androgen Receptor Signaling Pathway

This compound exerts its effect by inhibiting the androgen receptor signaling pathway, a critical pathway in the development and progression of prostate cancer.[9][10][11] The diagram below illustrates a simplified classical androgen receptor signaling pathway.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP_complex AR-HSP Complex AR->AR_HSP_complex AR_dimer AR Dimer AR->AR_dimer Dimerization HSPs Heat Shock Proteins (HSPs) HSPs->AR_HSP_complex AR_HSP_complex->AR Dissociates AR_dimer_nucleus AR Dimer AR_dimer->AR_dimer_nucleus Nuclear Translocation AR_Antagonist AR Antagonist 1 AR_Antagonist->AR Blocks Binding ARE Androgen Response Element (ARE) Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Regulates AR_dimer_nucleus->ARE Binds

Caption: Classical androgen receptor signaling pathway and the inhibitory action of AR Antagonist 1.

Experimental Protocols: Stability-Indicating Method Development

While specific degradation pathways for this compound are not extensively published, a robust assessment of its stability can be achieved through forced degradation studies coupled with a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[12][13][14][15][16] The following protocol outlines a comprehensive approach for this assessment.

Objective: To develop and validate a stability-indicating HPLC method for this compound to resolve the parent compound from its potential degradation products formed under various stress conditions.

HPLC Method Development (Initial Parameters)
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30°C.

Preparation of Solutions
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mobile phase constituent) at a concentration of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).

Forced Degradation Studies

Expose the working solution of this compound to the following stress conditions. Analyze samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) alongside an unstressed control sample. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14][16]

  • Acid Hydrolysis: Add 1N HCl to the working solution and maintain at an elevated temperature (e.g., 60°C). Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Add 1N NaOH to the working solution and maintain at room temperature or slightly elevated temperature. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Add 3-30% hydrogen peroxide (H2O2) to the working solution and keep at room temperature.

  • Thermal Degradation: Store the solid drug substance and the drug solution at an elevated temperature (e.g., 70°C).

  • Photolytic Degradation: Expose the solid drug substance and the drug solution to UV and fluorescent light according to ICH Q1B guidelines.

Method Optimization and Validation

Analyze the stressed samples using the initial HPLC method. If degradation products are not well-resolved from the parent peak or each other, optimize the chromatographic conditions (e.g., gradient slope, mobile phase composition, pH, column type).[12][13]

Once the method demonstrates specificity, validate it according to ICH guidelines for parameters including:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products.

  • Linearity: Assess the method's ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: Determine the closeness of the test results to the true value.

  • Precision: (Repeatability and Intermediate Precision) The degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

The workflow for this experimental protocol is visualized below.

Stability_Testing_Workflow cluster_setup Phase 1: Preparation & Setup cluster_stress Phase 2: Forced Degradation cluster_analysis Phase 3: Analysis & Optimization cluster_validation Phase 4: Method Validation A Develop Initial HPLC Method B Prepare Stock & Working Solutions of AR Antagonist 1 A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation (H2O2) B->E F Thermal Stress B->F G Photolytic Stress B->G H Analyze Stressed Samples by HPLC C->H D->H E->H F->H G->H I Evaluate Peak Purity & Resolution H->I J Optimize HPLC Method (if necessary) I->J Poor Resolution K Validate Method per ICH Guidelines I->K Good Resolution J->H Re-analyze L Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness K->L

Caption: Experimental workflow for the development of a stability-indicating HPLC method.

Conclusion

This technical guide provides a consolidated overview of the chemical properties and stability considerations for this compound, addressing the two primary chemical entities associated with this name. The provided data tables offer a quick reference for laboratory use, while the detailed experimental protocol for stability testing serves as a robust framework for generating critical data for regulatory submissions and formulation development. By understanding these fundamental characteristics, researchers and drug development professionals can better harness the therapeutic potential of this important androgen receptor antagonist.

References

In-Depth Technical Guide: AR Antagonist 1 Hydrochloride (CAS: 181885-55-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR Antagonist 1 hydrochloride, with the CAS number 1818885-55-0, is a potent and specific antagonist of the Androgen Receptor (AR). This small molecule serves as a critical component in the development of advanced therapeutic agents, most notably as the AR-binding moiety in the Proteolysis Targeting Chimera (PROTAC) degrader, ARD-266. Its primary application lies in the targeted degradation of the AR protein, a key driver in the progression of prostate cancer. This technical guide provides a comprehensive overview of this compound, its mechanism of action within a PROTAC construct, and detailed experimental protocols for its evaluation.

Core Concepts and Mechanism of Action

This compound functions as the "warhead" of the PROTAC molecule ARD-266, responsible for selectively binding to the Androgen Receptor. The PROTAC itself is a heterobifunctional molecule, featuring a ligand for the target protein (AR Antagonist 1), a linker, and a ligand for an E3 ubiquitin ligase (in the case of ARD-266, a ligand for the von Hippel-Lindau E3 ligase, VHL, albeit with weak affinity).

The mechanism of action for ARD-266, and by extension the application of AR Antagonist 1, is as follows:

  • Ternary Complex Formation: ARD-266 simultaneously binds to the Androgen Receptor (via AR Antagonist 1) and the VHL E3 ligase, forming a ternary complex.

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the AR protein.

  • Proteasomal Degradation: The polyubiquitinated AR is then recognized and targeted for degradation by the 26S proteasome, effectively eliminating the receptor from the cell.

This targeted degradation approach offers a distinct advantage over traditional inhibition, as it removes the entire protein, mitigating potential scaffolding functions and overcoming resistance mechanisms associated with inhibitor binding sites.

Quantitative Data

The efficacy of AR Antagonist 1 as part of the PROTAC degrader ARD-266 has been quantified in various prostate cancer cell lines. The following tables summarize the key performance data.

Table 1: In Vitro Degradation Efficiency of ARD-266

Cell LineDC₅₀ (nM)Dₘₐₓ (% Degradation)
LNCaP0.2 - 1>95%
VCaP1>95%
22Rv10.2>95%

DC₅₀ (Half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are based on treatment with ARD-266 for 24 hours.[1]

Table 2: Time-Dependent Degradation of Androgen Receptor by ARD-266 in LNCaP Cells

Time Point% AR Protein Reduction
3 hoursSignificant Reduction
6 hoursNear-complete AR elimination

Data is based on treatment with 100 nM ARD-266.[2]

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

The Androgen Receptor signaling pathway is a critical driver of prostate cancer cell growth and survival. The following diagram illustrates the canonical pathway targeted by AR Antagonist 1.

AR_Signaling_Pathway Canonical Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP_complex AR-HSP Complex Androgen->AR_HSP_complex Binds AR AR AR_dimer AR Dimer AR->AR_dimer Dimerization HSP HSP AR_HSP_complex->AR HSP Dissociation ARE Androgen Response Element (DNA) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Canonical Androgen Receptor Signaling Pathway.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism by which a PROTAC, such as ARD-266, induces the degradation of a target protein.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (e.g., ARD-266) Ternary_Complex Ternary Complex (AR-PROTAC-E3) PROTAC->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of AR Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation AR Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation workflow.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound as part of a PROTAC degrader.

Western Blot Analysis for Androgen Receptor Degradation

Objective: To quantify the reduction in Androgen Receptor protein levels following treatment with an AR-targeting PROTAC.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • AR Antagonist 1-containing PROTAC (e.g., ARD-266)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR and anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed prostate cancer cells in 6-well plates and culture until 70-80% confluent.

    • Treat cells with varying concentrations of the PROTAC or vehicle control (DMSO) for the desired time points (e.g., 6, 12, 24 hours).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes, with occasional vortexing.

    • Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-AR and anti-loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software and normalize AR levels to the loading control.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of AR degradation on the viability and proliferation of prostate cancer cells.

Materials:

  • Prostate cancer cell lines

  • 96-well plates

  • Cell culture medium

  • AR Antagonist 1-containing PROTAC

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of the PROTAC or vehicle control.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 7 days).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an AR-targeting PROTAC in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., male nude mice)

  • Prostate cancer cell line (e.g., LNCaP or VCaP)

  • Matrigel

  • AR Antagonist 1-containing PROTAC

  • Vehicle for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation:

    • Prepare a suspension of prostate cancer cells in a mixture of media and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth by measuring tumor volume with calipers.

    • When tumors reach a specified size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Administration:

    • Administer the PROTAC or vehicle to the respective groups according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring and Endpoint:

    • Monitor tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for AR levels, immunohistochemistry).

  • Data Analysis:

    • Compare tumor growth between the treatment and control groups to determine the anti-tumor efficacy.

Conclusion

This compound is a valuable chemical tool for the development of targeted protein degraders against the Androgen Receptor. As a key component of the potent PROTAC ARD-266, it facilitates the efficient and near-complete degradation of the AR protein in prostate cancer cells. The experimental protocols provided in this guide offer a framework for the preclinical evaluation of this and similar compounds, enabling further research into novel therapeutics for the treatment of prostate cancer.

References

AR Antagonist 1 Hydrochloride: A Technical Guide to Androgen Receptor Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The androgen receptor (AR) is a critical driver of prostate cancer progression, and targeting this receptor remains a cornerstone of therapy. While traditional antagonists can block AR activity, the development of resistance is a significant clinical challenge. A promising alternative strategy is the targeted degradation of the AR protein. This technical guide provides an in-depth overview of the mechanism and experimental evaluation of AR degradation induced by molecules derived from AR antagonist 1 hydrochloride. This antagonist serves as a potent warhead for Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that harness the cell's natural protein disposal machinery to eliminate the AR. This document details the underlying signaling pathways, experimental protocols for assessing AR degradation and its downstream effects, and quantitative data from relevant studies.

Introduction to Androgen Receptor Signaling and Targeted Degradation

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate the transcription of genes involved in cell growth and survival.[1][2] In prostate cancer, aberrant AR signaling, driven by receptor overexpression, mutation, or the presence of splice variants, contributes to tumor progression and resistance to conventional therapies.[3]

Traditional AR antagonists competitively bind to the ligand-binding domain (LBD) of the AR, preventing its activation.[4][5] However, these antagonists can sometimes be overcome by high levels of androgens or by AR mutations that confer resistance.

Targeted protein degradation offers a novel therapeutic modality. PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (in this case, derived from this compound), a linker, and a ligand that recruits an E3 ubiquitin ligase.[6][7] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[8][9][10] This approach not only inhibits the receptor but eliminates it entirely from the cell, offering a potential strategy to overcome resistance mechanisms.

Mechanism of Action: AR Degradation via the Ubiquitin-Proteasome System

The degradation of the androgen receptor by a PROTAC derived from this compound is a multi-step process orchestrated by the ubiquitin-proteasome system (UPS).

  • Ternary Complex Formation : The PROTAC, featuring the AR antagonist 1 moiety, simultaneously binds to the androgen receptor and an E3 ubiquitin ligase (e.g., VHL or Cereblon), forming a ternary complex.[4]

  • Ubiquitination : The close proximity of the AR and the E3 ligase, induced by the PROTAC, allows for the efficient transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the AR.[9] This results in the formation of a polyubiquitin chain.

  • Proteasomal Recognition and Degradation : The polyubiquitinated AR is then recognized by the 26S proteasome.[6][8] The proteasome unfolds and degrades the AR into small peptides, while the ubiquitin molecules are recycled.[6]

This process effectively removes the AR protein from the cell, preventing both its signaling and non-signaling functions.

Signaling Pathway Diagram

AR_Degradation_Pathway Mechanism of AR Degradation by a PROTAC cluster_cell Prostate Cancer Cell AR Androgen Receptor (AR) Ternary_Complex AR-PROTAC-E3 Ternary Complex AR->Ternary_Complex Binds PROTAC PROTAC (AR Antagonist 1-based) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited PolyUb_AR Polyubiquitinated AR Ternary_Complex->PolyUb_AR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_AR->Proteasome Targeted for Degradation Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degrades

Caption: AR degradation by a PROTAC utilizing AR antagonist 1.

Quantitative Data on AR Degradation and Activity

The efficacy of AR antagonists and degraders can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for AR antagonist 1 and related AR-degrading PROTACs.

Compound Assay Cell Line IC50 / DC50 Reference
AR antagonist 1AR Antagonism-59 nM[11]
PROTAC with AR antagonist 1 moietyAR Protein DegradationLNCaP24% degradation at 1 µM[11]
PROTAC with AR antagonist 1 moietyAR Protein DegradationLNCaP47% degradation at 10 µM[11]
Bicalutamide Analog PROTAC (13b)AR Protein DegradationLNCaPDC50: 5.211 µM[12]
ARCC-4 (PROTAC)AR Protein DegradationVCaPDC50: 5 nM[13]
Compound Assay Cell Line Treatment Result Reference
AR antagonist 1Cell ProliferationLNCaP, LNAR1 nM - 100 µM (7 days)Significant growth inhibition[11]
AR antagonist 1In vivo Tumor GrowthLNCaP Xenograft100 mg/kg/day (5 weeks)90% tumor growth inhibition[11]
DHT-PROTACCell Viability (MTT)LNCaPConcentration-dependentDecreased cell viability[14]
ARCC-4 (PROTAC)AR Protein DegradationVCaP100 nM (4 hours)~90% AR degradation[13]
ARCC-4 (PROTAC)AR Protein DegradationVCaP100 nM (12 hours)>98% AR degradation[13]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of AR antagonist and degrader activity.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed prostate cancer cells (e.g., LNCaP) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the AR antagonist or degrader. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[15][16]

Western Blot for AR Degradation

This technique is used to detect and quantify the levels of AR protein in cell lysates.

Protocol:

  • Cell Culture and Treatment: Culture prostate cancer cells (e.g., LNCaP) to 70-80% confluency in 6-well plates. Treat the cells with the AR degrader at various concentrations and for different time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the androgen receptor overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative levels of AR protein.[10][13]

In-Cell Ubiquitination Assay

This assay is used to detect the ubiquitination of the androgen receptor within cells.

Protocol:

  • Transfection: Transfect cells (e.g., COS-1 or HEK293) with plasmids encoding for the androgen receptor and HA-tagged ubiquitin.

  • Compound Treatment: Treat the transfected cells with the AR degrader or vehicle control.

  • Cell Lysis and Immunoprecipitation: Lyse the cells in a denaturing buffer (e.g., RIPA buffer). Immunoprecipitate the androgen receptor from the cell lysates using an anti-AR antibody.

  • Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

  • Detection: Perform a Western blot using an anti-HA antibody to detect the ubiquitinated forms of the AR, which will appear as a high-molecular-weight smear or ladder.[3]

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for AR Degrader Evaluation Start Start Cell_Culture Prostate Cancer Cell Culture (e.g., LNCaP) Start->Cell_Culture Treatment Treat with AR Degrader Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Western_Blot Western Blot for AR Degradation Treatment->Western_Blot Ubiquitination_Assay In-Cell Ubiquitination Assay Treatment->Ubiquitination_Assay Data_Analysis Data Analysis and Quantification Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Ubiquitination_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for evaluating AR degraders.

Conclusion

This compound serves as a valuable chemical scaffold for the development of potent androgen receptor degraders. By hijacking the ubiquitin-proteasome system, PROTACs derived from this antagonist can effectively eliminate the AR protein, offering a powerful strategy to overcome the limitations of traditional AR inhibitors. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of such compounds, paving the way for the development of novel therapeutics for the treatment of prostate cancer.

References

Methodological & Application

In Vitro Experimental Protocols for AR Antagonist 1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR Antagonist 1 hydrochloride is a potent, orally available full antagonist of the androgen receptor (AR) with a reported IC50 of 59 nM.[1][2] This small molecule is a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), such as ARD-69 and ARD-266, which are designed to induce the degradation of the AR protein.[3][4] Dysregulation of the AR signaling pathway is a key driver in the progression of prostate cancer, making AR antagonists a cornerstone of therapeutic strategies. This document provides detailed in vitro experimental protocols for the characterization of this compound, including its effects on cell proliferation, AR protein degradation, and AR-mediated gene expression.

Data Presentation

The following tables summarize the quantitative data from in vitro experiments with this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
IC50 -59 nM[1][2]
AR Protein Degradation (as part of a PROTAC) LNCaP24% at 1 µM[1][2]
LNCaP47% at 10 µM[1][2]

Table 2: Anti-proliferative Activity of this compound

Cell LineConcentration RangeIncubation TimeResultReference
LNCaP 1 nM - 100 µM7 daysSignificant cell growth inhibition[1]
LNAR 1 nM - 100 µM7 daysSignificant cell growth inhibition[1]
DU145 1 nM - 100 µM7 daysNo significant cell growth inhibition[1]

Signaling Pathway and Experimental Workflow

AR_Signaling_Pathway AR AR AR_dimer AR_dimer AR->AR_dimer Dimerization & Nuclear Translocation AR_HSP AR_HSP AR_Antagonist AR_Antagonist

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis start Prostate Cancer Cell Culture (e.g., LNCaP) treatment Treatment with This compound (Dose-response & Time-course) start->treatment proliferation Cell Proliferation Assay (e.g., WST-1/MTT) treatment->proliferation binding AR Competitive Binding Assay treatment->binding translocation AR Nuclear Translocation Assay treatment->translocation western Western Blot (AR Protein Degradation) treatment->western qpcr RT-qPCR (AR Target Gene Expression) treatment->qpcr ic50 IC50 Calculation proliferation->ic50 degradation_quant Quantification of AR Protein Levels western->degradation_quant gene_expression Relative Gene Expression Analysis qpcr->gene_expression

Experimental Protocols

Cell Proliferation Assay (WST-1 or MTT Assay)

Objective: To determine the effect of this compound on the proliferation of androgen-sensitive prostate cancer cells.

Materials:

  • LNCaP, LNAR, or other suitable prostate cancer cell lines

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Charcoal-stripped FBS (CSS)

  • This compound

  • WST-1 or MTT reagent

  • 96-well plates

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in RPMI-1640 with 10% FBS. Allow cells to adhere overnight.

  • Hormone Deprivation: Replace the medium with RPMI-1640 containing 5% CSS and incubate for 24-48 hours.

  • Treatment: Prepare serial dilutions of this compound (e.g., 1 nM to 100 µM) in RPMI-1640 with 5% CSS. Add the diluted compound or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plates for 7 days.

  • Cell Viability Measurement:

    • WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.

    • MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.

AR Competitive Binding Assay

Objective: To determine the binding affinity of this compound to the androgen receptor.

Materials:

  • Recombinant human AR protein or prostate cancer cell lysate (e.g., from LNCaP cells)

  • Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT)

  • This compound

  • Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Wash buffer

  • Scintillation cocktail

  • Filter plates or hydroxyapatite slurry

  • Scintillation counter

Protocol:

  • Assay Setup: In a 96-well plate, combine the AR source, a fixed concentration of the radiolabeled androgen, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled androgen).

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand using either filter plates (vacuum filtration) or hydroxyapatite slurry followed by centrifugation.

  • Washing: Wash the filters or pellets with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50, from which the Ki can be calculated.

Western Blot for AR Protein Degradation

Objective: To assess the effect of this compound (as part of a PROTAC) on the degradation of AR protein.

Materials:

  • LNCaP or VCaP cells

  • RPMI-1640 medium with 10% CSS

  • This compound (as part of a PROTAC, e.g., ARD-69 or ARD-266)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against AR (e.g., rabbit anti-AR)

  • Primary antibody against a loading control (e.g., mouse anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Plate cells and treat with varying concentrations of the AR-degrading PROTAC containing this compound (e.g., 1 µM and 10 µM) for different time points (e.g., 6, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-AR antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the washing steps.

    • Incubate with the chemiluminescent substrate and capture the signal using an imaging system.

  • Loading Control: Strip the membrane and re-probe with the antibody for the loading control or use a separate gel.

  • Data Analysis: Quantify the band intensities and normalize the AR signal to the loading control. Calculate the percentage of AR degradation relative to the vehicle-treated control.

RT-qPCR for AR Target Gene Expression

Objective: To measure the effect of this compound on the transcription of AR target genes.

Materials:

  • LNCaP cells

  • RPMI-1640 medium with 10% CSS

  • This compound

  • Androgen (e.g., Dihydrotestosterone - DHT)

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for AR target genes (e.g., PSA/KLK3, TMPRSS2) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Protocol:

  • Cell Culture and Treatment: Plate LNCaP cells and hormone-deprive them as described for the proliferation assay. Treat the cells with this compound in the presence of an androgen (e.g., 1-10 nM DHT) for 24-48 hours.

  • RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Compare the gene expression in treated cells to that in vehicle-treated cells.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro characterization of this compound. These experiments will enable researchers to assess its potency as an AR antagonist, its effects on cell proliferation, its ability to induce AR degradation when incorporated into a PROTAC, and its impact on the expression of AR-regulated genes. The provided data and methodologies will aid in the further development and understanding of this and similar compounds for the treatment of prostate cancer.

References

Application Notes and Protocols for AR Antagonist 1 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androgen Receptor (AR) Antagonist 1, also referred to as compound 26 in seminal studies, is a potent, orally available, non-steroidal inhibitor of the androgen receptor.[1] It functions as a full antagonist with a high binding affinity, making it a valuable tool for investigating AR signaling pathways and a promising candidate for the development of therapeutics for prostate cancer.[1] This document provides detailed application notes and protocols for the use of AR Antagonist 1 in cell culture experiments, focusing on its effects on cell viability, AR protein degradation, and target gene expression in prostate cancer cell lines.

Mechanism of Action: AR Antagonist 1 competitively binds to the ligand-binding domain (LBD) of the androgen receptor. This binding prevents the binding of androgens, such as dihydrotestosterone (DHT), to the receptor. The antagonist-bound AR is unable to undergo the conformational changes necessary for nuclear translocation, dimerization, and subsequent binding to androgen response elements (AREs) on DNA.[2][3] This blockade of the canonical AR signaling pathway leads to the inhibition of AR-mediated gene transcription and a reduction in the proliferation of androgen-dependent cancer cells.[4][5]

Data Presentation

In Vitro Efficacy of AR Antagonist 1
ParameterCell LineValueReference
IC50 (AR Antagonism) -59 nM[1]
Cell Growth Inhibition LNCaPSignificant[1]
LNARSignificant[1]
DU145Not Significant[1]
AR Protein Degradation LNCaP24% at 1 µM[1]
LNCaP47% at 10 µM[1]
In Vivo Efficacy of AR Antagonist 1 in a Castration-Resistant Prostate Cancer (CRPC) LNCaP Xenograft Model
TreatmentDurationTumor Growth InhibitionPSA Level ReductionBody Weight LossReference
100 mg/kg (once a day, oral)5 weeks~90%~78%Not detectable[1][6]

Signaling Pathway and Experimental Workflow Diagrams

AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_HSP AR-HSP Complex AR_HSP->AR Androgen Binding AR_Antagonist_Complex AR-Antagonist Complex AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation AR_Antagonist_1 AR Antagonist 1 AR_Antagonist_1->AR Competitive Binding AR_Antagonist_Complex->AR_dimer Inhibition ARE Androgen Response Element (ARE) AR_dimer->ARE DNA Binding Transcription Gene Transcription ARE->Transcription Recruitment of Co-activators Cell_Growth Cell Growth & Survival Transcription->Cell_Growth

Caption: Mechanism of AR Antagonist 1 Action.

Experimental_Workflow cluster_culture Cell Culture cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed LNCaP cells treatment Treat with AR Antagonist 1 (various concentrations and time points) start->treatment viability Cell Viability Assay (e.g., WST-1/MTS) treatment->viability western Western Blot Analysis treatment->western qpcr qPCR Analysis treatment->qpcr viability_analysis Determine IC50 for cell growth inhibition viability->viability_analysis western_analysis Quantify AR protein levels (normalized to loading control) western->western_analysis qpcr_analysis Quantify relative mRNA expression of AR target genes (e.g., PSA, FKBP5) qpcr->qpcr_analysis

Caption: General Experimental Workflow.

Experimental Protocols

Protocol 1: Cell Viability Assay (WST-1/MTS)

This protocol is designed to determine the effect of AR Antagonist 1 on the viability and proliferation of LNCaP cells.

Materials:

  • LNCaP cells (ATCC® CRL-1740™)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Charcoal-stripped FBS (CS-FBS)

  • AR Antagonist 1

  • DMSO (vehicle control)

  • 96-well plates

  • WST-1 or MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture LNCaP cells in RPMI-1640 with 10% FBS.

    • For experiments, switch to RPMI-1640 with 5-10% CS-FBS for 24-48 hours to deplete steroid hormones.[7]

    • Trypsinize and seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.[8]

    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]

  • Treatment:

    • Prepare serial dilutions of AR Antagonist 1 in RPMI-1640 with 5% CS-FBS. A suggested concentration range is 1 nM to 100 µM.[1]

    • Include a vehicle control (DMSO) at the same final concentration as the highest dose of the antagonist.

    • Remove the old medium and add 100 µL of the medium containing the different concentrations of AR Antagonist 1 or vehicle control.

    • Incubate the plate for 72-96 hours.[8]

  • WST-1/MTS Assay:

    • Add 10-20 µL of WST-1 or MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 450 nm (for WST-1) or 490 nm (for MTS) using a microplate reader.[8]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability.

    • Plot the percentage of cell viability against the logarithm of the antagonist concentration to determine the IC50 value.

Protocol 2: Western Blot for AR Protein Degradation

This protocol details the procedure for analyzing the levels of androgen receptor protein in LNCaP cells following treatment with AR Antagonist 1.

Materials:

  • Treated LNCaP cells (from 6-well plates)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-Androgen Receptor

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Loading control antibody: anti-GAPDH or anti-β-actin

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[10]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.[10]

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.[10]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal.

    • Strip the membrane and re-probe with a loading control antibody.

    • Quantify the band intensities using densitometry software and normalize the AR protein levels to the loading control.

Protocol 3: Quantitative PCR (qPCR) for AR Target Gene Expression

This protocol is for quantifying the mRNA expression of AR target genes, such as Prostate-Specific Antigen (PSA, KLK3) and FK506-Binding Protein 5 (FKBP5), in LNCaP cells after treatment with AR Antagonist 1.

Materials:

  • Treated LNCaP cells (from 6-well plates)

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • qPCR primers for KLK3, FKBP5, and a housekeeping gene (e.g., GAPDH or ACTB)

  • Real-time PCR system

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Lyse the cells and extract total RNA according to the manufacturer's protocol.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and diluted cDNA.

    • Perform the qPCR using a real-time PCR system with standard cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[11]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.[11]

References

Application Notes and Protocols for AR Antagonist 1 Hydrochloride in LNCaP Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androgen Receptor (AR) antagonist 1 hydrochloride is a potent, orally available, full antagonist of the androgen receptor, a critical driver in the progression of prostate cancer. In androgen-sensitive prostate cancer cell lines like LNCaP, the AR, upon binding to androgens such as dihydrotestosterone (DHT), translocates to the nucleus and activates the transcription of genes responsible for cell growth and survival. AR antagonist 1 hydrochloride competitively binds to the AR, inhibiting these downstream effects and leading to a reduction in cell proliferation and the induction of apoptosis. These characteristics make it a valuable tool for in vitro studies of prostate cancer and a potential candidate for therapeutic development.

This document provides detailed protocols for the use of this compound in LNCaP cells, a commonly used androgen-sensitive human prostate adenocarcinoma cell line. The provided methodologies for cell viability and protein analysis will enable researchers to effectively evaluate the efficacy and mechanism of action of this compound.

Data Presentation

The following tables summarize the quantitative data regarding the activity of AR antagonist 1 in LNCaP cells.

Table 1: In Vitro Activity of AR Antagonist 1 in LNCaP Cells

ParameterValueCell LineReference
IC50 (AR Antagonism) 59 nMLNCaP[1]
Cell Growth Inhibition Significant inhibition observed from 1 nM to 100 µMLNCaP[1][2][3]
AR Protein Degradation (at 1 µM) 24%LNCaP[1][2][3]
AR Protein Degradation (at 10 µM) 47%LNCaP[1][2][3]

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway in LNCaP Cells

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR Androgen Receptor (AR) (inactive) DHT->AR Binds HSP HSP AR->HSP Bound to AR_active AR-DHT Complex (active dimer) AR->AR_active Dimerization & Nuclear Translocation Antagonist AR Antagonist 1 Hydrochloride Antagonist->AR Competitively Binds Antagonist->AR_active Prevents Nuclear Translocation ARE Androgen Response Element (ARE) AR_active->ARE Binds to Gene_Transcription Gene Transcription (e.g., PSA, TMPRSS2) AR_active->Gene_Transcription Inhibits ARE->Gene_Transcription Promotes Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis Gene_Transcription->Apoptosis_Inhibition

Caption: Androgen Receptor (AR) Signaling Pathway and Inhibition by this compound.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow A 1. Seed LNCaP cells in a 96-well plate B 2. Incubate overnight to allow cell attachment A->B C 3. Treat cells with varying concentrations of This compound B->C D 4. Include vehicle control (e.g., DMSO) B->D E 5. Incubate for 72 hours C->E D->E F 6. Add MTT or WST-1 reagent E->F G 7. Incubate for 2-4 hours F->G H 8. Measure absorbance at the appropriate wavelength G->H I 9. Calculate cell viability and IC50 value H->I

Caption: Workflow for determining the effect of this compound on LNCaP cell viability.

Experimental Workflow: Western Blot for AR Protein Degradation

Western_Blot_Workflow A 1. Culture LNCaP cells to 70-80% confluency B 2. Treat cells with this compound (e.g., 1 µM and 10 µM) and controls A->B C 3. Incubate for a specified time (e.g., 24 hours) B->C D 4. Lyse cells and collect protein C->D E 5. Determine protein concentration (e.g., BCA assay) D->E F 6. Perform SDS-PAGE and transfer to a membrane E->F G 7. Block membrane and incubate with primary antibody (anti-AR) F->G H 8. Incubate with secondary antibody G->H I 9. Detect protein bands and perform densitometry analysis H->I

Caption: Workflow for analyzing AR protein degradation in LNCaP cells via Western Blot.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/WST-1 Assay)

This protocol details the procedure to assess the cytotoxic and cytostatic effects of this compound on LNCaP cells.

Materials:

  • LNCaP cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the antagonist.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the antagonist or the vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT/WST-1 Assay:

    • For MTT Assay:

      • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

      • Incubate for 2-4 hours at 37°C.

      • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • For WST-1 Assay:

      • Add 10 µL of WST-1 reagent to each well.

      • Incubate for 1-4 hours at 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (typically 570 nm for MTT and 450 nm for WST-1).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the antagonist concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Western Blot Analysis of Androgen Receptor Degradation

This protocol describes the detection and quantification of AR protein levels in LNCaP cells following treatment with this compound.

Materials:

  • LNCaP cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • DMSO (sterile)

  • 6-well cell culture plates

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-Androgen Receptor (AR)

  • Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Seed LNCaP cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound (e.g., 1 µM and 10 µM) and a vehicle control (DMSO) for 24 hours.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer with protease inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Perform the same steps for the loading control antibody on the same or a parallel membrane.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the AR protein band intensity to the corresponding loading control band intensity.

    • Compare the normalized AR protein levels in the treated samples to the vehicle control to determine the percentage of AR protein degradation.

References

Application Notes and Protocols: AR Antagonist 1 Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and essential data for researchers, scientists, and drug development professionals working with AR Antagonist 1 Hydrochloride, a potent antagonist of the androgen receptor (AR). The information facilitates its effective use in in-vitro and in-vivo studies targeting the androgen receptor signaling pathway.

Solubility Data

This compound exhibits high solubility in Dimethyl Sulfoxide (DMSO), making it a suitable solvent for preparing stock solutions for a variety of experimental applications. It is important to note that different suppliers may refer to this compound by various names, including "AR antagonist 1" or simply "Androgen receptor antagonist 1". The table below summarizes the reported solubility data from various sources. It is recommended to use freshly opened, anhydrous DMSO for the best results, as hygroscopic DMSO can significantly impact solubility[1][2]. For complete dissolution, sonication or gentle warming may be beneficial[3][4].

Compound NameSupplierSolubility in DMSOMolar Concentration (approx.)
This compoundMedChemExpress58.33 mg/mL185.03 mM
Androgen receptor antagonist 1TargetMol80 mg/mL191.89 mM
Androgen receptor antagonist 1MedChemExpress100 mg/mL239.87 mM

Note: The molecular weight of this compound is 315.24 g/mol , while that of AR antagonist 1 is 416.9 g/mol . These differences likely account for the variations in reported molar concentrations. Researchers should always refer to the specific product information sheet for the exact molecular weight.

Androgen Receptor Signaling Pathway

The androgen receptor (AR) is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer[5]. Upon binding to androgens like testosterone or dihydrotestosterone (DHT), the AR translocates from the cytoplasm to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, thereby regulating their transcription[6][7][8]. This compound acts as a competitive inhibitor, preventing androgens from binding to the AR and subsequently blocking this signaling cascade.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR_HSP->AR Dissociates HSP HSP AR_HSP->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation AR_Antagonist AR Antagonist 1 Hydrochloride AR_Antagonist->AR_HSP Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Target_Genes Target Gene Transcription ARE->Target_Genes Activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Caption: Simplified Androgen Receptor Signaling Pathway.

Experimental Protocols

The following are generalized protocols for common in-vitro experiments to assess the efficacy of this compound.

Preparation of Stock Solution
  • Materials : this compound powder, anhydrous DMSO.

  • Procedure :

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (MW: 315.24), add 317.2 µL of DMSO.

    • Vortex or sonicate the solution until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage : Store the stock solution at -20°C for up to one month or at -80°C for up to six months[1].

In-Vitro Cell Proliferation Assay

This assay determines the effect of the AR antagonist on the growth of androgen-sensitive prostate cancer cell lines.

  • Cell Lines : LNCaP or VCaP (androgen-sensitive), PC-3 or DU145 (androgen-insensitive, as negative controls).

  • Materials : 96-well cell culture plates, complete cell culture medium, this compound stock solution, dihydrotestosterone (DHT), and a cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • Procedure :

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • The following day, replace the medium with a medium containing a low concentration of charcoal-stripped serum to reduce the influence of endogenous androgens.

    • Treat the cells with a serial dilution of this compound in the presence of a fixed concentration of DHT (e.g., 1 nM) to stimulate androgen-dependent growth. Include appropriate controls (vehicle, DHT alone, antagonist alone).

    • Incubate the plate for 3-7 days.

    • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis : Calculate the percentage of cell growth inhibition relative to the DHT-treated control and determine the IC50 value of the antagonist.

AR Translocation Assay

This assay visualizes the effect of the antagonist on the nuclear translocation of the androgen receptor.

  • Cell Lines : LNCaP or other suitable cell lines expressing AR.

  • Materials : Glass-bottom culture dishes or chamber slides, immunofluorescence staining reagents (primary antibody against AR, fluorescently labeled secondary antibody), DAPI for nuclear counterstaining, and a fluorescence microscope.

  • Procedure :

    • Seed cells on glass-bottom dishes or chamber slides and allow them to attach.

    • Treat the cells with this compound for a specified period (e.g., 1-2 hours) before stimulating with DHT.

    • Fix, permeabilize, and block the cells.

    • Incubate with a primary antibody against AR, followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the subcellular localization of AR using a fluorescence microscope. In the presence of an effective antagonist, AR should remain predominantly in the cytoplasm even after DHT stimulation[9].

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a potential AR antagonist.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Solubility Solubility Testing (e.g., in DMSO) Binding_Assay AR Binding Assay (Competitive Binding) Solubility->Binding_Assay Reporter_Assay AR Reporter Gene Assay (Transcriptional Activity) Binding_Assay->Reporter_Assay Cell_Proliferation Cell Proliferation Assay (e.g., LNCaP cells) Reporter_Assay->Cell_Proliferation Translocation_Assay AR Nuclear Translocation Assay Cell_Proliferation->Translocation_Assay Downstream_Analysis Downstream Analysis (e.g., Western Blot for PSA) Translocation_Assay->Downstream_Analysis PK_PD Pharmacokinetics & Pharmacodynamics Downstream_Analysis->PK_PD Xenograft Xenograft Tumor Model (e.g., Castration-Resistant) PK_PD->Xenograft Toxicity Toxicity Assessment Xenograft->Toxicity

References

In Vivo Protocol for AR Antagonist 1 Hydrochloride: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androgen Receptor (AR) signaling is a critical pathway in the development and progression of prostate cancer. Consequently, the androgen receptor is a key therapeutic target. AR antagonist 1 hydrochloride is a potent, orally available small molecule inhibitor of the androgen receptor, demonstrating significant anti-tumor activity in preclinical models of castration-resistant prostate cancer (CRPC). These application notes provide detailed protocols for in vivo studies using this compound in a murine xenograft model, guidance on data collection and presentation, and visualizations of the experimental workflow and the targeted signaling pathway.

Mechanism of Action and Signaling Pathway

The androgen receptor is a ligand-activated transcription factor. In the absence of androgens, AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to androgens like testosterone or dihydrotestosterone (DHT), AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[1][2][3] Within the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulator proteins to initiate the transcription of target genes.[1][2][3] These genes are involved in cell proliferation and survival.[1] AR antagonists, such as this compound, competitively bind to the ligand-binding domain of the AR, preventing its activation and subsequent nuclear translocation and downstream signaling.[4][5] This blockade of AR signaling can inhibit the growth of androgen-dependent tumors.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_Active Activated AR Dimer AR_HSP->AR_Active Conformational Change & Dimerization ARE Androgen Response Element (ARE) on DNA AR_Active->ARE Translocates & Binds AR_Antagonist AR Antagonist 1 Hydrochloride AR_Antagonist->AR_HSP Binds & Inhibits Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Recruits Co-activators Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation

Figure 1: Androgen Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section outlines a detailed protocol for evaluating the in vivo efficacy of this compound in a subcutaneous LNCaP xenograft mouse model.

Cell Culture and Preparation
  • Cell Line: LNCaP (human prostate adenocarcinoma) cells. These cells are androgen-sensitive and express a mutated androgen receptor (T877A).[2][6]

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).

  • Cell Viability and Count: Determine cell viability using a trypan blue exclusion assay; viability should be >95%. Count the cells using a hemocytometer.

  • Cell Suspension for Injection: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.[2] Keep the cell suspension on ice until injection.

Animal Model and Xenograft Establishment
  • Animal Strain: Male athymic nude mice (e.g., NU/NU), 6-8 weeks old.[1][7]

  • Acclimatization: Allow mice to acclimatize for at least one week before any procedures.

  • Xenograft Implantation:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Inject 0.1 mL of the LNCaP cell suspension (containing 1 million cells) subcutaneously into the right flank of each mouse.[2][6]

    • Monitor the animals closely until they have fully recovered from anesthesia.

Tumor Growth Monitoring and Treatment Initiation
  • Tumor Measurement: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.[3]

  • Treatment Start Criteria: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[2][6]

Preparation and Administration of this compound
  • Formulation: Prepare a suspension of this compound in a vehicle of 10% DMSO and 90% corn oil.[7]

    • First, dissolve the required amount of the antagonist in DMSO.

    • Then, add the corn oil and mix thoroughly to form a uniform suspension. Prepare fresh daily.

  • Dosage: The recommended dose is 100 mg/kg body weight.[7]

  • Administration: Administer the formulation orally once daily via gavage.[7][8][9] The typical volume for oral gavage in mice is 5-10 mL/kg.[9]

  • Control Group: The control group should receive the vehicle (10% DMSO, 90% corn oil) on the same schedule and volume as the treatment group.

Monitoring and Endpoints
  • Tumor Volume: Continue to measure tumor volume twice weekly throughout the study.

  • Body Weight: Record the body weight of each mouse twice weekly as an indicator of general health and potential toxicity.[10]

  • Serum PSA Levels: At the beginning and end of the study (and optionally at intermediate time points), collect blood samples via a submandibular or saphenous vein bleed. Process the blood to obtain serum and measure Prostate-Specific Antigen (PSA) levels using a commercially available ELISA kit.[2][11][12]

  • Animal Welfare: Monitor the animals daily for any signs of distress, such as significant weight loss (>15-20%), lethargy, ruffled fur, or ulceration of the tumor.[1][8][10]

  • Study Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of significant distress. At the endpoint, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histology, western blotting).

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase A LNCaP Cell Culture & Expansion B Harvest & Prepare Cell Suspension (1x10^7 cells/mL in Matrigel) A->B C Subcutaneous Injection into Athymic Nude Mice B->C D Tumor Growth Monitoring (Twice Weekly) C->D E Randomization into Groups (Tumor Volume ~100-150 mm³) D->E F Daily Oral Gavage: - Treatment Group (100 mg/kg) - Control Group (Vehicle) E->F G Continued Monitoring: - Tumor Volume - Body Weight - Animal Welfare F->G H Blood Collection for Serum PSA Analysis G->H I Euthanasia & Tumor Excision at Study Endpoint G->I H->I J Data Analysis & Reporting I->J

Figure 2: Experimental Workflow for In Vivo Efficacy Study of this compound.

Data Presentation

Quantitative data from in vivo studies should be summarized in a clear and structured format to allow for easy comparison between treatment and control groups.

Table 1: In Vivo Efficacy of this compound in LNCaP Xenograft Model

ParameterControl Group (Vehicle)Treatment Group (100 mg/kg this compound)Percent Inhibition/Reduction
Initial Average Tumor Volume (mm³) e.g., 120 ± 15e.g., 122 ± 18N/A
Final Average Tumor Volume (mm³) e.g., 1550 ± 210e.g., 155 ± 4590%
Initial Average Serum PSA (ng/mL) e.g., 50 ± 8e.g., 52 ± 9N/A
Final Average Serum PSA (ng/mL) e.g., 250 ± 40e.g., 55 ± 1278%
Average Body Weight Change (%) e.g., +5%e.g., +4%N/A

Note: The data presented in this table is illustrative based on reported efficacy and should be replaced with actual experimental results.[7]

Table 2: Animal Study Design Summary

ParameterDescription
Animal Model Male athymic nude mice, 6-8 weeks old
Cell Line LNCaP (1 x 10^6 cells in 0.1 mL PBS/Matrigel)
Implantation Site Subcutaneous, right flank
Treatment Groups 1. Vehicle Control (10% DMSO, 90% corn oil) 2. This compound (100 mg/kg)
Administration Route Oral gavage
Dosing Frequency Once daily
Dosing Duration 5 weeks
Primary Endpoints Tumor volume, Serum PSA levels
Secondary Endpoints Body weight, Clinical signs of toxicity

Conclusion

This document provides a comprehensive protocol for the in vivo evaluation of this compound in a CRPC xenograft model. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for assessing the therapeutic potential of this compound. Proper animal welfare considerations and diligent monitoring are crucial for the ethical and successful execution of these studies. The provided diagrams and tables serve as a guide for planning experiments and presenting findings in a clear and concise manner for the scientific community.

References

Application Notes: AR Antagonist 1 Hydrochloride for Androgen Receptor (AR) Degradation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a crucial transcription factor in the development and progression of prostate cancer.[1] Traditional therapies often involve antagonists that competitively inhibit androgen binding.[2] However, resistance can emerge through mechanisms like AR overexpression or mutation.[3][4] A novel and promising therapeutic strategy is targeted protein degradation, which aims to eliminate the AR protein entirely rather than just inhibiting it.[1][5]

This document provides detailed application notes and protocols for utilizing AR antagonist 1 hydrochloride in the context of AR degradation assays. AR antagonist 1 is a potent, orally available full antagonist of the AR.[6][7] Its primary application in degradation studies is as a high-affinity warhead for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][8] A PROTAC is a heterobifunctional molecule that recruits a specific E3 ubiquitin ligase to the target protein (in this case, AR), leading to its ubiquitination and subsequent degradation by the proteasome.[4] These notes will guide researchers in employing PROTACs derived from AR antagonist 1 to quantify AR degradation in vitro.

Mechanism of Action: PROTAC-Mediated AR Degradation

Under normal physiological conditions, AR signaling is initiated by the binding of androgens, which causes the receptor to translocate to the nucleus and regulate gene expression.[2] The stability and activity of the AR protein are regulated by the Ubiquitin-Proteasome System (UPS).[1][9] Various E3 ligases, such as MDM2 and CHIP, can poly-ubiquitinate AR, marking it for destruction by the 26S proteasome.[3][5][10]

A PROTAC synthesized using AR antagonist 1 as the AR-binding moiety hijacks this endogenous cellular machinery. The PROTAC acts as a bridge, forcing a ternary complex between the AR and an E3 ligase (e.g., VHL or Cereblon).[4][11] This proximity induces the E3 ligase to transfer ubiquitin molecules to the AR. The poly-ubiquitinated AR is then recognized and degraded by the proteasome, effectively reducing its cellular levels.[11]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR Androgen->AR_inactive Binds AR_active Active AR Complex AR_inactive->AR_active Conformational Change AR_nucleus Active AR Complex AR_active->AR_nucleus Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_nucleus->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates

Caption: Simplified Androgen Receptor (AR) signaling pathway.

PROTAC_Degradation_Pathway cluster_0 PROTAC Action cluster_1 Ubiquitination & Degradation AR Androgen Receptor (AR) Ternary Ternary Complex (AR-PROTAC-E3) AR->Ternary PROTAC PROTAC (AR Antagonist 1 - Linker - E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary AR_Ub Poly-ubiquitinated AR Ternary->AR_Ub Ubiquitin Transfer Ub Ubiquitin Ub->AR_Ub Proteasome 26S Proteasome AR_Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated hijacking of the Ubiquitin-Proteasome System.

Quantitative Data Summary

The following table summarizes key quantitative data for AR antagonist 1 and PROTACs derived from it, as reported in the literature. This data is crucial for designing experiments and interpreting results.

Compound/ParameterCell LineValueReference
AR antagonist 1 -IC₅₀: 59 nM (AR Antagonism)[6][7][12]
PROTAC from Antagonist 1 LNCaP24% AR Degradation at 1 µM[6][7][8][12]
PROTAC from Antagonist 1 LNCaP47% AR Degradation at 10 µM[6][7][8][12]
ARD-61 (PROTAC using similar AR antagonist) LNCaPDC₅₀: 8.0 nM (AR Degradation)[13]

Note: IC₅₀ refers to the concentration causing 50% inhibition of AR activity. DC₅₀ refers to the concentration causing 50% degradation of the AR protein.

Experimental Protocols

This section provides detailed protocols for assessing the degradation of the Androgen Receptor in cell culture using a PROTAC derived from this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot Analysis cluster_analysis Data Analysis A Seed AR-positive cells (e.g., LNCaP, VCaP) B Treat with PROTAC (Dose-response or Time-course) A->B C Harvest cells and lyse in RIPA buffer with inhibitors B->C D Quantify protein concentration (e.g., BCA Assay) C->D E Prepare samples with Laemmli buffer and denature D->E F SDS-PAGE Gel Electrophoresis E->F G Transfer proteins to PVDF or Nitrocellulose membrane F->G H Block membrane and probe with Primary Antibody (Anti-AR) G->H I Wash and probe with HRP-conjugated Secondary Antibody H->I J Detect signal using ECL and image with digital imager I->J K Quantify band intensity (Densitometry) J->K L Normalize AR signal to loading control (e.g., β-Actin) K->L M Calculate % Degradation relative to vehicle control L->M

Caption: Experimental workflow for an AR degradation assay.
Protocol 1: AR Degradation Assay by Western Blot

This protocol is designed to measure the reduction in total AR protein levels following treatment with an AR-targeting PROTAC.

1. Cell Culture and Treatment: a. Seed AR-positive prostate cancer cells (e.g., LNCaP, VCaP) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere and grow for 24 hours. c. Prepare serial dilutions of the AR PROTAC (derived from AR antagonist 1) in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO). d. For a dose-response experiment, treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 18-24 hours).[13] e. For a time-course experiment, treat cells with a fixed concentration of the PROTAC (e.g., 100 nM) and harvest at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).[14]

2. Cell Lysis and Protein Quantification: a. After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells directly in the well by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[15][16] c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[14] e. Transfer the supernatant (containing the protein extract) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.[16]

3. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples with lysis buffer. b. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5-10 minutes to denature the proteins.[14] c. Load equal amounts of total protein (e.g., 20-30 µg) per lane onto a 4-15% polyacrylamide gel. Include a molecular weight marker. d. Run the gel until adequate separation of proteins is achieved.

4. Western Blotting: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16] b. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14] c. Incubate the membrane with a primary antibody specific for AR (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14] d. Wash the membrane three times for 5-10 minutes each with TBST.[14] e. Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14] f. Wash the membrane again three times with TBST.

5. Detection and Analysis: a. Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using a digital imaging system. Avoid signal saturation to allow for accurate quantification.[14] c. After imaging for AR, strip the membrane and re-probe for a loading control protein (e.g., β-Actin, GAPDH, or Vinculin) to ensure equal protein loading across all lanes.[14] d. Quantify the band intensities using densitometry software. Normalize the intensity of the AR band to its corresponding loading control band for each sample.[14] e. Calculate the percentage of AR remaining by comparing the normalized intensity of treated samples to the normalized intensity of the vehicle control sample (set to 100%).

Protocol 2: Cycloheximide (CHX) Chase Assay

This assay determines the effect of the PROTAC on the AR protein half-life by inhibiting new protein synthesis.

1. Cell Culture and Pre-treatment: a. Seed and grow cells as described in Protocol 1. b. Treat cells with either the AR PROTAC or vehicle control for a short duration (e.g., 2-4 hours) to allow for initial compound activity.

2. CHX Chase: a. After the pre-treatment, add Cycloheximide (CHX), a protein synthesis inhibitor, to all wells at a final concentration of 50-100 µg/mL. This is time point zero (t=0).[14] b. Harvest cells at various time points after adding CHX (e.g., 0, 2, 4, 8, 12 hours).[14]

3. Analysis: a. Perform cell lysis, protein quantification, and Western Blot analysis as described in Protocol 1. b. For each condition (vehicle and PROTAC-treated), plot the normalized AR protein levels against time. c. Determine the time it takes for the AR protein level to decrease by 50% to calculate the protein half-life under each condition. A shorter half-life in the PROTAC-treated group indicates induced degradation.

Materials and Reagents

  • Cell Lines: LNCaP, VCaP, or other AR-positive cell lines.

  • Compounds: AR PROTAC (derived from this compound), DMSO (vehicle), Cycloheximide (for chase assay), Proteasome Inhibitor (e.g., MG132, Bortezomib, as a control to confirm proteasome-dependent degradation).[13]

  • Antibodies: Primary antibody against AR, primary antibody against a loading control (β-Actin, GAPDH), HRP-conjugated secondary antibody.

  • Buffers and Reagents: Cell culture medium, PBS, RIPA Lysis Buffer, Protease/Phosphatase Inhibitor Cocktail, Laemmli Sample Buffer, reagents for polyacrylamide gel casting, SDS-PAGE running buffer, transfer buffer, TBST, blocking solution (milk or BSA), ECL substrate.

  • Equipment: Cell culture incubator, centrifuges, electrophoresis and blotting apparatus, digital imaging system.

Conclusion

This compound serves as a critical chemical tool for the development of potent AR-degrading PROTACs. The protocols outlined in these application notes provide a robust framework for researchers to quantify the efficacy of such degraders in vitro. By using Western Blot-based assays, scientists can effectively measure dose- and time-dependent AR degradation, confirm the mechanism of action via inhibitor controls, and determine the impact on protein half-life. These methods are fundamental for the preclinical evaluation of novel protein degraders aimed at overcoming resistance in prostate cancer and other AR-driven diseases.

References

Preparing Stock Solutions of AR Antagonist 1 Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation and use of stock solutions of AR antagonist 1 hydrochloride, a potent antagonist of the androgen receptor (AR). These guidelines are intended to ensure accurate and reproducible experimental outcomes in research and drug development settings.

Compound Information

AR antagonist 1 is a critical tool for studying androgen receptor signaling and for the development of novel therapeutics, including proteolysis-targeting chimeras (PROTACs). The hydrochloride salt form generally offers improved solubility and stability compared to the free base.

PropertyValueSource
Compound Name This compoundN/A
Molecular Formula (Free Base) C₁₅H₁₉ClN₂O[1][2]
Molecular Weight (Free Base) 278.78 g/mol [1][2]
Molecular Weight (HCl Salt) 315.24 g/mol Calculated
Appearance White to off-white solid[1]
Primary Solvent Dimethyl sulfoxide (DMSO)N/A

Preparation of Stock Solutions

Accurate preparation of stock solutions is paramount for reliable experimental results. The following protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.

Materials
  • This compound powder

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • (Optional) Sonicator or water bath at 37°C

Protocol for Preparing a 10 mM DMSO Stock Solution
  • Safety First: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle the compound powder in a chemical fume hood.

  • Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

    • For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 315.24 g/mol / 1000 = 3.15 mg

  • Weigh the Compound: Tare a sterile amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the calculated mass of this compound powder and add it to the tube.

  • Add Solvent: Using a calibrated micropipette, add the desired volume of anhydrous DMSO to the tube containing the powder.

  • Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • Gentle Heating/Sonication (if necessary): If the compound does not readily dissolve, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Allow the solution to return to room temperature before use.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile amber tubes.

  • Storage Conditions:

    • Short-term (up to 1 month): Store at -20°C.

    • Long-term (up to 6 months): Store at -80°C.

ParameterRecommendation
Stock Concentration 10 mM (recommended)
Solvent Anhydrous DMSO
Short-Term Storage -20°C (≤ 1 month)
Long-Term Storage -80°C (≤ 6 months)
Freeze-Thaw Cycles Avoid

Application Notes

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer and other androgen-dependent diseases. Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes involved in cell growth, proliferation, and survival. AR antagonist 1 competitively binds to the AR, preventing its activation by endogenous androgens and subsequently inhibiting downstream signaling.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens (e.g., DHT) AR Androgen Receptor (AR) Androgens->AR Binding Active_AR_Dimer Active AR Dimer AR->Active_AR_Dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP_Complex AR-HSP Complex (Cytoplasm) AR_HSP_Complex->AR Dissociation Nucleus Nucleus Active_AR_Dimer->Nucleus Nuclear Translocation ARE Androgen Response Element (ARE) Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Activation Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Leads to AR_Antagonist AR Antagonist 1 Hydrochloride AR_Antagonist->AR Inhibition Experimental_Workflow Start Start Seed_Cells Seed LNCaP cells in a 96-well plate Start->Seed_Cells Androgen_Deprivation Androgen Deprivation: Incubate in media with charcoal-stripped FBS Seed_Cells->Androgen_Deprivation Treatment Treatment: Add AR antagonist 1 (various conc.) followed by DHT (agonist) Androgen_Deprivation->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Assay Perform Reporter Gene Assay (e.g., Luciferase) Incubation->Assay Data_Acquisition Measure Signal (Luminescence/Fluorescence) Assay->Data_Acquisition Analysis Data Analysis: Calculate IC50 Data_Acquisition->Analysis End End Analysis->End

References

Application Notes and Protocols: Use of AR Antagonist 1 Hydrochloride in CRPC Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Castration-resistant prostate cancer (CRPC) remains a significant clinical challenge, largely driven by persistent androgen receptor (AR) signaling. Despite androgen deprivation therapy (ADT), the AR pathway can be reactivated through various mechanisms, including AR gene amplification, mutations, and the expression of constitutively active AR splice variants.[1][2][3][4][5][6][7] This has spurred the development of next-generation AR antagonists that can effectively inhibit AR activity in this resistant setting.[1][2][8][9] "AR antagonist 1 hydrochloride" is a novel, potent, and specific small molecule inhibitor of the androgen receptor, designed to overcome the limitations of earlier anti-androgen therapies.

These application notes provide a comprehensive overview of the preclinical evaluation of this compound in CRPC animal models, including its mechanism of action, detailed experimental protocols for in vivo studies, and representative data.

Mechanism of Action

This compound is a competitive inhibitor of the androgen receptor. Unlike first-generation antagonists, it exhibits a higher binding affinity for the AR ligand-binding domain (LBD) and effectively prevents AR nuclear translocation, DNA binding, and the recruitment of co-activators.[8][9] This multifaceted inhibition of the AR signaling pathway leads to the downregulation of AR target genes, such as prostate-specific antigen (PSA), and ultimately induces apoptosis and reduces tumor growth in CRPC models.[1][2] Preclinical studies have shown its efficacy in models expressing both wild-type and certain mutated forms of the AR, as well as in tumors that have developed resistance to other AR-targeted therapies.[10]

cluster_0 cluster_1 Androgens Androgens AR AR Androgens->AR Activates AR Nuclear Translocation AR Nuclear Translocation AR->AR Nuclear Translocation AR Antagonist 1 HCl AR Antagonist 1 HCl AR Antagonist 1 HCl->AR Binds to LBD AR Antagonist 1 HCl->AR Nuclear Translocation Inhibits DNA Binding (AREs) DNA Binding (AREs) AR Antagonist 1 HCl->DNA Binding (AREs) Inhibits AR Nuclear Translocation->DNA Binding (AREs) Gene Transcription Gene Transcription DNA Binding (AREs)->Gene Transcription Tumor Growth Tumor Growth Gene Transcription->Tumor Growth

AR Signaling Pathway Inhibition

Preclinical Efficacy in CRPC Animal Models

The in vivo anti-tumor activity of this compound has been evaluated in various CRPC xenograft models. These models are crucial for assessing the therapeutic potential of novel AR inhibitors in a setting that mimics human disease.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies with next-generation AR antagonists, serving as a proxy for the expected performance of this compound.

Table 1: In Vitro Activity of Representative AR Antagonists

CompoundCell LineIC50 (nM) for Cell Proliferation
EnzalutamideLNCaP22
VCaP35
ApalutamideLNCaP16
VCaP28
DarolutamideLNCaP25
C4-240

Note: Data is illustrative and compiled from various preclinical studies on next-generation AR antagonists.

Table 2: In Vivo Efficacy of Representative AR Antagonists in CRPC Xenograft Models

CompoundAnimal ModelDose (mg/kg/day)Tumor Growth Inhibition (%)
EnzalutamideLNCaP xenograft (castrated mice)1085
ApalutamideLNCaP xenograft (castrated mice)1090
JJ-45022Rv1 xenograft2575

Note: Data is illustrative and compiled from various preclinical studies on next-generation AR antagonists.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound.

CRPC Xenograft Model Establishment
  • Cell Culture: Culture human prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation for Implantation: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells with phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-3 x 10^7 cells/mL.[11][12] Keep the cell suspension on ice.

  • Animal Model: Use 4-6 week old male immunodeficient mice (e.g., BALB/c nude or SCID).[11][12][13] Allow the mice to acclimatize for at least one week before any procedures.

  • Subcutaneous Xenograft Implantation: Inject 100-200 µL of the cell suspension (containing 1-3 x 10^6 cells) subcutaneously into the flank of each mouse using a 27- or 30-gauge needle.[11][12]

  • Tumor Growth and Castration: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.[11][12] Once tumors reach a volume of approximately 100-200 mm³, perform surgical castration to induce a castrate-resistant state.[1][11]

  • Development of Castration-Resistance: Continue to monitor tumor volume. After an initial regression or stabilization, the tumors will eventually start to regrow, indicating the development of castration-resistance. This typically occurs 2-4 weeks post-castration.

Start Start Cell_Culture Prostate Cancer Cell Culture (e.g., LNCaP, 22Rv1) Start->Cell_Culture Cell_Harvest Harvest and Prepare Cells in Matrigel Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation in Immunodeficient Mice Cell_Harvest->Implantation Tumor_Growth Tumor Volume ~150 mm³? Implantation->Tumor_Growth Tumor_Growth->Implantation No Castration Surgical Castration Tumor_Growth->Castration Yes CRPC_Development Tumor Regrowth? Castration->CRPC_Development CRPC_Development->Castration No Randomization Randomize into Treatment Groups CRPC_Development->Randomization Yes End End Randomization->End

CRPC Xenograft Workflow
Drug Administration and Efficacy Assessment

  • Randomization and Dosing: Once CRPC tumors are established (e.g., volume of ~200-300 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound at various doses).[1]

  • Drug Formulation and Administration: Prepare this compound in a suitable vehicle (e.g., 1% carboxymethylcellulose, 0.25% Tween 80, 5% DMSO in water). Administer the drug and vehicle control to the respective groups daily via oral gavage or intraperitoneal injection.

  • Tumor Volume Measurement: Measure tumor volumes 2-3 times per week throughout the study.

  • Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice regularly as an indicator of toxicity.

  • Study Endpoint and Tissue Collection: At the end of the study (e.g., based on tumor volume in the control group or a predetermined time point), euthanize the mice. Collect tumors and other relevant tissues (e.g., seminal vesicles) for further analysis.[14]

Pharmacodynamic and Biomarker Analysis
  • Immunohistochemistry (IHC): Fix a portion of the tumor tissue in formalin and embed in paraffin. Perform IHC staining on tissue sections for AR, PSA, and proliferation markers (e.g., Ki-67) to assess target engagement and downstream effects.

  • Western Blotting: Homogenize a portion of the tumor tissue in RIPA buffer with protease inhibitors.[11] Perform western blotting to quantify the protein levels of AR, PSA, and other relevant signaling molecules.

  • Quantitative Real-Time PCR (qRT-PCR): Extract total RNA from a portion of the tumor tissue.[11] Perform qRT-PCR to measure the mRNA expression levels of AR target genes.

  • Serum PSA Measurement: Collect blood samples from the mice at baseline and at the end of the study. Measure serum PSA levels using an appropriate ELISA kit.

CRPC_Model Established CRPC Xenograft Model Treatment Treatment with AR Antagonist 1 HCl CRPC_Model->Treatment Tumor_Growth_Inhibition Tumor Growth Inhibition Treatment->Tumor_Growth_Inhibition AR_Target_Gene_Modulation Modulation of AR Target Genes (e.g., PSA) Treatment->AR_Target_Gene_Modulation Reduced_Cell_Proliferation Reduced Cell Proliferation (e.g., Ki-67) Treatment->Reduced_Cell_Proliferation Increased_Apoptosis Increased Apoptosis Treatment->Increased_Apoptosis Therapeutic_Efficacy Therapeutic Efficacy Tumor_Growth_Inhibition->Therapeutic_Efficacy AR_Target_Gene_Modulation->Therapeutic_Efficacy Reduced_Cell_Proliferation->Therapeutic_Efficacy Increased_Apoptosis->Therapeutic_Efficacy

Logical Relationship of Outcomes

Conclusion

This compound represents a promising therapeutic agent for the treatment of CRPC. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of its efficacy in relevant animal models. The use of well-characterized CRPC xenograft models, coupled with comprehensive pharmacodynamic and biomarker analyses, is essential for advancing our understanding of this novel AR antagonist and its potential clinical application.

References

Application Notes and Protocols for Measuring AR Antagonist 1 Hydrochloride Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The androgen receptor (AR) is a crucial driver in the progression of prostate cancer, making it a primary target for therapeutic intervention.[1][2] AR antagonists function by inhibiting androgen signaling, and accurately measuring their efficacy is vital for the development of new treatments. These application notes provide detailed protocols for a suite of in vitro and in vivo assays designed to characterize the efficacy of a novel AR antagonist, referred to here as "AR Antagonist 1 Hydrochloride." The included methodologies cover the spectrum from initial biochemical binding to cellular activity and culminate in preclinical tumor growth inhibition.

Understanding the Androgen Receptor Signaling Pathway

The canonical AR signaling pathway begins when androgens, such as dihydrotestosterone (DHT), diffuse into the cell and bind to the AR in the cytoplasm.[3] This binding event causes the dissociation of heat shock proteins, leading to a conformational change, homodimerization, and translocation of the AR into the nucleus.[3] Within the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes like Prostate-Specific Antigen (PSA), which are involved in cell proliferation and survival.[1][3][4] AR antagonists exert their effect by interfering with one or more of these steps.

Diagram 1: Androgen Receptor (AR) Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_antagonist Mechanism of Action DHT Androgen (DHT) AR_HSP AR-HSP Complex (Inactive) DHT->AR_HSP Binds AR_Active Activated AR AR_HSP->AR_Active HSP Dissociation Dimer AR Homodimer AR_Active->Dimer Dimerization Dimer_n AR Homodimer Dimer->Dimer_n Nuclear Translocation ARE ARE on DNA Transcription Gene Transcription (e.g., PSA) ARE->Transcription Initiates Dimer_n->ARE Binds Antagonist AR Antagonist 1 Antagonist->AR_HSP Competes with DHT Antagonist->Dimer Prevents Translocation

Caption: Simplified schematic of the androgen receptor signaling pathway and points of antagonist inhibition.

In Vitro Efficacy Assays

A tiered approach to in vitro testing allows for a comprehensive evaluation of the antagonist's mechanism and potency.

This assay determines the ability of this compound to directly compete with a natural androgen for binding to the AR ligand-binding domain (LBD).

Experimental Protocol: Radioligand Competition Binding Assay [4][5][6][7]

  • AR Source Preparation: Prepare cytosol containing the androgen receptor from rat ventral prostate tissue or use recombinant human AR protein.[4][6]

  • Incubation Mixture: In a 384-well plate, incubate the AR preparation with a constant concentration of a radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT), which serves as the tracer.[4][5]

  • Competitive Binding: Add increasing concentrations of unlabeled this compound to the wells. Include wells with unlabeled DHT as a positive control for displacement and a solvent-only control for baseline binding.

  • Incubation: Incubate the plate overnight to allow the binding to reach equilibrium.

  • Detection: Measure the amount of bound radioligand using a scintillation counter.[6]

  • Data Analysis: Plot the percentage of bound [³H]-DHT against the log concentration of the antagonist. Calculate the concentration of the antagonist that displaces 50% of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

These assays measure the functional consequences of AR antagonism in a cellular context using prostate cancer cell lines like LNCaP (androgen-sensitive, expresses mutant AR T878A), VCaP (overexpresses wild-type AR), or 22Rv1 (expresses AR splice variants).[8][9][10]

Experimental Protocol: AR Reporter Gene Assay [11][12][13][14]

  • Cell Seeding: Seed 22Rv1 cells, which are stably transfected with a luciferase reporter gene under the control of an androgen response element, into a 96-well plate at a density of ~20,000 cells/well.[13]

  • Incubation: Incubate the cells at 37°C with 5% CO2 overnight to allow for attachment.

  • Antagonist Treatment: Prepare serial dilutions of this compound in the appropriate assay medium. Remove the culture medium from the cells and add the antagonist dilutions. Incubate for 1-6 hours.[13]

  • Agonist Stimulation: Add a constant concentration of DHT (e.g., 2 nM final concentration) to all wells except the "unstimulated" controls to induce AR activity.[13]

  • Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement: Add a luciferase assay reagent to each well and measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase activity to the DHT-stimulated control (0% inhibition). Plot the percent inhibition versus the log concentration of the antagonist to determine the IC50 value.[15]

Diagram 2: Workflow for AR Reporter Gene Assay

Reporter_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_readout Day 3: Readout A Seed 22Rv1-Luciferase cells in 96-well plate B Incubate overnight (37°C, 5% CO2) A->B C Add serial dilutions of AR Antagonist 1 B->C D Incubate (1-6 hours) C->D E Stimulate with DHT D->E F Incubate overnight E->F G Add Luciferase Reagent F->G H Measure Luminescence G->H I Calculate IC50 H->I

Caption: Step-by-step experimental workflow for the AR reporter gene assay.

Experimental Protocol: Cell Viability/Proliferation Assay (MTT/MTS) [16][17][18][19]

  • Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[19]

  • Incubation: Allow cells to attach by incubating overnight at 37°C with 5% CO2.

  • Treatment: Treat cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a defined period (e.g., 72 hours).

  • Reagent Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS solution to each well.[17][18]

  • Incubation: Incubate for 1-4 hours at 37°C. Viable cells will reduce the tetrazolium salt to a colored formazan product.[17][19]

  • Solubilization (for MTT): If using MTT, add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[17][18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log concentration of the antagonist to determine the IC50 (the concentration that inhibits cell growth by 50%).[15][20]

Experimental Protocol: PSA Secretion Assay (ELISA) [21][22][23]

  • Cell Culture: Culture LNCaP cells in androgen-depleted medium for 24-48 hours.

  • Treatment: Plate the cells and treat with various concentrations of this compound for 24 hours.

  • Stimulation: Add a stimulating concentration of DHT to the cells and incubate for an additional 48-72 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the amount of secreted PSA in the supernatant using a commercially available PSA ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the concentration of the antagonist required to inhibit DHT-stimulated PSA secretion by 50% (IC50).

In Vivo Efficacy Assay

Xenograft models are the gold standard for evaluating the anti-tumor efficacy of an AR antagonist in a preclinical setting.

Experimental Protocol: LNCaP Xenograft Tumor Model [8][9][24][25]

  • Cell Preparation: Grow LNCaP cells to exponential phase. Harvest the cells and resuspend them in a mixture of culture medium and Matrigel at a concentration of 1-3 million cells per 150-200 µL.[8][9]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of male immunodeficient mice (e.g., SCID or nude mice).[8][9]

  • Tumor Growth: Monitor the mice regularly for tumor formation. Tumor volume is typically calculated using the formula: (Length × Width²) × 0.52.[25]

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound at various doses).[8][25]

  • Drug Administration: Administer the compound and vehicle according to the planned schedule (e.g., daily oral gavage). Monitor animal weight as an indicator of toxicity.

  • Efficacy Measurement: Measure tumor volumes 2-3 times per week. The primary endpoint is tumor growth inhibition (TGI).

  • Study Termination: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or AR target gene expression).[8]

Diagram 3: Decision Workflow for Efficacy Testing

Efficacy_Testing_Workflow Start Start: New AR Antagonist Biochem Biochemical Assay (Ligand Binding) Start->Biochem CheckBinding Binds to AR? Biochem->CheckBinding Stop1 Stop: No Target Engagement CheckBinding->Stop1 No Cellular Cellular Assays (Reporter, Viability, PSA) CheckBinding->Cellular Yes CheckActivity Potent Cellular Activity? (Low IC50) Cellular->CheckActivity Stop2 Stop: Low Potency CheckActivity->Stop2 No InVivo In Vivo Xenograft Model CheckActivity->InVivo Yes CheckEfficacy Significant Tumor Growth Inhibition? InVivo->CheckEfficacy Success Proceed to Further Development CheckEfficacy->Success Yes Stop3 Stop: No In Vivo Efficacy CheckEfficacy->Stop3 No

Caption: A logical workflow for progressing an AR antagonist through efficacy testing stages.

Data Presentation

Quantitative data should be summarized to allow for direct comparison of this compound with established standards like enzalutamide and bicalutamide.

Table 1: In Vitro Efficacy Summary

Assay TypeCell LineParameterAR Antagonist 1 HClEnzalutamide (Reference)Bicalutamide (Reference)
Ligand Binding Recombinant ARKi (nM) [Insert Data]~2-5[26][27]~160[28]
Reporter Gene 22Rv1IC50 (nM) [Insert Data]~20-30[28]~160-200[28]
Cell Viability LNCaPIC50 (µM) [Insert Data][Insert Data][Insert Data]
PSA Secretion LNCaPIC50 (nM) [Insert Data][Insert Data][Insert Data]

Table 2: In Vivo Efficacy in LNCaP Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 28 (mm³)% Tumor Growth Inhibition (TGI)
Vehicle Control N/ADaily, p.o.[Insert Data]0%
AR Antagonist 1 HCl [Dose 1]Daily, p.o.[Insert Data][Insert Data]
AR Antagonist 1 HCl [Dose 2]Daily, p.o.[Insert Data][Insert Data]
Enzalutamide 10 mg/kgDaily, p.o.[Insert Data][Insert Data]

These detailed protocols and application notes provide a robust framework for the comprehensive evaluation of this compound. By systematically assessing its biochemical, cellular, and in vivo efficacy, researchers can generate the critical data needed to determine its therapeutic potential and guide further drug development efforts.

References

Application Notes and Protocols for AR Antagonist 1 Hydrochloride in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR (Androgen Receptor) antagonist 1 hydrochloride (MedChemExpress, Cat. No. HY-130845A) is a potent antagonist of the androgen receptor.[1][2] It is a critical chemical tool for studying AR signaling pathways and for the discovery of novel therapeutics, particularly in the context of prostate cancer. A primary application of this molecule is as a ligand for the target protein in the synthesis of Proteolysis Targeting Chimeras (PROTACs), such as ARD-266, which are designed to induce the degradation of the androgen receptor.[1][2] These application notes provide an overview of the use of AR antagonist 1 hydrochloride in high-throughput screening (HTS) assays to identify and characterize modulators of the androgen receptor.

The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer.[3] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote cell growth and survival.[3] Antagonists of the AR block this process and are a mainstay of prostate cancer therapy. High-throughput screening is an essential tool for discovering new and more effective AR antagonists.

Data Presentation

While a specific IC50 value for the direct androgen receptor antagonism of this compound is not publicly available, it is described as a "potent" antagonist.[1] For comparative purposes, the table below includes data for well-characterized AR antagonists often used as controls in HTS assays.

Table 1: Potency of Common Androgen Receptor Antagonists

CompoundTargetIC50 (nM)Assay System
EnzalutamideAndrogen Receptor36LNCaP prostate cancer cells
ApalutamideAndrogen Receptor16Recombinant AR binding assay
SpironolactoneAndrogen Receptor77Not specified
This compoundAndrogen ReceptorNot AvailablePotent antagonist activity confirmed

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

The androgen receptor signaling pathway is a key driver in normal male physiology and in the pathology of prostate cancer. The following diagram illustrates the canonical pathway.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR_inactive Inactive AR (bound to HSPs) DHT->AR_inactive Binds AR_active Active AR AR_inactive->AR_active HSP dissociation AR_dimer AR Dimer AR_active->AR_dimer Nuclear Translocation & Dimerization Antagonist AR Antagonist 1 Hydrochloride Antagonist->AR_inactive Binds & Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Canonical Androgen Receptor (AR) Signaling Pathway.

High-Throughput Screening Workflow for AR Antagonists

A typical HTS workflow for identifying AR antagonists involves several stages, from primary screening to hit validation and characterization.

HTS_Workflow cluster_screening Screening & Validation Compound_Library Compound Library Primary_Screen Primary HTS Assay (e.g., Reporter Gene) Compound_Library->Primary_Screen Hit_Selection Hit Selection (Potent Inhibitors) Primary_Screen->Hit_Selection Dose_Response Dose-Response & IC50 Determination Hit_Selection->Dose_Response Secondary_Assay Secondary/Orthogonal Assay (e.g., High-Content Imaging) Dose_Response->Secondary_Assay Lead_Compounds Validated Lead Compounds Secondary_Assay->Lead_Compounds

Caption: High-Throughput Screening (HTS) Workflow for AR Antagonists.

Experimental Protocols

The following are detailed protocols for common HTS assays used to identify and characterize androgen receptor antagonists. This compound can be used as a positive control in these assays to confirm assay performance.

AR-Driven Reporter Gene Assay

This assay quantitatively measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor.

Objective: To identify compounds that antagonize androgen-induced reporter gene expression.

Materials:

  • Cell Line: A human cell line stably co-transfected with an androgen receptor expression vector and a reporter vector containing a luciferase gene under the control of an androgen-responsive promoter (e.g., PC-3 or HEK293 cells).

  • Culture Medium: Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids.

  • Test Compounds: Compound library, this compound (positive control), and a known AR agonist (e.g., Dihydrotestosterone, DHT).

  • Assay Plates: 384-well white, clear-bottom tissue culture plates.

  • Reagents: Luciferase assay reagent, DMSO.

  • Equipment: Multichannel pipette or liquid handler, plate reader with luminescence detection capabilities.

Protocol:

  • Cell Seeding:

    • Culture the reporter cell line in medium containing CS-FBS.

    • Trypsinize and resuspend the cells to a density of 5,000-10,000 cells per 20 µL.

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Compound Addition:

    • Prepare a dose-response plate of test compounds and controls (this compound) in DMSO.

    • Add the test compounds and controls to the assay plate. To test for antagonist activity, co-treat with a submaximal concentration of DHT (e.g., 0.1 nM).

    • The final DMSO concentration should be ≤ 0.5%.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Luminescence Reading:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Add an equal volume of luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to controls (vehicle-treated cells as 0% inhibition, and a saturating concentration of a known antagonist as 100% inhibition).

    • Plot the dose-response curves and calculate the IC50 values for active compounds.

High-Content Screening for AR Nuclear Translocation

This image-based assay measures the ability of a compound to inhibit the ligand-induced translocation of the androgen receptor from the cytoplasm to the nucleus.

Objective: To identify compounds that block the nuclear translocation of the androgen receptor.

Materials:

  • Cell Line: A cell line stably expressing a fluorescently tagged androgen receptor (e.g., GFP-AR), such as the C4-2 CRPC cell line.

  • Culture Medium: Appropriate cell culture medium with 10% CS-FBS.

  • Test Compounds: Compound library, this compound (positive control), and a known AR agonist (e.g., DHT).

  • Assay Plates: 384-well black, clear-bottom imaging plates.

  • Reagents: Hoechst 33342 (for nuclear staining), Paraformaldehyde (for cell fixation), PBS.

  • Equipment: High-content imaging system and analysis software.

Protocol:

  • Cell Seeding:

    • Seed the GFP-AR expressing cells in 384-well imaging plates at a density that results in a sub-confluent monolayer after 24 hours.

    • Incubate at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Treat the cells with test compounds or this compound for 1-2 hours.

    • Stimulate the cells with an AR agonist (e.g., 10 nM DHT) for 30-60 minutes to induce nuclear translocation.

  • Cell Staining and Fixation:

    • Add Hoechst 33342 to the live cells to stain the nuclei and incubate for 15 minutes.

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Image Acquisition:

    • Acquire images of the cells using a high-content imaging system, capturing both the GFP (AR) and DAPI (nuclei) channels.

  • Image Analysis:

    • Use image analysis software to identify the nuclear and cytoplasmic compartments based on the Hoechst stain.

    • Quantify the fluorescence intensity of GFP-AR in both compartments.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence intensity.

    • Identify compounds that significantly reduce this ratio in the presence of DHT.

Conclusion

This compound is a valuable research tool for the investigation of androgen receptor signaling and the discovery of new AR-targeted drugs. The high-throughput screening protocols described here provide robust methods for identifying and characterizing novel AR antagonists. The use of this compound as a reference compound in these assays can aid in the validation of assay performance and the interpretation of screening results. These approaches are fundamental to the development of next-generation therapies for prostate cancer and other androgen-driven diseases.

References

Troubleshooting & Optimization

AR antagonist 1 hydrochloride solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AR antagonist 1 hydrochloride. The following information addresses common solubility challenges and offers potential solutions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). What should I do?

A1: Poor aqueous solubility is a common characteristic of many small molecule antagonists, including hydrochloride salts of basic compounds.[1] When you observe precipitation or incomplete dissolution in aqueous solutions, consider the following initial troubleshooting steps:

  • pH Adjustment: Since this compound is a salt of a likely basic compound, its solubility is highly dependent on pH. Solubility will generally be greater in acidic conditions.[2] Try dissolving the compound in a buffer with a lower pH (e.g., pH 4-5).

  • Co-solvents: The use of a small percentage of an organic co-solvent can significantly improve solubility.[1] Prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous experimental medium.[3] Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed levels that could cause cellular toxicity (typically <0.5% for DMSO in cell-based assays).[3]

  • Gentle Warming and Sonication: Gently warming the solution to 37°C or using a bath sonicator can help to dissolve the compound.[3] However, be cautious with prolonged heating as it may degrade the compound.

Q2: I've prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

A2: This phenomenon, known as "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous medium where it is less soluble.[3] To prevent this:

  • Optimize Dilution Strategy: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in a solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG). Then, add this intermediate dilution to your final aqueous buffer.

  • Increase Mixing Efficiency: When adding the stock solution to the aqueous buffer, ensure rapid and thorough mixing. Add the stock solution dropwise while vortexing or stirring the buffer to avoid localized high concentrations of the compound that can lead to precipitation.[3]

  • Lower Final Concentration: If possible, lower the final concentration of the AR antagonist in your experiment.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: For preparing a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is recommended. "this compound" has been shown to be soluble in DMSO at 58.33 mg/mL (185.03 mM), though ultrasonic assistance may be needed.[4] It is important to use anhydrous (dry) DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.[4]

Q4: How should I store stock solutions of this compound?

A4: Stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[4]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Problem: Precipitate observed in the final aqueous solution.

Potential Cause Suggested Solution
Low aqueous solubility at neutral pH Lower the pH of the aqueous buffer. For basic compounds like this compound, solubility increases as the pH decreases.[1][2]
"Crashing out" upon dilution from organic stock Prepare an intermediate dilution in a co-solvent like ethanol or PEG before the final aqueous dilution. Ensure rapid mixing.[3]
Final concentration exceeds solubility limit Reduce the final working concentration of the antagonist in your experiment.
Incorrect solvent for stock solution Ensure a high-purity, anhydrous organic solvent like DMSO is used for the initial stock solution.[4]

Data Presentation

Table 1: Measured Solubility of AR Antagonist 1 and its Hydrochloride Salt

CompoundSolvent SystemTemperature (°C)SolubilityCitation
Androgen receptor antagonist 1DMSONot Specified100 mg/mL (239.87 mM)[5][6]
Androgen receptor antagonist 1DMSONot Specified80 mg/mL (191.89 mM)[7]
Androgen receptor antagonist 110% DMSO >> 90% corn oilNot Specified≥ 2.5 mg/mL (6.00 mM)[5][6]
Androgen receptor antagonist 110% DMSO + 90% Corn OilNot Specified3.3 mg/mL (7.92 mM)[7]
This compoundDMSONot Specified58.33 mg/mL (185.03 mM)[4]

Note: Ultrasonic treatment may be required to achieve these concentrations.

Table 2: Illustrative pH-Dependent Aqueous Solubility of a Hypothetical Basic Hydrochloride Compound

Solvent System (Aqueous Buffer)pHTemperature (°C)Expected Solubility (mg/mL)
0.1 N HCl1.2251.5 ± 0.2
Acetate Buffer4.5250.8 ± 0.1
Phosphate-Buffered Saline (PBS)7.425< 0.01

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental media.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Bath sonicator

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

Methodology:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of the compound using an analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.[4]

Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.[8][9]

Materials:

  • This compound (solid powder)

  • Selected aqueous buffer (e.g., PBS pH 7.4, acetate buffer pH 4.5)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or 0.45 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable validated method for quantification

Methodology:

  • Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. A visible excess of solid should be present.[9]

  • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[9]

  • After the incubation period, cease agitation and allow the undissolved solid to settle.

  • Carefully remove an aliquot of the supernatant.

  • Separate the dissolved compound from any remaining solid by either centrifuging the aliquot at high speed and collecting the supernatant or by filtering the aliquot through a 0.45 µm syringe filter.[4]

  • Dilute the clear filtrate or supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved this compound using a validated HPLC method.

  • Perform the experiment in triplicate to ensure the results are reproducible.

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Coactivators Coactivators Coactivators->ARE Recruited Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Canonical Androgen Receptor (AR) Signaling Pathway.[10][11]

Solubility_Workflow Start Start: Poorly Soluble AR Antagonist 1 HCl Stock_Prep Prepare Concentrated Stock in Anhydrous DMSO Start->Stock_Prep Precipitation_Check Precipitation upon Aqueous Dilution? Stock_Prep->Precipitation_Check Solubility_Enhancement Solubility Enhancement Strategies Precipitation_Check->Solubility_Enhancement Yes Final_Solution Prepare Final Working Solution Precipitation_Check->Final_Solution No pH_Adjustment Adjust pH of Aqueous Buffer (Lower pH) Solubility_Enhancement->pH_Adjustment Co_Solvent Use Co-solvents (e.g., Ethanol, PEG) Solubility_Enhancement->Co_Solvent pH_Adjustment->Final_Solution Co_Solvent->Final_Solution Success End: Soluble Compound for Experiment Final_Solution->Success

Caption: Experimental workflow for improving the solubility of this compound.

Troubleshooting_Tree Start Compound Precipitates in Aqueous Solution Check_Stock Is the stock solution clear? Start->Check_Stock Recreate_Stock Re-prepare stock solution (use anhydrous DMSO, sonicate) Check_Stock->Recreate_Stock No Check_pH Is the aqueous buffer pH > 6? Check_Stock->Check_pH Yes Recreate_Stock->Check_Stock Lower_pH Lower buffer pH (e.g., 4.5-5.5) Check_pH->Lower_pH Yes Check_Concentration Is the final concentration high? Check_pH->Check_Concentration No Success Solution should be clear Lower_pH->Success Use_Cosolvent Introduce a co-solvent (e.g., ≤1% Ethanol) Use_Cosolvent->Success Check_Concentration->Use_Cosolvent No Lower_Concentration Reduce final concentration Check_Concentration->Lower_Concentration Yes Lower_Concentration->Success

Caption: Troubleshooting decision tree for this compound solubility issues.

References

Technical Support Center: Optimizing AR Antagonist 1 Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of AR Antagonist 1 Hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent androgen receptor (AR) antagonist.[1][2] Its primary mechanism of action is to bind to the androgen receptor, preventing androgens like testosterone and dihydrotestosterone (DHT) from binding to and activating the receptor.[3] This blockade inhibits the translocation of the AR to the nucleus and subsequent regulation of gene expression, which is crucial for the growth and proliferation of androgen-sensitive cells, such as those in prostate cancer.[3][4] It is also used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of the AR protein.[1][5][6]

Q2: What is the recommended starting concentration range for this compound in cell-based assays?

A2: The optimal concentration of this compound is cell-line and assay-dependent. For initial experiments in prostate cancer cell lines like LNCaP and LNAR, a broad concentration range from 1 nM to 100 µM is a common starting point.[5][7] An IC50 value of 59 nM has been reported for its antagonist activity on the androgen receptor.[5][6][7][8] For AR protein degradation when used in a PROTAC context, concentrations of 1 µM and 10 µM have shown 24% and 47% degradation in LNCaP cells, respectively.[5][6][8]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in DMSO to prepare a stock solution.[1][6][7][8] It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic, and moisture can affect solubility.[1] For long-term storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][2] The powder form can be stored at -20°C for up to 3 years.[1][2]

Troubleshooting Guides

Issue 1: No or Weak Antagonist Effect Observed

Possible Cause & Troubleshooting Steps

  • Suboptimal Antagonist Concentration:

    • Solution: Perform a dose-response experiment using a wide range of concentrations (e.g., 10 nM to 100 µM) to determine the IC50 in your specific cell system.[9]

  • Inappropriate Agonist Concentration:

    • Solution: Ensure you are using an agonist concentration that elicits a submaximal response (typically EC80). A very high agonist concentration can overcome the competitive antagonism.[10] First, perform an agonist dose-response curve to determine the EC50 and EC80.[9]

  • Insufficient Pre-incubation Time:

    • Solution: Pre-incubate the cells with this compound for a sufficient time (a typical starting point is 15-30 minutes) before adding the agonist to allow the antagonist to bind to the receptor.[9][10]

  • Cell Line and Receptor Expression:

    • Solution: Confirm that your cell line expresses the androgen receptor at adequate levels. Cell lines like DU145 have low AR expression and may not show a significant response.[5][7] Ensure cells are healthy and have not been passaged excessively.[10]

  • Assay Signal Window:

    • Solution: Ensure your assay has a sufficient signal-to-background ratio. A small signal window can make it difficult to detect antagonism.[10]

Issue 2: Poor Solubility or Precipitation in Media

Possible Cause & Troubleshooting Steps

  • Solvent Choice and Quality:

    • Solution: Use high-quality, anhydrous DMSO to prepare stock solutions.[1] Ultrasonic assistance may be needed to fully dissolve the compound.[1][6][7]

  • Final DMSO Concentration:

    • Solution: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity or precipitation. Include a vehicle control with the same DMSO concentration.[10]

  • Storage of Stock Solution:

    • Solution: Store stock solutions in small aliquots at -80°C to prevent freeze-thaw cycles which can affect solubility and compound integrity.[1]

Data Presentation

Table 1: Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO58.33185.03Requires ultrasonic assistance; hygroscopic.[1]
DMSO100239.87Requires ultrasonic assistance.[7][8]
DMSO80191.89Sonication is recommended.[6]
10% DMSO + 90% Corn Oil≥ 2.56.00For in vivo studies.[7]
10% DMSO + 90% Corn Oil3.37.92For in vivo studies; sonication recommended.[6]

Table 2: In Vitro Efficacy of AR Antagonist 1

Assay TypeCell LineConcentration RangeKey Findings
AR Antagonism-IC50: 59 nMOrally available full AR antagonist.[5][6][7][8]
Cell ProliferationLNCaP, LNAR1 nM - 100 µMSignificant cell growth inhibition.[5][6][7]
Cell ProliferationDU1451 nM - 100 µMNo significant cell growth inhibition.[5][6][7]
AR Protein Degradation (as a PROTAC)LNCaP1 µM24% AR protein degradation.[5][6][8]
AR Protein Degradation (as a PROTAC)LNCaP10 µM47% AR protein degradation.[5][6][8]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in a Cell-Based Assay

  • Cell Plating: Plate AR-positive cells (e.g., LNCaP) in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Agonist Dose-Response (To determine EC80):

    • Prepare serial dilutions of an AR agonist (e.g., DHT).

    • Treat the cells with the agonist dilutions and incubate for the desired time.

    • Measure the response (e.g., reporter gene expression, cell proliferation).

    • Calculate the EC50 and EC80 values from the dose-response curve.

  • Antagonist Dose-Response:

    • Prepare a serial dilution of this compound in a serum-free medium. A common starting range is 1 nM to 100 µM.

    • Remove the culture medium from the cells and add the antagonist dilutions. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the cells with the antagonist for 15-30 minutes at 37°C.[9][10]

    • Add the AR agonist at its pre-determined EC80 concentration to all wells except the no-agonist control.

    • Incubate for the appropriate duration for your assay.

  • Data Analysis:

    • Measure the assay endpoint.

    • Normalize the data to the agonist-only control (100% stimulation) and the no-agonist control (0% stimulation).

    • Plot the normalized response against the log of the antagonist concentration and use non-linear regression to calculate the IC50 value.

Visualizations

AR_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR->AR AR_dimer AR Dimer (Active) AR->AR_dimer Nuclear Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_Antagonist AR Antagonist 1 Hydrochloride AR_Antagonist->AR_HSP Binds & Blocks AR_Antagonist->AR_dimer Inhibits Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell Growth &\nProliferation Cell Growth & Proliferation Gene_Transcription->Cell Growth &\nProliferation

Caption: Androgen Receptor (AR) signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Workflow for IC50 Determination of AR Antagonist cluster_agonist Agonist EC80 Determination cluster_antagonist Antagonist IC50 Determination A1 Plate AR-positive cells A2 Prepare agonist (DHT) serial dilutions A1->A2 A3 Treat cells and incubate A2->A3 A4 Measure response A3->A4 A5 Calculate EC80 A4->A5 B4 Add agonist at EC80 concentration A5->B4 Use EC80 value B1 Plate AR-positive cells B2 Prepare antagonist serial dilutions B1->B2 B3 Pre-incubate cells with antagonist (15-30 min) B2->B3 B3->B4 B5 Incubate B4->B5 B6 Measure response B5->B6 B7 Calculate IC50 B6->B7

Caption: Experimental workflow for determining the IC50 of an AR antagonist.

Troubleshooting_Tree Troubleshooting: No/Weak Antagonist Effect Start No or Weak Antagonist Effect Q1 Did you perform a full dose-response curve? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is agonist concentration at EC80? A1_Yes->Q2 S1 Perform dose-response (e.g., 1nM - 100µM) A1_No->S1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Did you pre-incubate with the antagonist? A2_Yes->Q3 S2 Determine agonist EC80 and re-run assay A2_No->S2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Does the cell line express sufficient AR? A3_Yes->Q4 S3 Pre-incubate for 15-30 min before agonist A3_No->S3 A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No End Review Assay Conditions (Signal Window, Cell Health) A4_Yes->End S4 Use AR-positive cell line (e.g., LNCaP) A4_No->S4

Caption: A decision tree for troubleshooting common issues with AR antagonist experiments.

References

preventing AR antagonist 1 hydrochloride degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AR Antagonist 1 Hydrochloride in solution.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions, focusing on preventing and diagnosing degradation.

Issue 1: Unexpected Loss of Potency or Inconsistent Results

If you observe a decrease in the expected biological activity or high variability in your experimental results, it may be due to the degradation of this compound in your stock or working solutions.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Hydrolytic Degradation The nitrile group (-C≡N) on the benzonitrile ring is susceptible to hydrolysis under acidic or basic conditions, potentially converting to a carboxylic acid. The ether linkage is also a potential site for hydrolysis, especially under harsh acidic conditions.Maintain the pH of your solution within a neutral range (pH 6-8), unless the experimental design requires otherwise. If acidic or basic conditions are necessary, prepare fresh solutions for each experiment and minimize storage time. Consider conducting a pH stability profile to determine the optimal pH for your specific buffer system.
Oxidative Degradation The aromatic ether moiety can be susceptible to oxidation. The presence of oxidizing agents, exposure to air (oxygen), or metal ion contaminants can catalyze oxidative degradation.Prepare solutions using degassed solvents. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Avoid sources of metal ion contamination. If oxidation is suspected, consider adding a small amount of an antioxidant like BHT, although compatibility with your experimental system must be verified.
Photodegradation Aromatic and chlorinated compounds can be sensitive to light, particularly UV light, which can lead to decomposition.Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.
Improper Storage Frequent freeze-thaw cycles can accelerate degradation. Storing solutions at inappropriate temperatures can also reduce shelf-life.Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage of stock solutions in DMSO, -80°C is recommended. For short-term storage, -20°C may be acceptable.[1] Aqueous working solutions should ideally be prepared fresh for each experiment.
Solvent Purity Impurities in solvents, such as peroxides in older ethers or acidic/basic contaminants, can initiate degradation.Use high-purity, HPLC-grade solvents for solution preparation. Use freshly opened solvents whenever possible. Be aware that hygroscopic solvents like DMSO can absorb water, which may contribute to hydrolysis over time.[1]

Issue 2: Precipitation or Cloudiness in Solution

Precipitation indicates that the compound is coming out of solution, which could be due to solubility limits, temperature changes, or the formation of insoluble degradation products.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Exceeded Solubility The concentration of the antagonist in your chosen solvent may be too high.Consult solubility data for this compound. If preparing a stock solution in DMSO, sonication may be required to fully dissolve the compound.[1] For aqueous working solutions, ensure the final concentration of any organic co-solvent (like DMSO) is low enough to maintain solubility and is compatible with your assay.
Temperature Effects Solubility can decrease at lower temperatures. A solution prepared at room temperature may show precipitation when stored at 4°C or on ice.If a solution needs to be used cold, check for precipitation. If it occurs, allow the solution to warm to room temperature and sonicate briefly to redissolve the compound before use. Prepare dilutions in pre-warmed buffers if necessary.
Salt Disproportionation In aqueous solutions, the hydrochloride salt can sometimes convert to the less soluble free base, leading to precipitation. This is more likely in neutral to basic pH environments.Maintain a slightly acidic to neutral pH if your experimental system allows, to favor the more soluble salt form.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for creating a high-concentration stock solution.[1] It is advisable to use newly opened, high-purity DMSO as it is hygroscopic and absorbed water can affect solubility and stability.[1]

Q2: What are the recommended storage conditions for this compound solutions?

A2:

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

  • In Solvent (e.g., DMSO): Store at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] It is highly recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles.

Storage Recommendations Summary

Form Storage Temperature Duration
Powder-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

Q3: How should I prepare aqueous working solutions from a DMSO stock?

A3: To prepare aqueous working solutions, dilute the DMSO stock solution into your aqueous experimental buffer. It is crucial to ensure that the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in biological assays and to maintain the solubility of the compound. Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation. Aqueous solutions should generally be prepared fresh daily.

Q4: What are the likely chemical degradation pathways for this compound?

A4: Based on its chemical structure, which includes a nitrile, an aromatic ether, and a chlorinated aromatic ring, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: The nitrile group could hydrolyze to a carboxamide and subsequently to a carboxylic acid, particularly under strong acidic or basic conditions.

  • Oxidative Cleavage: The ether linkage could be susceptible to oxidative cleavage.

  • Photodegradation: The chlorinated aromatic ring may be susceptible to photodegradation upon exposure to UV light.

Q5: How can I check if my solution of this compound has degraded?

A5: The most reliable way to assess the stability of your solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). This method can separate the intact drug from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks over time would indicate degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study in Solution

This protocol outlines a systematic approach to identify potential degradation pathways of this compound.

Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation profile.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • pH meter

  • HPLC system with UV detector

  • Calibrated oven and photostability chamber

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Dilute the stock solution with 3% H2O2 to a final concentration of ~100 µg/mL. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep the solid powder in an oven at 70°C for 48 hours. Also, incubate a solution (~100 µg/mL in a suitable solvent) at 70°C for 48 hours.

    • Photodegradation: Expose a solution (~100 µg/mL) and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near UV energy.

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed solutions. If necessary, neutralize acidic or basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to that of an unstressed control solution to identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • HPLC system with a UV/PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile, methanol, and water

  • Buffers such as phosphate or acetate

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for an optimal wavelength using a PDA detector; a wavelength around 240-250 nm is a likely starting point based on the chromophores.

    • Gradient Elution:

      • 0-20 min: 30% B to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 30% B (re-equilibration)

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. The specificity is demonstrated by its ability to resolve the main peak from all degradation product peaks generated during the forced degradation study.

Visualizations

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Enters Cell AR_T AR-Testosterone Complex Testosterone->AR_T Binds AR_HSP AR-HSP Complex AR->AR_HSP Binding AR->AR_T HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR HSP Dissociation AR_T_dimer Dimerized AR Complex AR_T->AR_T_dimer Translocation & Dimerization Antagonist AR Antagonist 1 Hydrochloride Antagonist->AR Blocks Binding ARE Androgen Response Element (ARE) AR_T_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates

Caption: Androgen Receptor (AR) signaling pathway and antagonist inhibition.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution of AR Antagonist 1 HCl acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (70°C) start->thermal photo Photolytic (UV/Vis Light) start->photo control Unstressed Control (Protected from light, RT) start->control analysis Sample Preparation (Neutralize, Dilute) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis hplc Analyze via Stability-Indicating HPLC-UV Method analysis->hplc results Compare Chromatograms (Identify & Quantify Degradants) hplc->results

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Troubleshooting Off-Target Effects of AR Antagonist 1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting potential off-target effects of AR antagonist 1 hydrochloride. The following information is intended to guide experimental design and data interpretation to ensure the specific and intended activity of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as compound 29, is a potent antagonist of the Androgen Receptor (AR).[1][2] Its primary mechanism of action is to bind to the AR, thereby inhibiting the binding of androgens and subsequent downstream signaling pathways.[3] This compound is also utilized as a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase in the synthesis of Proteolysis Targeting Chimeras (PROTACs), such as ARD-266, designed to induce the degradation of the AR protein.[1][4] It is important to note that it exhibits a weak binding affinity for the VHL protein.[1][4]

Another compound, referred to as "Androgen receptor antagonist 1," with CAS number 1338812-36-4, is a different molecule and is described as an orally available full AR antagonist with an IC50 of 59 nM.[5][6] This guide focuses on this compound (compound 29).

Q2: Are there known off-target effects for this compound?

A2: Currently, there is no publicly available, comprehensive off-target screening data for this compound (compound 29). However, the broader class of androgen receptor antagonists has been associated with certain off-target activities. These can include cardiovascular effects and central nervous system (CNS) side effects, such as seizures, which are thought to be mediated through inhibition of the GABA-A receptor.[3] Researchers should be aware of these potential class-wide off-target effects when designing and interpreting their experiments.

Q3: My cells are showing unexpected levels of cytotoxicity after treatment with this compound. How can I determine if this is an off-target effect?

A3: Unexpected cytotoxicity is a common indicator of a potential off-target effect. To investigate this, consider the following steps:

  • Dose-Response Analysis: Perform a detailed dose-response curve to determine the concentration at which cytotoxicity is observed and compare it to the concentration required for AR antagonism. A significant separation between these concentrations suggests the cytotoxic effect may be off-target.

  • AR-Negative Control Cell Line: Test the compound in a cell line that does not express the androgen receptor (e.g., PC-3 or DU145 cells).[7] If cytotoxicity persists in these cells, it is likely an AR-independent, off-target effect.

  • Rescue Experiment: If possible, try to rescue the phenotype by overexpressing the intended target (AR). If the cytotoxic effect is on-target, increasing the amount of AR might mitigate it.

  • Chemical Proteomics: Employ techniques like affinity chromatography using a biotinylated version of your compound to pull down interacting proteins from cell lysates for identification by mass spectrometry.[8]

Q4: I am observing changes in a signaling pathway that I don't expect to be regulated by the Androgen Receptor. What should I do?

A4: This suggests a potential off-target interaction. A systematic approach is recommended to identify the responsible off-target protein:[8]

  • Broad Kinase Screening: Since many small molecules can have off-target effects on kinases, performing a broad kinase profiling assay can identify unintended enzymatic inhibition.[9]

  • Receptor Binding Assays: Screen the compound against a panel of common off-target receptors, such as G-protein coupled receptors (GPCRs) and ion channels.

  • Phenotypic Screening: Compare the observed cellular phenotype with databases of phenotypes induced by well-characterized pharmacological agents to generate hypotheses about the off-target pathway.[8]

  • Global Proteomics: Utilize quantitative proteomics to assess changes in protein expression or post-translational modifications that are inconsistent with AR signaling blockade.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Phenotypic Results

Possible Cause: The observed phenotype may be a composite of on-target AR antagonism and an unknown off-target effect.

Troubleshooting Workflow:

G cluster_0 Problem: Inconsistent/Unexpected Phenotype cluster_1 Initial Validation cluster_2 Off-Target Investigation cluster_3 Hypothesis Testing start Observe Unexpected Phenotype confirm_ar Confirm AR Expression (Western Blot/qPCR) start->confirm_ar ar_negative Test in AR-Negative Cell Line confirm_ar->ar_negative dose_response Perform Dose-Response for Phenotype vs. AR activity ar_negative->dose_response kinase_screen Kinase Panel Screen dose_response->kinase_screen If phenotype is AR-independent receptor_screen Receptor Binding Screen dose_response->receptor_screen proteomics Chemical/Global Proteomics dose_response->proteomics validate_hit Validate Hits with Orthogonal Assays (e.g., CETSA) kinase_screen->validate_hit receptor_screen->validate_hit proteomics->validate_hit pharmacological_block Pharmacological Blockade of Potential Off-Target validate_hit->pharmacological_block

Caption: Workflow for troubleshooting inconsistent phenotypes.

Issue 2: Discrepancy Between Biochemical Potency and Cellular Activity

Possible Cause: Poor cell permeability, active efflux from the cell, or cellular metabolism of the compound can lead to a weaker effect in cells than in a biochemical assay.

Troubleshooting Steps:

Potential Issue Suggested Action
Poor Cell Permeability Assess the compound's physicochemical properties (e.g., cLogP). Perform a cell permeability assay (e.g., PAMPA).
Compound Efflux Use cell lines with and without known efflux transporters (e.g., P-gp) to determine if cellular potency changes.
Cellular Metabolism Incubate the compound with liver microsomes or hepatocytes and analyze for metabolic degradation by LC-MS.

Experimental Protocols

Protocol 1: Kinase Profiling Assay (Radiometric)

This protocol provides a general method for assessing the inhibitory effect of this compound on a panel of kinases.

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Prepare a solution of [γ-33P]-ATP in kinase buffer. The final ATP concentration should be at or near the Km for each specific kinase.

  • Dilute each kinase and its corresponding substrate in kinase buffer.

2. Assay Procedure:

  • In a 96-well plate, add 5 µL of the test compound serially diluted in assay buffer (final DMSO concentration <1%).

  • Add 10 µL of the kinase/substrate mixture to each well.

  • Initiate the reaction by adding 10 µL of the [γ-33P]-ATP solution.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding 50 µL of 2% (v/v) phosphoric acid.

  • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) and wash to remove unincorporated ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

3. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement in a cellular context.

1. Cell Treatment:

  • Culture cells to ~80% confluency.

  • Treat cells with this compound at various concentrations or a vehicle control (DMSO) for a specified time.

2. Thermal Challenge:

  • Harvest the cells and resuspend them in a physiological buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cool the tubes on ice.

3. Protein Extraction:

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble and precipitated protein fractions by centrifugation.

4. Detection:

  • Analyze the amount of soluble AR protein in the supernatant by Western blot or ELISA.

5. Data Analysis:

  • Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[8]

G cluster_0 CETSA Workflow start Treat Cells with Compound or Vehicle harvest Harvest and Resuspend Cells start->harvest heat Heat Shock at Temperature Gradient harvest->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Separate Soluble/Insoluble Fractions lyse->centrifuge analyze Analyze Soluble Fraction (Western Blot/ELISA) centrifuge->analyze plot Plot Melting Curve analyze->plot G cluster_0 Cytoplasm cluster_1 Nucleus androgen Androgen ar Androgen Receptor (AR) androgen->ar ar_dimer AR Dimer ar->ar_dimer Dimerization & Nuclear Translocation ar_antagonist AR Antagonist 1 Hydrochloride ar_antagonist->ar are Androgen Response Element (ARE) ar_dimer->are DNA Binding transcription Gene Transcription are->transcription G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron gaba GABA gaba_r GABA-A Receptor gaba->gaba_r cl_channel Chloride Channel (Open) gaba_r->cl_channel hyperpolarization Hyperpolarization (Inhibition) cl_channel->hyperpolarization ar_antagonist Potential Off-Target: AR Antagonist ar_antagonist->gaba_r Potential Inhibition

References

Technical Support Center: Improving AR Antagonist 1 Hydrochloride Efficacy in Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using AR Antagonist 1 Hydrochloride in resistant prostate cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, orally available full androgen receptor (AR) antagonist with an IC50 of 59 nM.[1] It functions by competitively binding to the ligand-binding domain (LBD) of the AR, which prevents the binding of androgens like testosterone and dihydrotestosterone (DHT).[2] This blockade inhibits AR nuclear translocation, DNA binding, and the subsequent transcription of AR target genes that promote cell proliferation and survival.[2]

Q2: My cells have become resistant to this compound. What are the common mechanisms of resistance?

Resistance to AR antagonists, including potent second-generation agents, is a common issue. The primary mechanisms can be broadly categorized as:

  • AR-dependent mechanisms:

    • AR Gene Amplification and Overexpression: Increased levels of the AR protein can overwhelm the antagonist, leading to a resurgence of AR signaling.[3][4][5]

    • AR Gene Mutations: Specific mutations in the AR LBD, such as the F876L mutation, can alter the receptor's conformation, turning the antagonist into an agonist and promoting tumor growth.[2][6]

    • Expression of AR Splice Variants (AR-Vs): Truncated AR variants that lack the LBD, most notably AR-V7, are constitutively active and are not inhibited by LBD-targeting antagonists.[7][8]

  • AR-independent mechanisms:

    • Bypass Signaling Pathways: Activation of alternative signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, can drive cancer cell growth independently of the AR signaling axis.[9]

    • Lineage Plasticity: Prostate cancer cells can undergo a phenotypic switch, for instance, to a neuroendocrine-like phenotype, which reduces their dependence on AR signaling.[9]

Q3: How can I determine if my resistant cell line has developed a specific resistance mechanism?

Several experimental approaches can help identify the mechanism of resistance in your cell line:

  • Western Blotting: To check for AR overexpression.

  • Quantitative PCR (qPCR): To assess AR gene amplification and the expression of AR splice variants like AR-V7.

  • Sanger Sequencing or Next-Generation Sequencing (NGS): To identify mutations in the AR gene.

  • Phospho-protein arrays or Western blotting for key pathway proteins (e.g., p-Akt, p-ERK): To investigate the activation of bypass signaling pathways.

Troubleshooting Guides

Problem 1: Decreased efficacy of this compound in long-term cultures.

This is likely due to the development of acquired resistance. The following steps can help you characterize and potentially overcome this resistance.

Troubleshooting Workflow

start Decreased Efficacy Observed step1 Confirm Resistance: Compare IC50 in parental vs. resistant cells (MTT/CCK-8 assay) start->step1 step2 Investigate AR-Dependent Mechanisms step1->step2 step6 Investigate AR-Independent Mechanisms step1->step6 step3 Western Blot for AR overexpression step2->step3 step4 qPCR for AR-V7 expression step2->step4 step5 Sequence AR LBD for mutations (e.g., F876L) step2->step5 step8 Consider Combination Therapy step3->step8 step9 If AR-V7 is high, consider AR degraders or taxanes step4->step9 step10 If AR mutation (e.g., F876L), consider alternative antiandrogens or CDK4/6 inhibitors step5->step10 step7 Western Blot for p-Akt, p-ERK, etc. step6->step7 step11 If bypass pathways are active, consider respective inhibitors (e.g., PI3K inhibitors) step7->step11

Troubleshooting Workflow for Decreased Efficacy

Quantitative Data Summary: Efficacy of Second-Generation AR Antagonists in Sensitive and Resistant Cell Lines

The following table summarizes typical IC50 values for enzalutamide, a comparable second-generation AR antagonist, in parental and resistant prostate cancer cell lines. This data can serve as a reference when evaluating the resistance profile of your cell lines to this compound.

Cell LineParental/Resistant StatusEnzalutamide IC50 (µM)Resistance IndexReference
LNCaPParental12.31-[10]
LNCaP-ENZAEnzalutamide-Resistant60.834.94[10]
C4-2BParental18.96-[10]
C4-2B-ENZAEnzalutamide-Resistant88.324.67[10]
Problem 2: How to improve the efficacy of this compound in cells expressing AR-V7.

AR-V7 is a common cause of resistance to AR LBD-targeted therapies.

Strategy: Combination with an AR Degrader

Recent studies have shown that combining a second-generation AR antagonist like enzalutamide with an AR degrader (e.g., IU1) can have a synergistic effect. The antagonist can increase the ubiquitination of the full-length AR, making it more susceptible to degradation by the AR degrader. This combination has been shown to synergistically promote the degradation of both full-length AR and AR-V7.[11]

Signaling Pathway: Synergistic AR Degradation

AR Full-length AR Ub Ubiquitination AR->Ub Enhances Proliferation Cell Proliferation and Survival AR->Proliferation Drives ARV7 AR-V7 ARV7->Proliferation Drives Antagonist AR Antagonist 1 Hydrochloride Antagonist->AR Binds to LBD Degrader AR Degrader (e.g., IU1) Degrader->AR Induces degradation Degrader->ARV7 Induces degradation Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->AR Proteasome->ARV7 Proteasome->Proliferation Inhibits

Synergistic Action of AR Antagonist and Degrader

Problem 3: My resistant cells have an AR mutation (e.g., F876L). How can I overcome this?

The F876L mutation can convert AR antagonists into agonists.

Strategy 1: Combination with a CDK4/6 Inhibitor

The F876L mutation-driven resistance can be overcome by treatment with CDK4/6 inhibitors.[2] This suggests that the agonist activity of the antagonist-bound mutant AR is dependent on cell cycle progression, which can be blocked by CDK4/6 inhibition.

Strategy 2: Combination with a DNA Methylation Inhibitor

Combining enzalutamide with a DNA methylation inhibitor like hydralazine has been shown to have synergistic growth-inhibitory effects in prostate cancer cells.[12] This suggests that epigenetic modifications play a role in resistance and can be targeted.

Logical Relationship: Overcoming F876L Mutation

cluster_resistance Resistance Mechanism cluster_solution Therapeutic Strategy AR_F876L AR F876L Mutation Agonist_Switch Antagonist becomes Agonist AR_F876L->Agonist_Switch Proliferation Cell Proliferation Agonist_Switch->Proliferation Inhibit_Proliferation Inhibition of Proliferation CDK46_Inhibitor CDK4/6 Inhibitor Block_Cycle Blocks Cell Cycle Progression CDK46_Inhibitor->Block_Cycle Block_Cycle->Inhibit_Proliferation

Targeting F876L-Mediated Resistance

Experimental Protocols

Protocol 1: Generation of Enzalutamide-Resistant LNCaP Cells

This protocol describes a standard method for developing a stable enzalutamide-resistant LNCaP cell line, which can be adapted for this compound.

Materials:

  • Parental LNCaP cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (or Enzalutamide as a control)

  • DMSO (vehicle control)

Procedure:

  • Initial Culture: Culture parental LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO2.

  • Initial Treatment: Begin by treating the cells with a low concentration of this compound (e.g., determine the IC20 from a preliminary MTT assay).

  • Gradual Dose Escalation: When the cells resume a normal growth rate, gradually increase the concentration of the antagonist. This process can take several months.

  • Maintenance of Resistant Cells: Once the cells can proliferate in a high concentration of the antagonist (e.g., 5-10 µM), they are considered resistant. Maintain the resistant cell line in a medium containing a maintenance dose of the antagonist to ensure the stability of the resistant phenotype.

  • Validation of Resistance: Regularly validate the resistance of the cell line by comparing its IC50 to the parental cell line using a cell viability assay.

Protocol 2: Cell Viability (MTT) Assay

This assay is used to determine the IC50 of this compound and to confirm the resistant phenotype.

Materials:

  • Parental and resistant LNCaP cells

  • 96-well plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 3: Western Blot for AR and Downstream Targets

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-AR, anti-PSA, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control like GAPDH.

Protocol 4: Co-Immunoprecipitation (Co-IP) for AR-Coactivator Interaction

This protocol can be used to investigate if this compound disrupts the interaction between AR and its coactivators.

Materials:

  • Cell lysates

  • Anti-AR antibody

  • Isotype control IgG

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

Procedure:

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Incubate the lysate with Protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-AR antibody or an isotype control IgG overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Analyze the eluates by Western blotting using antibodies against known AR coactivators (e.g., SRC-1, TIF2).

References

AR antagonist 1 hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability, storage, and handling of AR Antagonist 1 Hydrochloride for researchers, scientists, and drug development professionals. Please note that "AR Antagonist 1" may refer to two distinct compounds with different CAS numbers. This guide addresses both, with clear distinctions made where necessary.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability and activity of the compound. The recommended conditions vary depending on whether the compound is in solid (powder) form or dissolved in a solvent.

Q2: To what does "AR Antagonist 1" refer?

A2: The designation "AR Antagonist 1" has been used for at least two different chemical entities. It is critical to verify the CAS number of your product to ensure you are consulting the correct information.

  • This compound (CAS 1818885-55-0): A potent androgen receptor (AR) antagonist that also binds to E3 ligase ligands and is used in the synthesis of PROTACs like ARD-266.[1]

  • AR Antagonist 1 (CAS 1338812-36-4): An orally available full antagonist of the androgen receptor.[2][3]

Q3: How should I prepare a stock solution of this compound?

A3: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for both compounds. Due to the hygroscopic nature of DMSO, it is advisable to use a fresh, unopened bottle to ensure maximal solubility.[1] Sonication may be required to fully dissolve the compound.[2] For in vivo studies, a common formulation involves dissolving the compound first in a small amount of DMSO, followed by dilution with a vehicle such as corn oil.[4]

Q4: How long are the stock solutions stable?

A4: The stability of stock solutions depends on the storage temperature. For long-term storage, -80°C is recommended.

Q5: Can I subject the stock solution to multiple freeze-thaw cycles?

A5: It is strongly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. This practice minimizes degradation and ensures the consistency of your experimental results.

Data Presentation

Table 1: Storage and Stability of this compound (Powder)
CAS NumberStorage TemperatureShelf Life
18188885-55-0 -20°C3 years
4°C2 years
1338812-36-4 -20°C3 years
Table 2: Stability of this compound (in Solvent)
CAS NumberStorage TemperatureShelf Life
1818885-55-0 -80°C6 months
-20°C1 month
1338812-36-4 -80°C1 year
Table 3: Solubility of AR Antagonist 1
CAS NumberSolventSolubility
1818885-55-0 DMSO58.33 mg/mL (185.03 mM)
1338812-36-4 DMSO80 mg/mL (191.89 mM)
10% DMSO + 90% Corn Oil3.3 mg/mL (7.92 mM)

Experimental Protocols

Detailed Methodology: Preparation of a Stock Solution for In Vitro Cell-Based Assays
  • Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial.

  • Solvent Addition: Using a calibrated pipette, add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, sonicate the solution in a water bath for several minutes to ensure complete dissolution. Visually inspect the solution to confirm that no particulates are present.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term use.

Detailed Methodology: Preparation of an In Vivo Formulation
  • Initial Dissolution: Prepare a concentrated stock solution of AR Antagonist 1 in DMSO as described above.

  • Vehicle Preparation: Prepare the final vehicle. A common formulation is 10% DMSO and 90% corn oil.[4]

  • Formulation: While vortexing the corn oil, slowly add the required volume of the DMSO stock solution to the corn oil to achieve the final desired concentration.

  • Administration: It is recommended to use the freshly prepared formulation for animal administration. If any precipitation is observed, the solution can be gently warmed and sonicated.

Troubleshooting Guides

IssuePossible CauseRecommended Solution
Compound will not fully dissolve - Solvent is not fresh or is hydrated.- Concentration is too high.- Insufficient mixing.- Use a new, unopened bottle of anhydrous DMSO.- Prepare a more dilute stock solution.- Increase vortexing time and/or sonicate the solution.
Precipitation observed in cell culture media - The final concentration of the antagonist is too high.- The concentration of DMSO in the final media is too high.- Lower the final concentration of the antagonist in your assay.- Ensure the final DMSO concentration in the cell culture media is non-toxic and does not exceed a level that causes precipitation (typically <0.5%).
Inconsistent experimental results - Degradation of the compound due to improper storage or multiple freeze-thaw cycles.- Inaccurate pipetting of the stock solution.- Always use freshly thawed aliquots. Avoid using a stock solution that has been repeatedly frozen and thawed.- Calibrate your pipettes regularly.
Unexpected biological activity - Incorrect compound used (verify CAS number).- Off-target effects.- Confirm the identity of your compound.- Include appropriate positive and negative controls in your experiments.

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation AR_Antagonist AR Antagonist 1 AR_Antagonist->AR Blocks Binding AR_Antagonist->AR_dimer Inhibits Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Assay cluster_invivo In Vivo Formulation start Start: Obtain AR Antagonist 1 HCl prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep_stock aliquot Aliquot and Store at -80°C prep_stock->aliquot thaw Thaw Aliquot aliquot->thaw formulate Prepare Formulation (e.g., DMSO/Corn Oil) aliquot->formulate dilute Dilute to Working Concentration in Cell Culture Media thaw->dilute treat Treat Cells dilute->treat analyze Analyze Results (e.g., Cell Viability, Gene Expression) treat->analyze administer Administer to Animal Model formulate->administer monitor Monitor for Efficacy and Toxicity administer->monitor

References

dealing with cytotoxicity of AR antagonist 1 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AR antagonist 1 hydrochloride. The information is designed to address specific issues that may be encountered during experiments, with a focus on its cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent androgen receptor (AR) antagonist.[1] Its primary mechanism is to competitively bind to the androgen receptor, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[2] This blockade inhibits the normal biological activity of the AR, including its translocation to the nucleus and the subsequent regulation of target gene expression, which is crucial for the growth and proliferation of androgen-sensitive cells.[2] It is also used as a ligand in the synthesis of PROTACs (Proteolysis Targeting Chimeras), such as ARD-266, which are designed to induce the degradation of the AR protein.[1]

Q2: Is this compound expected to be cytotoxic?

A2: The term "cytotoxicity" can be nuanced in the context of AR antagonists. While it can cause cell death in some contexts, a more common effect observed with AR antagonists is the induction of cellular senescence, which is an irreversible cell cycle arrest.[3][4] In prostate cancer cell lines that are dependent on AR signaling for growth, such as LNCaP and LNAR, this compound has been shown to cause significant cell growth inhibition.[5][6] However, in AR-negative cell lines like DU145, it shows little to no growth inhibition, suggesting its effects are primarily on-target.[5][6] Therefore, the observed "cytotoxicity" is often a result of its intended pharmacological effect of blocking AR signaling, leading to reduced proliferation and potentially cellular senescence.

Q3: What are the known off-target effects of AR antagonists?

A3: While specific off-target effects for this compound are not well-documented in the public domain, the broader class of second-generation AR antagonists has known off-target activities. For instance, some AR antagonists can competitively bind to and inhibit the GABA-A receptor, which has been associated with side effects like seizures in clinical settings.[7] It is crucial to consider the possibility of off-target effects in your experiments, especially if you observe unexpected cellular phenotypes.

Q4: How should I dissolve and store this compound?

A4: For in vitro experiments, this compound can be dissolved in DMSO.[1] It is recommended to prepare a stock solution, aliquot it, and store it at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to avoid repeated freeze-thaw cycles.[1] For in vivo studies, a common formulation is a solution in 10% DMSO and 90% corn oil.[6] Always refer to the manufacturer's datasheet for the most specific and up-to-date information on solubility and storage.

Q5: Why am I observing cytotoxicity in AR-negative cell lines?

A5: Observing cytotoxicity in AR-negative cell lines like PC3 or DU145 is unexpected, as the primary target of this compound is absent.[8] If you encounter this, consider the following possibilities:

  • High Concentrations: At very high concentrations, the compound may be exerting off-target effects or non-specific toxicity.

  • Compound Purity: The purity of the compound could be a factor. Impurities from the synthesis process might be cytotoxic.

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture media is not exceeding a toxic level (typically <0.5%).

  • Experimental Artifact: Re-evaluate your experimental setup, including the cell viability assay used, to rule out any artifacts.

Troubleshooting Guides

Issue 1: Higher than expected cytotoxicity in AR-positive cells.
Possible Cause Suggested Solution
Cell Line Sensitivity Different AR-positive cell lines can have varying sensitivities to AR antagonists. It's important to perform a dose-response curve to determine the IC50 for your specific cell line.
Induction of Apoptosis vs. Senescence While senescence is a common outcome, some AR antagonists can induce apoptosis at higher concentrations or in specific contexts.[9] Use assays that can distinguish between these two cellular fates, such as Annexin V/PI staining for apoptosis and SA-β-gal staining for senescence.
Compound Stability The compound may be degrading in your culture medium over long incubation times. Consider refreshing the medium with a fresh compound during long-term experiments.
Off-Target Effects At higher concentrations, off-target effects may contribute to cytotoxicity. Try to use the lowest effective concentration possible based on your dose-response experiments.
Issue 2: Inconsistent results between experiments.
Possible Cause Suggested Solution
Solubility Issues The compound may be precipitating out of solution, especially at higher concentrations or if not properly dissolved. Ensure the compound is fully dissolved in the stock solution and that the final concentration in the media does not exceed its solubility limit. Sonication may be required for complete dissolution in DMSO.[5]
Cell Culture Conditions Variations in cell passage number, confluency, and overall cell health can impact the response to the compound. Standardize your cell culture protocols and use cells within a consistent passage number range.
Pipetting Errors Inaccurate pipetting can lead to significant variations in the final concentration of the compound. Ensure your pipettes are calibrated and use careful technique.
Assay Variability The cell viability assay itself can have inherent variability. Include appropriate controls (vehicle control, positive control for cell death) in every experiment and run replicates.

Data Summary

Cell Growth Inhibition of an Androgen Receptor Antagonist
Cell LineReceptor StatusConcentration RangeIncubation TimeResultReference
LNCaPAR-positive1 nM - 100 µM7 daysSignificant antiproliferative effects[5][6]
LNARAR-positive1 nM - 100 µM7 daysSignificant antiproliferative effects[5][6]
DU145AR-negative1 nM - 100 µM7 daysNo significant cell growth inhibition[5][6]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability and can be used to determine the cytotoxic effects of this compound.

Materials:

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • Appropriate cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed your cells (e.g., LNCaP, DU145) in a 96-well plate at a predetermined optimal density for linear growth over the desired experimental duration (e.g., 96 hours). Allow the cells to attach and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 96 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: After the 4-hour incubation, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.

Visualizations

AR_Signaling_Pathway_Antagonism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Antagonist AR-Antagonist Complex ARE Androgen Response Element (ARE) AR->ARE Translocates & Binds Antagonist AR Antagonist 1 HCl Antagonist->AR Competitively Binds AR_Antagonist->ARE Inhibits Translocation & Binding Gene_Expression Target Gene Expression ARE->Gene_Expression Regulates

Caption: Mechanism of this compound Action.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Check_Cell_Line Is the cell line AR-positive? Start->Check_Cell_Line AR_Positive Expected outcome, but higher than anticipated Check_Cell_Line->AR_Positive Yes AR_Negative Unexpected Outcome Check_Cell_Line->AR_Negative No Perform_Dose_Response Perform dose-response curve AR_Positive->Perform_Dose_Response Distinguish_Apoptosis_Senescence Use assays to distinguish apoptosis and senescence AR_Positive->Distinguish_Apoptosis_Senescence Check_Concentration Is the concentration high? AR_Negative->Check_Concentration High_Concentration Potential off-target effects or non-specific toxicity Check_Concentration->High_Concentration Yes Low_Concentration Check for other issues Check_Concentration->Low_Concentration No Check_Purity Check compound purity Low_Concentration->Check_Purity Check_Solvent Verify solvent concentration Low_Concentration->Check_Solvent Check_Assay Review experimental assay Low_Concentration->Check_Assay

Caption: Troubleshooting workflow for unexpected cytotoxicity.

References

minimizing variability in experiments with AR antagonist 1 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving AR antagonist 1 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, orally available full antagonist of the androgen receptor (AR) with an IC50 of 59 nM.[1] It functions by competitively binding to the ligand-binding domain (LBD) of the AR, which in turn inhibits androgen binding, nuclear translocation of the receptor, and its subsequent binding to DNA.[2] This blockade of the AR signaling pathway ultimately inhibits the transcription of AR target genes. Additionally, AR antagonist 1 is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as the ligand for the target protein (AR), facilitating its degradation.[1][3]

Q2: What are the recommended solvent and storage conditions for this compound?

For in vitro experiments, this compound is soluble in DMSO.[1][3] It is recommended to prepare a stock solution in newly opened, anhydrous DMSO to avoid issues with hygroscopic DMSO which can impact solubility.[1][4] Stock solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[4] The powder form of the compound is stable for up to 3 years when stored at -20°C.[3]

Q3: In which cell lines has this compound been shown to be effective?

This compound has demonstrated significant cell growth inhibition in androgen-sensitive prostate cancer cell lines such as LNCaP and LNAR.[1] It is important to note that it does not show the same effect in AR-negative cell lines like DU145.[1] LNCaP cells are a commonly used model for studying AR antagonist activity.[5][6]

Q4: What are the potential off-target effects of AR antagonists?

While AR antagonists are designed to be specific, off-target effects can occur. For some second-generation AR antagonists, central nervous system (CNS) side effects have been reported due to competitive binding to GABA-A receptors.[2] Although specific off-target effects for this compound are not detailed in the provided search results, it is a crucial consideration in experimental design. To confirm on-target activity, researchers can use a structurally different AR antagonist to see if it produces the same phenotype or perform rescue experiments with a resistant AR mutant.[7]

Troubleshooting Guides

This section provides guidance on common issues that may arise during experiments with this compound.

Issue 1: High Variability in Experimental Results

Inconsistent results between experiments are a common challenge. The sources of this variability can often be traced to several factors.

Possible Cause Suggested Solution
Inconsistent Cell Seeding Density Use a cell counter to ensure a consistent number of cells are seeded in each well. Inconsistent cell numbers can significantly impact the final readout of viability and signaling assays.[7]
High Cell Passage Number Use cells within a defined, low-passage number range. Continuous passaging can lead to genetic drift and altered sensitivity to inhibitors.[7] For LNCaP cells, it is recommended to split them when they reach about 80% confluency.[8]
Compound Instability in Media The stability of small molecules can be affected by components in the cell culture media and incubation conditions (37°C, 5% CO₂).[9] Consider refreshing the media with a fresh preparation of the compound for long-term experiments.[10]
Inconsistent Incubation Times Ensure precise and consistent incubation times for all experiments. For competitive antagonists, insufficient incubation time may not allow for equilibrium to be reached, leading to an underestimation of potency.[11]
Analyst-to-Analyst Variation Different levels of technical expertise among researchers can contribute to variability. Standardized training and detailed protocols can help minimize this.[12]

Issue 2: Compound Precipitation in Culture Media

The appearance of precipitate after adding the compound to the cell culture media can significantly affect the actual concentration and lead to inconsistent results.

Possible Cause Suggested Solution
Poor Solubility Although soluble in DMSO, this compound has low solubility in aqueous media.[13] Prepare a high-concentration stock in DMSO and dilute it into the culture medium immediately before use.[13]
High Final DMSO Concentration The final concentration of DMSO in the culture medium should typically not exceed 0.1% to 0.5% to avoid solvent toxicity.[7][10] High DMSO concentrations can also affect AR and AR-V7 expression.[14]
Improper Mixing Ensure the compound is thoroughly mixed with the media upon dilution. Vortexing the diluted solution before adding it to the cells can help.

Issue 3: Unexpected Cellular Effects (e.g., Cytotoxicity)

Observing unexpected changes in cell morphology or viability can be due to cytotoxicity or off-target effects.

Possible Cause Suggested Solution
High Compound Concentration The concentration of this compound may be causing cytotoxicity. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.[10]
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is low and consistent across all wells, including the vehicle control.[10]
On-Target Effect on Cell Adhesion The target protein (AR) may have a role in cell adhesion. Investigate the known functions of the androgen receptor in your cell model.[10]

Quantitative Data

Table 1: In Vitro Potency and Efficacy of AR antagonist 1

Parameter Value Cell Line Notes
IC50 59 nM-Full androgen receptor antagonist.[1]
AR Protein Degradation 24%LNCaPAt 1 µM concentration.[1][3]
AR Protein Degradation 47%LNCaPAt 10 µM concentration.[1][3]
Cell Growth Inhibition SignificantLNCaP, LNARObserved with concentrations from 1 nM to 100 µM.[1]

Table 2: Solubility and Stock Solution Preparation

Solvent Solubility Recommended Stock Concentration Storage
DMSO 100 mg/mL (239.87 mM)10 mM-80°C for 6 months, -20°C for 1 month.[1][4]

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., MTT or WST-1)

This protocol outlines a general procedure to assess the effect of this compound on cell viability in LNCaP cells.

  • Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).[8] Allow cells to adhere overnight.

  • Serum Starvation: Replace the medium with RPMI-1640 containing 5% charcoal-stripped FBS (CS-FBS) and incubate for 24 hours to reduce the influence of endogenous androgens.

  • Compound Treatment: Prepare serial dilutions of this compound in RPMI-1640 with 5% CS-FBS. A suggested concentration range is 1 nM to 100 µM.[1] Add the diluted compound to the wells. Include a vehicle control (DMSO) at a concentration equivalent to the highest compound concentration.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • Viability Reagent Addition: Add the viability reagent (e.g., MTT or WST-1) to each well according to the manufacturer's instructions.

  • Readout: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for AR Protein Levels

This protocol is for determining the effect of this compound on the expression of androgen receptor protein.

  • Cell Culture and Treatment: Seed LNCaP cells in 6-well plates and grow to 70-80% confluency. Treat the cells with a dose-response of this compound (e.g., 1 µM and 10 µM) and a DMSO control for a specified time (e.g., 24 hours).[1][3]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate the proteins on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody against the androgen receptor. Also, probe for a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Densitometry Analysis: Quantify the band intensities using densitometry software. Normalize the AR protein bands to the loading control to compare expression levels across different treatments.

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR AR Androgen->AR Binds HSP HSP AR->HSP Bound in inactive state AR_Antagonist AR Antagonist 1 Hydrochloride AR_Antagonist->AR Competitively binds & inhibits Nucleus Nucleus Target_Gene_Expression Target_Gene_Expression AR_Dimer AR Dimer ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds ARE->Target_Gene_Expression Regulates

Caption: Androgen Receptor (AR) Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Assay Types start Start prep_stock Prepare Stock Solution (in DMSO) start->prep_stock end End treatment Treatment with AR Antagonist 1 HCl prep_stock->treatment cell_culture Cell Culture (e.g., LNCaP) cell_culture->treatment incubation Incubation treatment->incubation assay Perform Assay incubation->assay viability Cell Viability (MTT/WST-1) assay->viability western Western Blot (AR Levels) assay->western reporter Reporter Gene Assay (AR Activity) assay->reporter data_analysis Data Analysis data_analysis->end viability->data_analysis western->data_analysis reporter->data_analysis

Caption: General experimental workflow for in vitro assays using this compound.

Troubleshooting_Variability start Inconsistent Results? check_compound Compound Preparation OK? start->check_compound check_cells Cell Culture Consistent? check_compound->check_cells Yes solution_compound - Prepare fresh stock - Check final DMSO conc. - Ensure complete solubilization check_compound->solution_compound No check_assay Assay Procedure OK? check_cells->check_assay Yes solution_cells - Use low passage cells - Ensure consistent seeding density - Check for contamination check_cells->solution_cells No solution_assay - Standardize incubation times - Calibrate equipment - Use consistent reagents check_assay->solution_assay No end Consistent Results check_assay->end Yes solution_compound->check_compound solution_cells->check_cells solution_assay->check_assay

Caption: Troubleshooting flowchart for addressing experimental variability.

References

AR antagonist 1 hydrochloride quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of AR Antagonist 1 Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term storage, this compound powder should be stored at -20°C for up to three years, or at 4°C for up to two years. In solvent, stock solutions should be stored at -80°C for up to six months or at -20°C for one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution after preparation.[1]

Q2: What are the recommended solvents for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is a common solvent for this compound.[1] For in vivo applications, a common vehicle is 10% DMSO + 90% Corn Oil.[2] Note that hygroscopic DMSO can significantly impact the solubility of the product; therefore, using newly opened DMSO is recommended.[1] Sonication may be required to fully dissolve the compound.[2]

Q3: What is the typical appearance of this compound?

A3: this compound is typically a white to off-white solid.[1]

Q4: How can I be sure of the identity and purity of the compound I received?

A4: Reputable suppliers provide a Certificate of Analysis (CoA) with each batch, which includes data from identity and purity tests. Key analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. You can perform these tests in your own lab to verify the CoA.

Q5: My experimental results are inconsistent. What could be the cause?

A5: Inconsistent results can stem from several factors related to the compound's quality and handling:

  • Compound Degradation: Improper storage or repeated freeze-thaw cycles can lead to degradation.

  • Inaccurate Concentration: This could be due to incorrect weighing, incomplete dissolution, or the use of hygroscopic solvent.

  • Presence of Impurities: Impurities can interfere with the biological activity of the compound.

  • Experimental Conditions: Variations in cell lines, passage numbers, and reagent quality can also lead to inconsistent results.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound will not dissolve Inappropriate solvent or low-quality solvent.Use a recommended solvent like fresh, high-purity DMSO.[1] Gentle warming and sonication can also aid dissolution.[2]
Compound has degraded or precipitated out of solution.Prepare a fresh stock solution from the solid compound. Ensure proper storage of the stock solution.
Low Purity Detected by HPLC Compound degradation.Review storage and handling procedures. Protect from light and moisture.
Contamination during handling.Use clean spatulas and glassware. Avoid cross-contamination with other reagents.
Unexpected Mass Spec Results Incorrect ionization mode or instrument settings.Optimize mass spectrometry parameters for the compound's molecular weight and structure.
Presence of adducts (e.g., sodium, potassium).This is common in mass spectrometry. Identify the expected adducts and focus on the parent ion peak.
Inconsistent Biological Activity Degradation of the compound in the assay medium.Assess the stability of the compound under your specific experimental conditions and timeframes.
Purity of the compound is lower than specified.Re-evaluate the purity using the analytical methods described below. If necessary, purify the compound.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Sample Preparation:

  • Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 1 mg/mL.

3. HPLC Conditions:

Parameter Condition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Data Analysis:

  • The purity is calculated based on the area of the main peak relative to the total area of all peaks detected in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This protocol describes how to confirm the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

1. Materials and Reagents:

  • This compound solution (from HPLC analysis or freshly prepared in a suitable solvent like methanol or acetonitrile).

  • Mass spectrometer with an ESI source.

2. Sample Infusion:

  • Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

3. MS Conditions:

Parameter Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Mass Range 100-500 m/z

4. Data Analysis:

  • The expected molecular weight of this compound (C15H20Cl2N2O) is 315.24 g/mol .[1]

  • Look for the protonated molecular ion [M+H]+ at m/z corresponding to the molecular weight plus the mass of a proton.

Protocol 3: Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR)

This protocol provides a general procedure for confirming the chemical structure of this compound.

1. Materials and Reagents:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d6)

  • NMR tubes

  • NMR spectrometer (300 MHz or higher)

2. Sample Preparation:

  • Dissolve the compound in approximately 0.7 mL of the deuterated solvent in an NMR tube.

3. NMR Acquisition:

  • Acquire a ¹H NMR spectrum according to the instrument's standard procedures.

4. Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate the peaks and assign them to the corresponding protons in the structure of this compound. The chemical shifts, splitting patterns, and integration values should be consistent with the expected structure.

Visualizations

experimental_workflow cluster_qc Quality Control Workflow start Receive AR Antagonist 1 HCl visual Visual Inspection (Color, Form) start->visual hplc HPLC Purity (>98%?) visual->hplc ms Mass Spec Identity (Correct MW?) hplc->ms Yes fail QC Fail hplc->fail No nmr NMR Structure (Correct Structure?) ms->nmr Yes ms->fail No pass QC Pass nmr->pass Yes nmr->fail No contact Contact Supplier fail->contact

Caption: Quality Control Workflow for this compound.

ar_signaling_pathway cluster_pathway Simplified AR Signaling Pathway Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Dimerization Dimerization AR->Dimerization HSP HSP90 HSP->AR Inactive Complex AR_Antagonist AR Antagonist 1 HCl AR_Antagonist->AR Blocks Binding Translocation Nuclear Translocation Dimerization->Translocation ARE Androgen Response Element (ARE) Translocation->ARE Transcription Gene Transcription ARE->Transcription CellGrowth Cell Growth & Proliferation Transcription->CellGrowth

Caption: Simplified Androgen Receptor (AR) Signaling Pathway and Antagonist Action.

References

Technical Support Center: Overcoming Resistance to AR Antagonist 1 Hydrochloride in Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to AR Antagonist 1 Hydrochloride in xenograft models.

Troubleshooting Guide

1. My xenograft tumors are not responding to this compound from the start of the experiment. What are the possible reasons?

An initial lack of response to this compound, a potent full androgen receptor (AR) antagonist with an IC50 of 59 nM, can be attributed to several factors.[1] It is crucial to verify the intrinsic characteristics of your xenograft model and the experimental setup.

  • Cell Line Authentication and Characterization: Confirm that the cell line used for the xenografts expresses the androgen receptor. AR-negative cell lines, such as DU145, will not respond to AR antagonists.[1]

  • AR Splice Variants: The presence of AR splice variants (ARVs) that lack the ligand-binding domain (LBD), such as AR-V7, can confer primary resistance to AR antagonists that target the LBD.[2][3][4]

  • Drug Formulation and Administration: Ensure the proper formulation and dosage of this compound. In preclinical models, a dosage of 100 mg/kg once a day has been shown to be effective.[1] Verify the route of administration and the stability of the compound in your vehicle.

  • Bypass Signaling Pathways: The xenograft model may have pre-existing activation of bypass signaling pathways that drive tumor growth independently of the AR pathway.[3][5]

2. Tumor growth initially slowed down but has now resumed despite continuous treatment. How do I investigate acquired resistance?

Acquired resistance is a common phenomenon with AR-targeted therapies.[6][7] The investigation should focus on molecular changes within the tumor that allow it to overcome the antagonistic effects of the drug.

  • AR Gene Amplification and Overexpression: A frequent mechanism of resistance is the amplification or increased expression of the AR gene.[3][5] This can lead to the conversion of the antagonist into an agonist.[5]

  • AR Mutations: Point mutations in the AR ligand-binding domain can alter the receptor's conformation, leading to resistance or even activation by the antagonist.[2][5][8] For instance, the F876L mutation has been identified in xenograft models treated with second-generation antiandrogens.[8]

  • Increased Expression of AR Splice Variants: Treatment with AR antagonists can induce the expression of AR splice variants, particularly AR-V7, which lacks the LBD and is constitutively active.[4]

  • Activation of Bypass Pathways: Tumors can adapt by upregulating alternative signaling pathways to sustain growth. Key bypass mechanisms include:

    • Glucocorticoid Receptor (GR) Signaling: The GR can take over the transcriptional functions of the AR.[3][9]

    • PI3K/Akt/mTOR Pathway: Inhibition of AR can lead to the activation of the PI3K/Akt pathway.[10]

    • Wnt Signaling: Increased noncanonical Wnt signaling has been observed in resistant cells.[9][10]

  • Epigenetic Modifications: Changes in the epigenetic landscape can also contribute to resistance.[6][11]

3. What are the recommended next steps if I confirm resistance in my xenograft model?

Once resistance is confirmed, several strategies can be employed to overcome it.

  • Combination Therapies: Combining this compound with other targeted agents can be an effective approach.[12]

    • Inhibitors of Bypass Pathways: Consider combining with inhibitors of the PI3K/Akt or Wnt pathways.[10]

    • Chemotherapy: Taxane-based chemotherapies like docetaxel can be effective in some resistant tumors.[12]

    • PARP Inhibitors: In xenograft models with DNA repair deficiencies, combination with PARP inhibitors like olaparib has shown synergistic effects.[10][12]

    • Immunotherapy: Combining with immunotherapy, such as a metastasis vaccine, has shown to improve survival in preclinical models.[13]

  • AR Degraders (PROTACs): A promising strategy is the use of Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of the AR protein. ARD-61, a PROTAC AR degrader, has shown efficacy in enzalutamide-resistant xenograft models.[14][15] AR Antagonist 1 can be used in the synthesis of such degraders.[1]

  • Novel AR Inhibitors: Next-generation AR inhibitors are being developed to target resistant AR mutants.[10]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in a xenograft study?

A1: Based on preclinical studies with a similar compound, a dose of 100 mg/kg administered orally once a day has demonstrated significant tumor growth inhibition in a castration-resistant prostate cancer (CRPC) animal model.[1] However, dose-finding studies are recommended for your specific xenograft model.

Q2: How can I detect AR splice variants in my tumor samples?

A2: AR splice variants can be detected at the mRNA level using RT-qPCR or RNA-sequencing. At the protein level, specific antibodies for variants like AR-V7 can be used for Western blotting or immunohistochemistry (IHC).[4]

Q3: Are there specific xenograft models known to be resistant to AR antagonists?

A3: Yes, for example, the CWR22Rv1 xenograft model is known to express AR splice variants and can exhibit resistance to antiandrogens.[16]

Q4: Can this compound be used in combination with androgen deprivation therapy (ADT)?

A4: Yes, AR antagonists are often used in combination with ADT (chemical or surgical castration) to achieve a more complete blockade of AR signaling.[7][12]

Q5: What are the potential off-target effects I should monitor for?

A5: While specific off-target effects for this compound are not detailed in the provided results, it is always important to monitor for general signs of toxicity in animal studies, such as weight loss, changes in behavior, and signs of distress.[1]

Quantitative Data Summary

Table 1: In Vitro Potency of AR Antagonist 1

CompoundTargetIC50Cell LinesReference
AR Antagonist 1Androgen Receptor59 nMLNCaP, LNAR[1]

Table 2: In Vivo Efficacy of AR Antagonists and Degraders in Xenograft Models

CompoundXenograft ModelDosageTumor Growth InhibitionReference
AR Antagonist 1CRPC model100 mg/kg, p.o., q.d.~90%[1]
ARD-61 (AR Degrader)LNCaP25-50 mg/kg, i.p., 5x/weekSignificant[14]
ARD-61 (AR Degrader)VCaP25-50 mg/kg, i.p., 5x/weekSignificant[14]
ARD-61 (AR Degrader)CWR-R1 EnzR50 mg/kg, i.p., 5x/weekSignificant[14]
HG12222RV110 mg/kg/d60%[16]
HG12222RV125 mg/kg/d~80%[16]

Experimental Protocols

1. General Xenograft Establishment and Monitoring

  • Cell Culture: Culture prostate cancer cells (e.g., LNCaP, CWR22Rv1) under sterile conditions in the recommended media.

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Resuspend cells in a mixture of serum-free media and Matrigel™ (50% v/v) to a final concentration of 5 x 10^6 cells per 0.2 mL.[17]

  • Implantation: Subcutaneously inject 0.2 mL of the cell suspension into the flank of male immunodeficient mice (e.g., SCID or nude mice).[17][18]

  • Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers twice weekly.[17] Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. Administer this compound or vehicle control as per the experimental design.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.[18] Collect tumors for downstream analysis.

2. Western Blotting for AR and Pathway Proteins

  • Protein Extraction: Homogenize tumor tissue or lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR, AR-V7, PSA, Akt, p-Akt, GR, etc., overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Immunohistochemistry (IHC) for Tumor Biomarkers

  • Tissue Preparation: Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning: Cut 4-5 µm sections and mount them on charged slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate sections with primary antibodies (e.g., anti-AR, anti-Ki67) overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize with a chromogen such as DAB.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

  • Analysis: Image the slides and perform pathological scoring to assess protein expression and localization.

Visualizations

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_dimer AR Dimer AR->AR_dimer Dimerization HSP HSP AR_HSP AR-HSP Complex HSP->AR_HSP AR_HSP->AR Dissociates AR_dimer_nuc AR Dimer AR_dimer->AR_dimer_nuc Nuclear Translocation AR_Antagonist AR Antagonist 1 HCl AR_Antagonist->AR Blocks ARE Androgen Response Element (ARE) AR_dimer_nuc->ARE Binds Gene_Transcription Gene Transcription (PSA, TMPRSS2) ARE->Gene_Transcription Activates Cell_Growth Cell Proliferation & Survival Gene_Transcription->Cell_Growth

Caption: Androgen Receptor (AR) Signaling Pathway and Inhibition.

Resistance_Mechanisms cluster_AR_dependent AR-Dependent Resistance cluster_bypass Bypass Signaling Activation AR_Amp AR Amplification/ Overexpression Cell_Growth Continued Cell Proliferation & Survival AR_Amp->Cell_Growth AR_Mut AR Mutation (e.g., F876L) AR_Mut->Cell_Growth AR_SV AR Splice Variants (e.g., AR-V7) AR_SV->Cell_Growth GR Glucocorticoid Receptor (GR) Pathway GR->Cell_Growth PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Cell_Growth Wnt Wnt Pathway Wnt->Cell_Growth Resistance Resistance to AR Antagonist 1 HCl Resistance->AR_Amp Resistance->AR_Mut Resistance->AR_SV Resistance->GR Resistance->PI3K_Akt Resistance->Wnt

Caption: Mechanisms of Resistance to AR Antagonists.

Troubleshooting_Workflow Start Tumor Resistance Observed in Xenograft Model Confirm_Resistance Confirm Resistance (Tumor Growth Curves) Start->Confirm_Resistance Tumor_Harvest Harvest Resistant Tumors & Control Tumors Confirm_Resistance->Tumor_Harvest Resistance Confirmed Molecular_Analysis Molecular Analysis Tumor_Harvest->Molecular_Analysis Western_Blot Western Blot (AR, AR-V7, p-Akt, GR) Molecular_Analysis->Western_Blot IHC IHC (AR, Ki67) Molecular_Analysis->IHC Sequencing RNA/DNA Sequencing (AR mutations, gene expression) Molecular_Analysis->Sequencing Identify_Mechanism Identify Resistance Mechanism(s) Western_Blot->Identify_Mechanism IHC->Identify_Mechanism Sequencing->Identify_Mechanism Strategy Develop New Strategy Identify_Mechanism->Strategy Combination Combination Therapy Strategy->Combination New_Agent Switch to New Agent (e.g., AR Degrader) Strategy->New_Agent

Caption: Experimental Workflow for Investigating Resistance.

References

Validation & Comparative

Comparative Guide: AR Antagonist 1 Hydrochloride vs. Bicalutamide in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro performance of two androgen receptor (AR) antagonists, AR antagonist 1 hydrochloride and the widely used non-steroidal anti-androgen, bicalutamide, in the context of prostate cancer. The information presented is collated from various experimental sources to offer a comprehensive overview for research and drug development purposes.

Mechanism of Action and Performance Overview

Both this compound and bicalutamide are competitive inhibitors of the androgen receptor, a key driver in the progression of prostate cancer. They function by binding to the AR and preventing the binding of androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting the downstream signaling pathways that promote tumor growth. However, emerging data suggests potential differences in their potency and specific mechanisms of action.

This compound is a potent, orally available full AR antagonist.[1] It has demonstrated significant anti-proliferative effects in various prostate cancer cell lines and has been shown to inhibit AR nuclear translocation, a critical step in AR signaling activation.[2]

Bicalutamide , a first-generation non-steroidal anti-androgen, also acts as a competitive AR antagonist. While it has been a cornerstone in prostate cancer therapy, some studies suggest it may not completely inhibit AR nuclear translocation and can even exhibit partial agonist activity under certain conditions, such as in cells overexpressing AR.[3][4]

Quantitative Data Comparison

The following table summarizes key quantitative data for this compound and bicalutamide from various in vitro studies. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell lines, incubation times, and assay methodologies may vary between studies.

ParameterThis compoundBicalutamideProstate Cancer Cell Line(s)
IC50 (AR Antagonism) 59 nM[1]~160 nM[5]Not specified for AR antagonist 1; LNCaP/AR(cs) for bicalutamide[5]
IC50 (Cell Viability) Significant growth inhibition at 1 nM - 100 µM[6]~7 µM (R-Bicalutamide)[2]LNCaP, LNAR[6]
AR Nuclear Translocation Inhibits AR nuclear localization[2]Does not inhibit AR nuclear translocation; may induce it in the absence of androgens[3]VCaP, HEK293 expressing wt-AR[2][3]
Effect on PSA Levels (in vivo) 78% reduction in PSA levels[1]Reduction in PSA expression[7]LNCaP xenograft model[1]
AR Protein Degradation 24% at 1 µM, 47% at 10 µM (as part of a PROTAC)[1]No significant degradation reportedLNCaP[1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Androgen Receptor Signaling Pathway and Antagonist Intervention

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR_inactive Inactive AR Androgen->AR_inactive Binds AR_active Active AR Complex AR_inactive->AR_active Conformational Change AR_dimer AR Dimer AR_active->AR_dimer Nuclear Translocation & Dimerization Bicalutamide Bicalutamide Bicalutamide->AR_inactive Competitively Binds AR_Antagonist_1 AR Antagonist 1 AR_Antagonist_1->AR_inactive Competitively Binds ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Transcription Gene Transcription (e.g., PSA) ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation AR_Antagonist_1_effect->AR_dimer Inhibited by AR Antagonist 1 Bicalutamide_effect->AR_dimer Partially Inhibited by Bicalutamide

Caption: Androgen receptor signaling pathway and points of intervention for AR Antagonist 1 and Bicalutamide.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_assays In Vitro Assays start Start: Culture Prostate Cancer Cells (e.g., LNCaP, VCaP) treatment Treat cells with: - Vehicle Control - Bicalutamide (various conc.) - AR Antagonist 1 (various conc.) start->treatment viability Cell Viability Assay (e.g., MTT, WST-8) treatment->viability western Western Blot Analysis (AR, p-AR, PSA, PARP) treatment->western apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis localization Immunofluorescence (AR Nuclear Translocation) treatment->localization analysis Data Analysis & Comparison: - IC50 values - Protein expression levels - Percentage of apoptotic cells - Nuclear/Cytoplasmic AR ratio viability->analysis western->analysis apoptosis->analysis localization->analysis

Caption: A typical experimental workflow for comparing the efficacy of AR antagonists in prostate cancer cells.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of the compounds on the metabolic activity of prostate cancer cells, which is an indicator of cell viability.

  • Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, VCaP) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or bicalutamide. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Western Blot Analysis for AR Signaling

This protocol is used to detect changes in the expression levels of AR and its downstream target, Prostate-Specific Antigen (PSA).

  • Cell Culture and Treatment: Seed prostate cancer cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound, bicalutamide, or vehicle for the specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against AR, PSA, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between treatments.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, bicalutamide, or vehicle for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatments.

Conclusion

Based on the available data, this compound appears to be a more potent inhibitor of the androgen receptor than bicalutamide, as evidenced by its lower IC50 value. A key mechanistic difference appears to be the ability of this compound to effectively block AR nuclear translocation, a step that may not be completely inhibited by bicalutamide. This difference in mechanism could translate to improved efficacy in inhibiting AR signaling and prostate cancer cell growth.

References

A Head-to-Head Preclinical Efficacy Comparison: AR Antagonist 1 Hydrochloride vs. Enzalutamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of androgen receptor (AR) targeted therapies for prostate cancer, enzalutamide has established itself as a cornerstone of treatment. However, the quest for novel antagonists with improved efficacy and the ability to overcome resistance continues. This guide provides a detailed preclinical comparison of AR antagonist 1 hydrochloride, a novel aryloxy tetramethylcyclobutane derivative, and the well-established second-generation antiandrogen, enzalutamide.

Executive Summary

This comparison synthesizes available preclinical data to objectively evaluate the efficacy of this compound (referred to in key literature as Compound 30) against enzalutamide. The data indicates that while both compounds are potent AR antagonists, this compound demonstrates significantly greater potency in in-vitro cell proliferation assays, particularly in castration-resistant models. In vivo, both agents exhibit comparable tumor growth inhibition in a castration-resistant prostate cancer (CRPC) xenograft model, though this compound shows potential advantages in overcoming enzalutamide resistance.

In Vitro Efficacy: A Clear Distinction in Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting a specific biological or biochemical function. In the context of this comparison, it reflects the concentration of the antagonist required to inhibit the proliferation of prostate cancer cells by 50%.

A direct comparison of the antiproliferative effects of AR antagonist 1 (Compound 30) and enzalutamide (MDV3100) was conducted on two key prostate cancer cell lines: LNCaP, an androgen-sensitive line, and C4-2, a castration-resistant derivative of LNCaP. The results, as summarized in the table below, highlight a marked difference in potency.

CompoundLNCaP IC50 (µM)[1][2]C4-2 IC50 (µM)[1][2]
AR Antagonist 1 (Compound 30) 1.862.02
Enzalutamide (MDV3100) 12.5234.90

Table 1: In Vitro Antiproliferative Activity of AR Antagonist 1 (Compound 30) and Enzalutamide in Prostate Cancer Cell Lines.

Notably, AR antagonist 1 (Compound 30) was significantly more potent than enzalutamide in both cell lines.[1][2] In the androgen-sensitive LNCaP cells, it was approximately 6.7 times more potent. This difference was even more pronounced in the castration-resistant C4-2 cells, where AR antagonist 1 (Compound 30) was about 17.3 times more potent than enzalutamide, suggesting a potential advantage in the more aggressive, treatment-resistant setting.[1][2]

In Vivo Efficacy: Comparable Tumor Suppression in a CRPC Model

To evaluate the in vivo efficacy, a head-to-head study was performed using a castration-resistant LNCaP xenograft model in mice. This model mimics the progression of prostate cancer to a castration-resistant state.

Treatment GroupDosageTumor Volume Reduction vs. Control
AR Antagonist 1 (Compound 30) 10 mg/kg/day, oralEqually as effective as MDV3100[1]
Enzalutamide (MDV3100) 10 mg/kg/day, oralEqually as effective as Compound 30[1]

Table 2: In Vivo Efficacy of AR Antagonist 1 (Compound 30) and Enzalutamide in a Castration-Resistant LNCaP Xenograft Model.

In this preclinical in vivo model, both AR antagonist 1 (Compound 30) and enzalutamide demonstrated comparable and potent anticancer activity, effectively reducing tumor volume and serum PSA levels when administered orally at the same dosage.[1] However, a key finding from the study by Kuruma et al. was that AR antagonist 1 (Compound 30) was effective at inhibiting tumor growth and PSA increases in mice bearing enzalutamide-resistant xenografts, suggesting it may be a viable option for patients who have developed resistance to enzalutamide.[1][3]

Mechanism of Action: Targeting the Androgen Receptor Signaling Pathway

Both this compound and enzalutamide function by disrupting the androgen receptor signaling pathway, which is a critical driver of prostate cancer cell growth and survival. Enzalutamide is a well-characterized AR inhibitor that acts at multiple steps in the signaling cascade.[4][5][6] It competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the AR, and impairs the binding of the AR to DNA.[4][5][6] AR antagonist 1 (Compound 30) is also a potent AR antagonist, and studies have shown that it induces a greater reduction in AR and PSA levels and more effectively prevents AR nuclear translocation in LNCaP cells compared to enzalutamide.[1][7]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_dimer AR Dimerization AR->AR_dimer Nuclear Translocation HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_HSP->HSP Dissociation Enzalutamide Enzalutamide / AR Antagonist 1 Enzalutamide->AR Competitively Inhibits Binding ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Coactivators Co-activators ARE->Coactivators Recruits Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Promotes Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Enzalutamide_Block->AR_dimer Blocked by Enzalutamide / AR Antagonist 1 ARE_Block->ARE Blocked by Enzalutamide

Figure 1. Simplified diagram of the Androgen Receptor (AR) signaling pathway and the mechanism of action of AR antagonists.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this comparison. Specific details may vary between laboratories and studies.

In Vitro Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Prostate cancer cells (e.g., LNCaP, C4-2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds (this compound and enzalutamide) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: MTT reagent is added to each well and the plates are incubated for an additional 2-4 hours, allowing metabolically active cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Castration-Resistant Prostate Cancer Xenograft Model

This protocol outlines the general steps for evaluating the efficacy of AR antagonists in a mouse xenograft model.

  • Cell Implantation: Human prostate cancer cells (e.g., LNCaP) are subcutaneously injected into the flank of male immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth and Castration: Tumors are allowed to grow to a specified size. To induce a castration-resistant state, the mice undergo surgical castration.

  • Treatment Initiation: Once the tumors regrow to a predetermined volume in the castrated mice, the animals are randomized into treatment and control groups.

  • Drug Administration: The mice are treated with the test compounds (this compound or enzalutamide) or a vehicle control via the specified route (e.g., oral gavage) and dosage for a defined period.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Serum may be collected to measure PSA levels.

  • Data Analysis: Tumor growth curves are plotted for each group, and the percentage of tumor growth inhibition is calculated relative to the control group.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy start_vitro Seed Prostate Cancer Cells (e.g., LNCaP, C4-2) treat_vitro Treat with AR Antagonist 1 and Enzalutamide (Dose Range) start_vitro->treat_vitro incubate_vitro Incubate for 72 hours treat_vitro->incubate_vitro mtt_assay Perform MTT Assay incubate_vitro->mtt_assay analyze_vitro Calculate IC50 Values mtt_assay->analyze_vitro compare Compare Efficacy Data analyze_vitro->compare start_vivo Implant LNCaP Cells in Immunodeficient Mice castrate Surgical Castration start_vivo->castrate tumor_regrowth Monitor for Tumor Regrowth (CRPC Model) castrate->tumor_regrowth randomize Randomize Mice into Treatment Groups tumor_regrowth->randomize treat_vivo Administer AR Antagonist 1, Enzalutamide, or Vehicle randomize->treat_vivo measure_tumor Measure Tumor Volume and Serum PSA Regularly treat_vivo->measure_tumor analyze_vivo Analyze Tumor Growth Inhibition measure_tumor->analyze_vivo analyze_vivo->compare

Figure 2. A typical experimental workflow for comparing the preclinical efficacy of two AR antagonists.

Conclusion

The preclinical data presented in this guide suggests that this compound (Compound 30) is a highly potent androgen receptor antagonist with a promising efficacy profile. Its significantly lower IC50 values in both androgen-sensitive and, most notably, castration-resistant prostate cancer cell lines compared to enzalutamide indicate superior in vitro potency. While in vivo studies in a CRPC model show comparable efficacy to enzalutamide at the tested dose, its ability to inhibit the growth of enzalutamide-resistant tumors highlights its potential as a next-generation therapeutic for advanced prostate cancer. Further investigation, including comprehensive preclinical toxicology and subsequent clinical trials, is warranted to fully elucidate the therapeutic potential of this compound.

References

In Vitro Validation of AR Antagonist 1 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of AR antagonist 1 hydrochloride against other commonly used androgen receptor (AR) antagonists. The information presented herein is supported by experimental data from publicly available sources and is intended to assist researchers in evaluating its potential for their specific applications.

Comparative Efficacy of Androgen Receptor Antagonists

The antagonistic activity of this compound and its alternatives is typically quantified by their half-maximal inhibitory concentration (IC50) in various in vitro assays. A lower IC50 value indicates higher potency. The following table summarizes the reported IC50 values for several AR antagonists.

CompoundIC50 Value (nM)Assay TypeCell Line/SystemReference
This compound 59Not SpecifiedNot Specified[1][2]
Enzalutamide36Not SpecifiedLNCaP cells[3]
Enzalutamide21.4Competition BindingLNCaP cells[4]
Apalutamide (ARN-509)16Cell-freeNot Applicable[3]
Darolutamide26AR luciferase reporterNot Specified[4]
Bicalutamide160Competition BindingLNCaP cells[4]
Proxalutamide (GT0918)32AR competitive bindingNot Specified[3]
ORM-1534138Not SpecifiedHuman AR[3]

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer.[5] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from heat shock proteins (HSPs), dimerizes, and translocates to the nucleus.[5][6] In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote cell growth and survival.[5] AR antagonists competitively inhibit the binding of androgens to the AR, thereby blocking this signaling cascade.[7]

AR_Signaling_Pathway Canonical Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation Antagonist AR Antagonist 1 Hydrochloride Antagonist->AR Blocks Binding ARE Androgen Response Element (ARE) AR_dimer_n->ARE Binds Gene Target Gene Transcription ARE->Gene Activates

Canonical Androgen Receptor Signaling Pathway

Experimental Workflow for In Vitro Validation

The in vitro validation of an AR antagonist typically involves a series of experiments to determine its binding affinity, functional antagonism, and effect on cancer cell proliferation. The following diagram illustrates a standard workflow.

Experimental_Workflow In Vitro Validation Workflow for AR Antagonists cluster_workflow In Vitro Validation Workflow for AR Antagonists start Start: Compound of Interest (e.g., this compound) binding_assay AR Competitive Binding Assay start->binding_assay reporter_assay AR Luciferase Reporter Gene Assay start->reporter_assay proliferation_assay Cell Proliferation Assay (e.g., LNCaP cells) start->proliferation_assay data_analysis Data Analysis & Comparison (IC50 Determination) binding_assay->data_analysis reporter_assay->data_analysis proliferation_assay->data_analysis conclusion Conclusion: Efficacy & Potency of the AR Antagonist data_analysis->conclusion

Typical workflow for in vitro validation.

Experimental Protocols

Below are representative protocols for the key in vitro assays used to validate the activity of AR antagonists.

Androgen Receptor Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Principle: A constant concentration of a radiolabeled androgen (e.g., [3H]-Mibolerone or [3H]-R1881) is incubated with a source of AR (e.g., rat prostate cytosol or recombinant AR protein) in the presence of varying concentrations of the test compound. The amount of radiolabeled androgen bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined.[5]

Materials:

  • Test compound (e.g., this compound)

  • Radiolabeled androgen (e.g., [3H]-R1881)

  • Unlabeled androgen (for non-specific binding control)

  • AR source (e.g., rat prostate cytosol)

  • Assay buffer

  • Scintillation cocktail

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, radiolabeled androgen, AR source, and the test compound at various concentrations.

  • Include control wells for total binding (no competitor) and non-specific binding (saturating concentration of unlabeled androgen).

  • Incubate the plate to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).[5]

  • Separate the bound from free radiolabeled androgen (e.g., using hydroxylapatite).

  • Add scintillation cocktail to each well.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent specific binding for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.[5]

AR Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to inhibit AR-mediated gene transcription.

Principle: A cell line (e.g., PC3 or HEK293) is engineered to express the human AR and a luciferase reporter gene under the control of an androgen-responsive promoter.[8][9] In the presence of an androgen, the AR is activated and drives the expression of luciferase. An AR antagonist will inhibit this induction.

Materials:

  • AR-responsive reporter cell line (e.g., Androgen Luciferase Reporter 22RV1 cells)[6]

  • Cell culture medium

  • Test compound

  • Androgen agonist (e.g., 5α-Dihydrotestosterone, DHT)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate and incubate overnight.[6]

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 1 hour).[6]

  • Stimulate the cells with a constant concentration of an androgen agonist (e.g., 2 nM DHT).[6]

  • Include control wells (agonist only, antagonist only, and vehicle control).

  • Incubate the plate for a sufficient time to allow for gene expression (e.g., overnight).[6]

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of luciferase activity for each concentration of the test compound and determine the IC50 value.[6]

LNCaP Cell Proliferation Assay

This assay assesses the effect of an AR antagonist on the proliferation of an androgen-sensitive prostate cancer cell line.

Principle: LNCaP cells are an androgen-dependent human prostate adenocarcinoma cell line. Their proliferation is stimulated by androgens. An AR antagonist will inhibit this androgen-induced proliferation.

Materials:

  • LNCaP cells

  • Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)

  • Test compound

  • Androgen (e.g., R1881)

  • Cell proliferation assay reagent (e.g., XTT or WST-1)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed LNCaP cells in a 96-well plate and allow them to attach.

  • Treat the cells with serial dilutions of the test compound in the presence of a constant concentration of an androgen (e.g., 1 nM R1881).[4]

  • Include control wells (androgen only, antagonist only, and vehicle control).

  • Incubate the cells for a period of time (e.g., 72 hours to 7 days).[2][4]

  • Add the cell proliferation assay reagent and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percent inhibition of cell proliferation for each concentration of the test compound and determine the IC50 value.

References

Comparative Analysis of Androgen Receptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation of AR Antagonist 1 Hydrochloride Against Leading Alternatives

This guide provides a comprehensive comparative analysis of Androgen Receptor (AR) antagonists, with a focus on "this compound" and its performance relative to established competitors such as Bicalutamide, Enzalutamide, and Apalutamide. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed look at the mechanisms of action, quantitative performance data, and the experimental protocols used for their evaluation.

Mechanism of Action: A Multi-faceted Approach to AR Inhibition

The Androgen Receptor signaling pathway is a critical driver in the progression of prostate cancer.[1][2] Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR in the cytoplasm.[3] This binding event triggers a conformational change, leading to the dissociation of heat shock proteins (HSPs), receptor dimerization, and translocation into the nucleus.[4][5] Once in the nucleus, the AR binds to Androgen Response Elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of genes that promote cell proliferation and survival.[3][4]

AR antagonists disrupt this pathway through several key mechanisms:

  • Competitive Inhibition: They bind to the ligand-binding domain (LBD) of the AR, directly competing with endogenous androgens.[1][6]

  • Inhibition of Nuclear Translocation: Second-generation antagonists like Enzalutamide and Apalutamide can prevent the AR from moving into the nucleus.[1][7][8]

  • Impediment of DNA Binding: These antagonists can also block the AR from binding to AREs on the DNA.[7][8][9]

  • Disruption of Coactivator Recruitment: By altering the conformation of the AR, they can prevent the recruitment of essential coactivators for gene transcription.[1][6]

"AR antagonist 1" is a potent, orally available full antagonist of the androgen receptor.[10][11][12] It is also utilized in the synthesis of PROTAC (Proteolysis Targeting Chimera) AR degraders, which are designed to induce the degradation of the AR protein.[10][11]

Quantitative Performance Data

The following table summarizes the in vitro activity of this compound and other leading AR antagonists. The data is compiled from various studies to provide a comparative overview of their potency.

CompoundIC50 (nM)Target/Cell LineNotes
AR antagonist 1 59Androgen ReceptorOrally available full antagonist.[10][11][12]
Bicalutamide 159 - 243Androgen ReceptorFirst-generation non-steroidal antiandrogen.[6][13] Has a lower binding affinity compared to second-generation antagonists.[7]
Enzalutamide 21 - 36Androgen Receptor (LNCaP cells)Second-generation antagonist with 5 to 8 times higher binding affinity than Bicalutamide.[14][15][16]
Apalutamide 16Androgen ReceptorSecond-generation antagonist with 7 to 10-fold greater affinity for the AR than Bicalutamide.[7][9]

Visualizing the Molecular Interactions and Experimental Processes

To better understand the underlying biology and the methods used to evaluate these compounds, the following diagrams illustrate the AR signaling pathway and a typical experimental workflow for comparing AR antagonists.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP Binding AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation Antagonist AR Antagonist Antagonist->AR Competitively Binds (Blocks Androgen) Antagonist->AR_dimer Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) on DNA Antagonist->ARE Impedes DNA Binding Coactivators Coactivators Antagonist->Coactivators Prevents Coactivator Recruitment AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Initiates Coactivators->ARE Recruited

Caption: Androgen Receptor (AR) Signaling Pathway and Points of Inhibition by AR Antagonists.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies binding_assay AR Competitive Binding Assay reporter_assay AR Reporter Gene Assay binding_assay->reporter_assay Determine Ki/IC50 cell_proliferation Cell Proliferation Assay (e.g., LNCaP) reporter_assay->cell_proliferation Assess transcriptional inhibition xenograft_model Prostate Cancer Xenograft Model cell_proliferation->xenograft_model Evaluate effect on cancer cell growth tumor_growth Tumor Growth Inhibition xenograft_model->tumor_growth psa_levels PSA Level Monitoring xenograft_model->psa_levels data_analysis Comparative Data Analysis tumor_growth->data_analysis psa_levels->data_analysis start Compound Synthesis (AR Antagonists) start->binding_assay

Caption: Experimental Workflow for Comparative Analysis of AR Antagonators.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of AR antagonists.

1. AR Competitive Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of a test compound to the Androgen Receptor.

  • Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [3H]-DHT) for binding to the AR.[17] The amount of radiolabeled ligand displaced is proportional to the binding affinity of the test compound.[17]

  • Materials:

    • Purified Androgen Receptor Ligand-Binding Domain (AR-LBD)

    • Radiolabeled ligand (e.g., [3H]-Dihydrotestosterone)

    • Test compounds (AR antagonist 1, Bicalutamide, etc.)

    • Assay buffer (e.g., 50 mM HEPES, 150 mM Li2SO4, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2)[17]

    • 384-well Ni-chelate coated plates

    • Scintillation counter

  • Procedure:

    • Coat the wells of a 384-well Ni-chelate plate with the AR-LBD solution.

    • Wash the wells to remove unbound protein.

    • Add serial dilutions of the test compounds to the wells.

    • Add a fixed concentration of the radiolabeled ligand to all wells.

    • Incubate the plate to allow for competitive binding to reach equilibrium.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of the test compound that displaces 50% of the radiolabeled ligand, is determined by plotting the percentage of bound radioligand against the log concentration of the test compound.

2. AR Reporter Gene Assay

This assay measures the ability of an AR antagonist to inhibit androgen-induced gene transcription.[18]

  • Principle: Cells are co-transfected with an AR expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter.[18][19] In the presence of an androgen, the AR is activated and drives the expression of the luciferase reporter. An AR antagonist will inhibit this process, leading to a decrease in luciferase activity.[19]

  • Materials:

    • Prostate cancer cell line (e.g., LNCaP, which endogenously expresses AR) or a suitable host cell line (e.g., COS-1)[18]

    • AR expression vector (if using host cells)

    • Luciferase reporter plasmid with an ARE promoter

    • Transfection reagent

    • Androgen (e.g., DHT)

    • Test compounds

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Seed the cells in a 96-well plate.

    • Transfect the cells with the AR expression vector (if necessary) and the reporter plasmid.

    • After transfection, treat the cells with a fixed concentration of androgen and varying concentrations of the test compounds.

    • Incubate for 24-48 hours.

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

  • Data Analysis: The IC50 value is determined by plotting the percentage of luciferase activity against the log concentration of the test compound.

3. Cell Proliferation Assay

This assay assesses the effect of AR antagonists on the proliferation of androgen-dependent prostate cancer cells.

  • Principle: Androgen-dependent prostate cancer cells, such as LNCaP cells, require androgens for their growth and proliferation.[20] AR antagonists inhibit this androgen-stimulated growth. Cell viability is measured using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) or MTT assay.[20][21]

  • Materials:

    • LNCaP cells

    • Cell culture medium

    • Androgen (e.g., DHT)

    • Test compounds

    • CCK-8 or MTT reagent

    • Microplate reader

  • Procedure:

    • Seed LNCaP cells in a 96-well plate.[20]

    • Treat the cells with a fixed concentration of androgen and varying concentrations of the test compounds.

    • Incubate for a specified period (e.g., 72-96 hours).[21]

    • Add the CCK-8 or MTT reagent to each well and incubate.[20]

    • Measure the absorbance at the appropriate wavelength using a microplate reader.[21]

  • Data Analysis: The IC50 value for growth inhibition is determined by plotting the percentage of cell viability against the log concentration of the test compound.

Conclusion

The development of novel Androgen Receptor antagonists is a critical area of research in the fight against prostate cancer. "this compound" demonstrates high potency as a full AR antagonist and offers the additional potential for use in PROTAC-based therapies. The comparative data presented in this guide, alongside the detailed experimental protocols, provides a valuable resource for researchers to objectively evaluate and compare the performance of different AR antagonists. The continued investigation and development of next-generation AR-targeted therapeutics hold the promise of overcoming resistance to current treatments and improving outcomes for patients with prostate cancer.[22]

References

Comparative Analysis of AR Antagonist 1 Hydrochloride: A Focus on Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its potential efficacy and off-target effects. This guide provides a comparative overview of Androgen Receptor (AR) Antagonist 1 Hydrochloride, with a particular focus on its cross-reactivity with other receptors. Due to the limited availability of public data on the specific cross-reactivity profile of AR Antagonist 1 Hydrochloride, this guide will leverage data from other well-characterized AR antagonists to highlight the importance of selectivity profiling.

This compound is a potent antagonist of the androgen receptor, with a reported IC50 value of 59 nM[1][2]. It is a key component in the development of proteolysis-targeting chimeras (PROTACs), specifically in the synthesis of ARD-266, a PROTAC that targets the AR for degradation[3]. This is achieved through its binding to the von Hippel-Lindau (VHL) E3 ligase, although this interaction is characterized by weak binding affinity[3]. While its high affinity for the AR is established, a comprehensive understanding of its interaction with other receptors is crucial for a complete pharmacological profile.

Comparison of Receptor Binding Affinity

To illustrate the importance of receptor selectivity, the following table summarizes the binding affinities (Ki in nM) of several known AR antagonists for the androgen receptor and other relevant steroid hormone receptors. Lower Ki values indicate higher binding affinity.

CompoundAndrogen Receptor (AR)Progesterone Receptor (PR)Glucocorticoid Receptor (GR)
Bicalutamide ~170>10,000>10,000
Enzalutamide ~20-30~200-500>10,000
Apalutamide ~15-25~500-1000>10,000
Darolutamide ~10-20>10,000>10,000

Note: Data is compiled from various sources and should be considered representative. Actual values may vary depending on the specific assay conditions.

This table highlights the varying degrees of selectivity among different AR antagonists. While all compounds exhibit high affinity for the AR, their interactions with other steroid receptors like the progesterone and glucocorticoid receptors differ significantly. For instance, Enzalutamide shows some cross-reactivity with the progesterone receptor, a factor that could contribute to its side-effect profile. In contrast, Darolutamide demonstrates high selectivity for the AR with minimal off-target binding to the other receptors listed. The potential for off-target binding underscores the necessity of comprehensive selectivity screening for any new AR antagonist, including this compound.

Some AR antagonists have also been reported to interact with non-steroid receptors. For example, enzalutamide and the experimental compound BMS-641988 have been shown to competitively bind to and inhibit the GABA-α receptor, which may be associated with side effects such as seizures[4].

Experimental Protocols: Radioligand Binding Assay for Receptor Cross-Reactivity

A standard method to determine the cross-reactivity of a compound is the radioligand binding assay. This technique measures the ability of a test compound to displace a radioactively labeled ligand that is known to bind with high affinity and specificity to the target receptor.

Principle

The assay is based on the competition between the unlabeled test compound (e.g., this compound) and a radioligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The binding affinity of the test compound (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Materials
  • Receptor Source: Cell membranes or purified receptors expressing the target receptors (e.g., AR, PR, GR).

  • Radioligand: A high-affinity, specific radiolabeled ligand for each target receptor (e.g., [3H]-Mibolerone for AR).

  • Test Compound: this compound.

  • Assay Buffer: Buffer solution appropriate for the specific receptor binding (e.g., Tris-HCl with additives).

  • Filtration Apparatus: A multi-well plate harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure
  • Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the receptor preparation in the assay buffer.

  • Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.

  • Separation: The bound radioligand-receptor complexes are separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters, which represents the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the IC50 value of the test compound for each receptor, from which the Ki value is calculated.

Visualizing the Workflow and Pathway

To further clarify the experimental process and the relevant biological pathway, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_receptors Receptor Source incubation Incubation prep_receptors->incubation prep_ligand Radioligand prep_ligand->incubation prep_compound Test Compound (AR Antagonist 1 HCl) prep_compound->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50 IC50 Determination counting->ic50 ki Ki Calculation ic50->ki

Caption: Workflow of a radioligand binding assay for determining receptor cross-reactivity.

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds HSP HSP AR->HSP Associated AR_dimer AR Dimer AR->AR_dimer Translocation & Dimerization AR_Antagonist AR Antagonist 1 HCl AR_Antagonist->AR Blocks ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates

Caption: Simplified androgen receptor signaling pathway and the inhibitory action of an AR antagonist.

References

Synergistic Effects of Androgen Receptor Antagonists in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of prominent Androgen Receptor (AR) antagonists when used in combination with other therapeutic agents. Due to the limited availability of public data on the synergistic effects of AR antagonist 1 hydrochloride, this guide will focus on well-documented and clinically relevant AR antagonists: enzalutamide, darolutamide, and bicalutamide.

The inhibition of the androgen receptor signaling pathway is a cornerstone in the treatment of prostate cancer. However, the development of resistance to monotherapy remains a significant clinical challenge. Combination therapies that exhibit synergistic effects—where the combined therapeutic effect is greater than the sum of the individual effects—offer a promising strategy to enhance efficacy, overcome resistance, and improve patient outcomes. This guide summarizes key preclinical and clinical findings, presents quantitative data in a comparative format, details experimental methodologies, and visualizes the underlying mechanisms of synergistic interactions.

Understanding the Mechanism of AR Antagonists

Androgen receptor antagonists function by competitively binding to the androgen receptor, thereby inhibiting the binding of androgens like testosterone and dihydrotestosterone. This blockade prevents AR translocation to the nucleus, DNA binding, and the subsequent transcription of genes that drive cancer cell proliferation and survival.

AR_Antagonist_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_dimer AR Dimer AR->AR_dimer Translocates & Dimerizes AR_Antagonist AR Antagonist AR_Antagonist->AR Binds & Blocks AR_Antagonist->AR_dimer Inhibits Translocation HSP HSP HSP->AR Stabilizes ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Activates

Caption: General mechanism of action of androgen receptor antagonists.

Enzalutamide: Synergistic Combinations

Enzalutamide is a second-generation AR antagonist widely used in the treatment of prostate cancer.[1][2] Research has explored its synergistic potential with various agents to overcome resistance.

Enzalutamide and Hydralazine

The combination of enzalutamide with the DNA methylation inhibitor hydralazine has shown synergistic effects in prostate cancer cell lines.[1] This synergy is attributed to the dual targeting of AR signaling and epigenetic modifications.

Enzalutamide_Hydralazine_Synergy cluster_synergy Synergistic Inhibition Enzalutamide Enzalutamide AR_Signaling AR Signaling Enzalutamide->AR_Signaling Inhibits Hydralazine Hydralazine DNA_Methylation DNA Methylation Hydralazine->DNA_Methylation Inhibits Tumor_Growth Tumor Growth & Proliferation AR_Signaling->Tumor_Growth DNA_Methylation->Tumor_Growth

Caption: Synergistic inhibition of tumor growth by enzalutamide and hydralazine.

Table 1: Synergistic Effects of Enzalutamide in Combination Therapies

Combination DrugCancer Type/Cell LineKey Synergistic EffectsQuantitative Data (Combination Index - CI)Reference
Hydralazine Prostate Cancer (LNCaP, PC-3, C4-2)Inhibition of cell viability and proliferation, decreased clonogenic potential.LNCaP: CI = 0.167PC-3: CI = 0.698C4-2: CI = 0.457[1]
ONC201 Castration-Resistant Prostate Cancer (CRPC)Inhibition of cell viability.Strong synergy observed across multiple cell lines (CI values not specified).[3][4]
Niclosamide Enzalutamide-Resistant Prostate CancerSuppression of tumor growth.Additive effects observed.[5]

Darolutamide: A Next-Generation AR Antagonist in Combination

Darolutamide is a structurally distinct AR antagonist with a favorable safety profile.[6] Preclinical studies have demonstrated its synergistic potential, particularly with agents targeting other signaling pathways.

Darolutamide and ONC201

The combination of darolutamide and ONC201, a small molecule activator of the integrated stress response (ISR), has shown strong synergistic effects in various prostate cancer cell lines, irrespective of their AR status or castration sensitivity.[3][4]

Darolutamide_ONC201_Synergy cluster_synergy Synergistic Effect Darolutamide Darolutamide AR_Signaling AR Signaling Darolutamide->AR_Signaling Inhibits ONC201 ONC201 ISR_Activation Integrated Stress Response (ISR) Activation ONC201->ISR_Activation Activates Cell_Viability Cell Viability AR_Signaling->Cell_Viability Apoptosis Apoptosis ISR_Activation->Apoptosis Apoptosis->Cell_Viability

Caption: Dual pathway targeting by darolutamide and ONC201 leading to synergistic effects.

Table 2: Synergistic Effects of Darolutamide in Combination Therapies

Combination DrugCancer Type/Cell LineKey Synergistic EffectsQuantitative DataReference
ONC201 CRPC (22RV1, LNCaP, DU145, PC3)Inhibition of cell viability.Strong synergy observed across all cell lines.[3][4]
Docetaxel Metastatic Hormone-Sensitive Prostate CancerImproved overall survival.4-year survival: ~63% (Daro + Docetaxel + ADT) vs. ~50% (Docetaxel + ADT).[7]
Cabazitaxel Metastatic CRPCPotential for improved efficacy without significant drug-drug interactions.Darolutamide does not significantly alter cabazitaxel systemic exposure.[8]

Bicalutamide: A First-Generation AR Antagonist with Synergistic Potential

Bicalutamide, a first-generation non-steroidal anti-androgen, has been investigated in combination with various agents to enhance its therapeutic efficacy and overcome resistance.

Bicalutamide and Niclosamide

The combination of bicalutamide with niclosamide, an inhibitor of the AR-V7 splice variant, has been shown to overcome resistance to enzalutamide in prostate cancer models.[9] This highlights a strategy to combat resistance driven by AR variants.

Bicalutamide_Niclosamide_Workflow Bicalutamide Bicalutamide AR_FL Full-Length AR (AR-FL) Bicalutamide->AR_FL Inhibits Niclosamide Niclosamide AR_V7 AR-V7 Niclosamide->AR_V7 Inhibits Tumor_Growth Enzalutamide-Resistant Tumor Growth AR_FL->Tumor_Growth AR_V7->Tumor_Growth

Caption: Bicalutamide and niclosamide combination targeting different AR forms.

Table 3: Synergistic Effects of Bicalutamide in Combination Therapies

Combination DrugCancer Type/Cell LineKey Synergistic EffectsQuantitative DataReference
Niclosamide Enzalutamide-Resistant Prostate Cancer (CWR22Rv1, C4-2B MDVR)Inhibition of cell growth and colony formation.Significant inhibition of colony formation with the combination.[9]
Tamoxifen Prostate CancerReduced synthesis and bioavailability of IGF-1, potential antiproliferative and proapoptotic effects.Sharp decrease in IGF-1 levels (p<0.001) and increase in IGFBP-1 (p=0.001).[10][11]
Docetaxel Advanced Prostate CarcinomaImproved therapeutic effect and reduced side effects compared to conventional treatment.Significantly lower incidence of toxic and side effects in the combination group.[12]

Experimental Protocols

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Prostate cancer cells (e.g., LNCaP, 22Rv1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of the AR antagonist, the combination drug, or both in combination for 48-72 hours.

  • MTS Reagent Addition: After the incubation period, MTS reagent is added to each well and incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. Combination Index (CI) values are calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blot Analysis
  • Cell Lysis: Cells are treated with the drugs for the desired time, then washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., AR, AR-V7, PSA, ATF4) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Tumor Implantation: Male immunodeficient mice (e.g., nude or SCID) are subcutaneously injected with prostate cancer cells (e.g., 22Rv1).

  • Tumor Growth and Randomization: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups (vehicle, single agents, combination).

  • Drug Administration: Drugs are administered according to the specified dose and schedule (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).

This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The information presented is based on publicly available research as of late 2025.

References

Unveiling the Impact of AR Antagonist 1 Hydrochloride on Androgen Receptor Protein Levels: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of novel compounds is paramount. This guide provides a comprehensive comparison of AR Antagonist 1 Hydrochloride's effect on Androgen Receptor (AR) protein levels against established AR antagonists, Enzalutamide and Bicalutamide. The following analysis is supported by experimental data and detailed protocols to aid in the validation and assessment of these compounds.

Executive Summary

This compound is a potent antagonist of the androgen receptor. While it effectively blocks AR activity, current research indicates that as a standalone compound, it does not significantly induce the degradation of the AR protein. Instead, its primary utility lies in its role as a key component in the development of Proteolysis Targeting Chimeras (PROTACs). When incorporated into a PROTAC molecule, such as ARD-61, it facilitates the targeted degradation of the AR protein. In contrast, the second-generation antagonist Enzalutamide has been shown to reduce AR protein levels, whereas the first-generation antagonist Bicalutamide primarily acts by competitively inhibiting androgen binding and can even stabilize the receptor in the nucleus.

Comparative Analysis of AR Antagonist Effects on AR Protein Levels

The following table summarizes the effects of this compound, Enzalutamide, and Bicalutamide on AR protein levels based on available research. It is important to note that experimental conditions such as cell line, compound concentration, and treatment duration can influence the observed effects.

CompoundMechanism of ActionEffect on AR Protein LevelsCell Line(s)Concentration(s)Key Findings & Citations
This compound (as ARI-16) Competitive AR antagonist; PROTAC componentDoes not induce AR protein degradation on its own.[1]LNCaP, VCaP100 nMAs a standalone antagonist, it does not promote the degradation of the AR protein. Its utility in protein reduction is realized when incorporated into a PROTAC degrader.[1]
Enzalutamide Second-generation AR antagonistInduces AR protein degradation.[2][3][4]LNCaP10 µMTreatment leads to a significant reduction in AR protein levels without altering AR mRNA levels, suggesting a post-transcriptional mechanism of action.[2][3][4]
Bicalutamide First-generation AR antagonistPrimarily a competitive inhibitor; can stimulate AR nuclear translocation and does not typically induce degradation.[5]LNCaP10 µMFunctions by competitively blocking androgen binding and can lead to the assembly of a transcriptionally inactive receptor on the DNA.[5] Some studies suggest it may decrease levels of other proteins like FLIP in an AR-dependent manner.[6]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the general signaling pathway of the Androgen Receptor and the points of intervention for different types of antagonists.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_inactive Inactive AR AR_inactive->AR_HSP Binds HSP HSP AR_active Active AR AR_HSP->AR_active HSP Dissociation Proteasome Proteasome AR_HSP->Proteasome Degradation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation Bicalutamide Bicalutamide Bicalutamide->AR_HSP Competitively Binds AR_Bicalutamide AR-Bicalutamide Complex Bicalutamide->AR_Bicalutamide Forms Complex & Nuclear Translocation Enzalutamide Enzalutamide Enzalutamide->AR_HSP Binds & Induces Conformational Change AR_Antagonist_1 AR Antagonist 1 AR_Antagonist_1->AR_HSP Competitively Binds PROTAC PROTAC (containing AR Antagonist 1) PROTAC->AR_HSP Binds Ub Ubiquitin PROTAC->Ub Recruits E3 Ligase Ub->AR_HSP Ubiquitination ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates AR_Bicalutamide->ARE Binds (Inactive)

Caption: Androgen Receptor signaling pathway and antagonist intervention points.

Experimental Workflow for AR Protein Level Assessment

The following diagram outlines a typical experimental workflow for quantifying changes in AR protein levels in response to antagonist treatment.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting cluster_data_analysis Data Analysis A1 Seed Prostate Cancer Cells (e.g., LNCaP) A2 Treat with AR Antagonist (e.g., AR Antagonist 1, Enzalutamide) and Controls (e.g., Vehicle) A1->A2 B1 Lyse Cells to Extract Total Protein A2->B1 B2 Quantify Protein Concentration (e.g., BCA Assay) B1->B2 C1 Separate Proteins by SDS-PAGE B2->C1 C2 Transfer Proteins to a Membrane (e.g., PVDF) C1->C2 C3 Block Membrane to Prevent Non-specific Binding C2->C3 C4 Incubate with Primary Antibody (Anti-AR) C3->C4 C5 Incubate with HRP-conjugated Secondary Antibody C4->C5 C6 Detect Signal using Chemiluminescence C5->C6 D1 Quantify Band Intensity C6->D1 D2 Normalize to Loading Control (e.g., GAPDH, β-actin) D1->D2 D3 Compare Protein Levels between Treatments D2->D3

Caption: Workflow for Western Blot analysis of AR protein levels.

Detailed Experimental Protocols

Western Blotting for AR Protein Detection in LNCaP Cells

1. Cell Culture and Treatment:

  • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • For experiments, plate cells and allow them to adhere overnight.

  • Replace the medium with RPMI-1640 containing 10% charcoal-stripped FBS for 24 hours to reduce basal AR activity.

  • Treat cells with the desired concentrations of this compound, Enzalutamide, Bicalutamide, or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48 hours).

2. Protein Extraction and Quantification:

  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the total protein.

  • Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the protein samples on a 4-12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against AR (e.g., rabbit anti-AR) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • For a loading control, re-probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.

4. Data Analysis:

  • Quantify the intensity of the AR and loading control bands using image analysis software (e.g., ImageJ).

  • Normalize the AR band intensity to the corresponding loading control band intensity.

  • Express the results as a fold change relative to the vehicle-treated control.

Immunofluorescence for AR Protein Localization

1. Cell Preparation and Treatment:

  • Grow LNCaP cells on glass coverslips in a 24-well plate.

  • Treat the cells with the AR antagonists or vehicle control as described for the Western blot protocol.

2. Fixation and Permeabilization:

  • Wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

3. Immunostaining:

  • Wash three times with PBS.

  • Block with 1% BSA in PBS for 30 minutes to reduce non-specific antibody binding.

  • Incubate with the primary anti-AR antibody diluted in 1% BSA in PBS overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

4. Mounting and Imaging:

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Acquire images using a fluorescence or confocal microscope.

5. Analysis:

  • Observe and document the subcellular localization of the AR protein (cytoplasmic vs. nuclear) in response to the different treatments.

Conclusion

This guide provides a comparative framework for evaluating the effects of this compound on AR protein levels. The data indicates that while this compound is a potent AR antagonist, its strength in modulating AR protein levels lies in its application within PROTAC technology. In contrast, Enzalutamide demonstrates a clear capacity to induce AR protein degradation. Bicalutamide's primary role is competitive inhibition with less impact on AR protein stability. The provided experimental protocols offer a standardized approach for researchers to validate these findings and further investigate the nuanced mechanisms of these important therapeutic compounds.

References

A Comparative Guide: AR Antagonist 1 Hydrochloride vs. Darolutamide in Castration-Resistant Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical performance of AR antagonist 1 hydrochloride and darolutamide, two potent androgen receptor (AR) antagonists, in castration-resistant prostate cancer (CRPC) models. The information is compiled from publicly available experimental data to assist researchers in evaluating these compounds for further investigation.

Overview of the Compounds

This compound , also referred to as compound 29, is a potent androgen receptor antagonist. It serves as a ligand for the E3 ligase in the synthesis of the PROTAC (Proteolysis Targeting Chimera) AR degrader, ARD-266.[1][2][3] For the purpose of direct AR antagonism in CRPC models, this guide will focus on a closely related compound from the same chemical series, often referred to as Androgen Receptor Antagonist 1 (Compound 26/30) , which has been evaluated as a standalone AR antagonist.[4][5]

Darolutamide is a structurally distinct, second-generation nonsteroidal AR antagonist approved for the treatment of non-metastatic and metastatic castration-sensitive prostate cancer.[6][7][8] It exhibits high binding affinity to the AR and has shown efficacy in various preclinical and clinical settings.[7][9]

Quantitative Data Comparison

The following tables summarize the available quantitative data for Androgen Receptor Antagonist 1 (Compound 26/30) and darolutamide in preclinical CRPC models.

Table 1: In Vitro Activity

ParameterAndrogen Receptor Antagonist 1 (Compound 26/30)Darolutamide
AR Binding Affinity (IC50) 59 nM[4]High affinity, potent competitive antagonist[10]
Cell Viability / Proliferation Significant growth inhibition in LNCaP and LNAR cells (AR-positive)[4]Strong reduction in cell viability in androgen-dependent prostate cancer cell lines[10]
Effect on AR Mutants Data not availableRetains antagonistic activity against several known AR mutants that confer resistance to other antagonists[10]

Table 2: In Vivo Efficacy in CRPC Xenograft Models

ParameterAndrogen Receptor Antagonist 1 (Compound 26/30)Darolutamide
Animal Model Male athymic nude mice with LNCaP xenografts[4]LAPC-4 cell line-derived xenograft, KuCaP-1 patient-derived xenograft[10]
Dosing 100 mg/kg, orally, once a day for 5 weeks[4]Oral dosing (dose not specified in abstract)[10]
Tumor Growth Inhibition ~90% suppression of tumor growth after 5 weeks[4]Markedly reduced tumor growth[10]
PSA Level Reduction ~78% reduction after 5 weeks[4]Marked down-regulation of androgen target genes[10]
Tolerability No detectable body weight loss[4]Favorable safety profile in clinical trials[11]

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

The diagram below illustrates the canonical androgen receptor signaling pathway, which is the primary target of both AR antagonist 1 and darolutamide.

AR_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Androgen Receptor Signaling Pathway Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_HSP AR-HSP Complex AR_dimer AR Dimer AR->AR_dimer dimerization & nuclear translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE binds Gene_Transcription Gene Transcription ARE->Gene_Transcription activates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth PSA_Production PSA Production Gene_Transcription->PSA_Production AR_Antagonist AR Antagonist (AR Antagonist 1 / Darolutamide) AR_Antagonist->AR inhibits binding AR_Antagonist->AR_dimer inhibits translocation Experimental_Workflow Preclinical Evaluation of AR Antagonists in CRPC cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation AR_Binding AR Binding Assay (IC50 determination) Cell_Viability Cell Viability Assay (e.g., MTT on LNCaP, VCaP) AR_Binding->Cell_Viability AR_Signaling AR Signaling Inhibition (PSA expression, AR nuclear translocation) Cell_Viability->AR_Signaling Xenograft CRPC Xenograft Model (e.g., LNCaP, PDX) AR_Signaling->Xenograft Treatment Drug Administration (oral gavage) Xenograft->Treatment Efficacy Efficacy Assessment (Tumor volume, PSA levels) Treatment->Efficacy Toxicity Toxicity Assessment (Body weight, clinical signs) Treatment->Toxicity

References

Assessing the Specificity of AR Antagonist 1 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The androgen receptor (AR) is a critical target in the development of therapeutics for prostate cancer and other androgen-dependent diseases. The specificity of an AR antagonist is a paramount consideration, as off-target effects can lead to undesirable side effects and impact overall therapeutic efficacy. This guide provides a comparative analysis of AR antagonist 1 hydrochloride and its related compounds, placing their performance in context with other established AR antagonists. The information presented herein is based on publicly available experimental data.

Executive Summary

This compound belongs to a novel class of aryloxy tetramethylcyclobutane-based androgen receptor antagonists. While potent in its on-target activity, a comprehensive public dataset on its specificity against a broad panel of other nuclear receptors and off-target proteins is not currently available. This guide summarizes the existing data for AR antagonist 1 and compares it with established AR antagonists like enzalutamide and bicalutamide, for which extensive specificity data exists.

Data Presentation

Table 1: Comparative Potency of AR Antagonists
CompoundTargetIC50 (nM)Cell LineAssay TypeReference
AR antagonist 1 (Compound 6/26) Androgen Receptor59LNCaPCell-based[1][2]
BicalutamideAndrogen Receptor~150LNCaPCell-based[3]
EnzalutamideAndrogen Receptor~20-30LNCaPCell-based[3]

Note: Data for different compounds are often generated in different laboratories under varying conditions, so direct comparison of absolute values should be interpreted with caution.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

A radioligand binding assay is a standard method to determine the affinity of a compound for a receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the androgen receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Purified androgen receptor protein or cell membranes expressing AR.

  • Radiolabeled AR ligand (e.g., [³H]-mibolerone).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., Tris-HCl buffer with additives).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the AR preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through the filter plates.

  • Detection: Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Cell-Based AR Activity Assay (General Protocol)

This assay measures the functional consequence of AR antagonism in a cellular context.

Objective: To determine the functional potency (IC50) of a test compound in inhibiting androgen-induced AR transcriptional activity.

Materials:

  • Prostate cancer cell line expressing AR (e.g., LNCaP).

  • Cell culture medium and supplements.

  • Test compound.

  • An androgen (e.g., dihydrotestosterone, DHT).

  • Luciferase reporter plasmid containing androgen response elements (AREs).

  • Transfection reagent.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Transfection: Transfect the LNCaP cells with the ARE-luciferase reporter plasmid.

  • Treatment: Treat the transfected cells with varying concentrations of the test compound in the presence of a fixed concentration of DHT.

  • Incubation: Incubate the cells for a sufficient period to allow for gene expression.

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luminescence Measurement: Add the luciferase assay reagent and measure the luminescence using a luminometer.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the DHT-induced luciferase activity (IC50) is determined.

Mandatory Visualizations

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_antagonist Antagonist Action Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Dimer AR Dimer AR->AR_Dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds AR_Dimer->ARE Gene Target Gene Transcription ARE->Gene Initiates Antagonist AR Antagonist 1 Hydrochloride Antagonist->AR Blocks Binding Specificity_Assessment_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis & Interpretation Binding_Assay Competitive Binding Assay (vs. other Nuclear Receptors) Selectivity_Profile Determine Selectivity Profile Binding_Assay->Selectivity_Profile Enzyme_Assay Enzyme/Kinase Panel Screening Off_Target_ID Identify Off-Target Hits Enzyme_Assay->Off_Target_ID GPCR_Assay GPCR Panel Screening GPCR_Assay->Off_Target_ID Reporter_Assay Reporter Gene Assays (for other NRs) Reporter_Assay->Selectivity_Profile Cell_Viability Cell Viability/Toxicity Assays (in various cell lines) Cell_Viability->Off_Target_ID SAR Structure-Activity Relationship (SAR) for Specificity Selectivity_Profile->SAR Off_Target_ID->SAR

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of AR Antagonist 1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of AR antagonist 1 hydrochloride, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

In the absence of specific disposal instructions for this compound, and with some safety data sheets for similar compounds indicating potential hazards, it is imperative to treat this compound as hazardous chemical waste.[1][2] General laboratory safety principles dictate that unknown or novel compounds should be handled with a high degree of caution.

I. Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure all appropriate personal protective equipment is worn. This minimizes the risk of exposure through skin contact, inhalation, or ingestion.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves. For handling antineoplastic agents, thicker chemotherapy-specific gloves are recommended.[3]To prevent skin contact with the chemical.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or aerosolized particles.
Lab Coat Standard laboratory coat. When handling larger quantities or in situations with a higher risk of splashing, a solid-front barrier gown is advised.[3]To protect skin and personal clothing from contamination.
Respiratory Protection Not generally required if handled in a well-ventilated area or a chemical fume hood. If there is a risk of aerosolization, consult your institution's Environmental Health and Safety (EHS) department.To prevent inhalation of the compound.

II. Step-by-Step Disposal Protocol

The disposal of this compound must follow the established guidelines for hazardous chemical waste.[4][5][6] Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.[4][5]

  • Waste Collection:

    • Designate a specific, compatible waste container for this compound waste. This container must be in good condition, with a secure, leak-proof screw-top cap.[7][8]

    • The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Collect all materials contaminated with the compound, including unused or expired product, solutions, and any contaminated lab supplies (e.g., pipette tips, weighing paper), in this designated container. For antineoplastic agents, it is recommended to use dedicated waste containers and not mix them with other laboratory wastes.[3]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6][7]

    • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8]

    • Ensure incompatible chemicals are segregated within the SAA to prevent accidental reactions.[7][8] For instance, store acids and bases separately.[7]

  • Request for Waste Pickup:

    • Once the waste container is full, or if it has been in the SAA for an extended period (typically not exceeding one year), contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[5][6]

  • Disposal of Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water or another solvent capable of removing the residue).[4]

    • The rinsate from all three rinses must be collected and disposed of as hazardous waste in your designated this compound waste container.[4]

    • After triple-rinsing, the chemical label on the container should be defaced or removed, and the cap should be taken off before disposing of the container in the regular trash.[4]

III. Experimental Workflow & Disposal Logic

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation Start Start AR_Antagonist_Waste Generate AR Antagonist 1 Hydrochloride Waste Start->AR_Antagonist_Waste Is_Container_Empty Is the original container empty? AR_Antagonist_Waste->Is_Container_Empty Collect_Waste Collect in a labeled, compatible hazardous waste container Is_Container_Empty->Collect_Waste No Triple_Rinse Triple-rinse the empty container Is_Container_Empty->Triple_Rinse Yes Collect_Rinsate Collect rinsate as hazardous waste Triple_Rinse->Collect_Rinsate Deface_Label Deface label and remove cap Triple_Rinse->Deface_Label Collect_Rinsate->Collect_Waste Dispose_Container Dispose of container in regular trash Deface_Label->Dispose_Container

Caption: Waste Segregation at the Point of Generation.

cluster_1 Waste Storage & Disposal Pathway Collected_Waste Sealed and Labeled Hazardous Waste Container Store_in_SAA Store in designated Satellite Accumulation Area (SAA) Collected_Waste->Store_in_SAA Is_Container_Full Is container full or storage time limit reached? Store_in_SAA->Is_Container_Full Is_Container_Full->Store_in_SAA No Contact_EHS Contact Environmental Health & Safety (EHS) for pickup Is_Container_Full->Contact_EHS Yes EHS_Collection EHS collects waste for final disposal Contact_EHS->EHS_Collection End Disposal Complete EHS_Collection->End

Caption: Hazardous Waste Storage and Final Disposal Workflow.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. For any uncertainties or specific questions, always consult your institution's Environmental Health and Safety department.

References

Essential Safety and Operational Guide for Handling AR Antagonist 1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides essential safety and logistical information for handling AR antagonist 1 hydrochloride based on available hazard data and best practices for potent pharmaceutical compounds. A comprehensive, compound-specific Safety Data Sheet (SDS) was not available. Therefore, a thorough risk assessment must be conducted by researchers and their institution's Environmental Health and Safety (EHS) department before commencing any work.

This compound is a potent androgen receptor (AR) antagonist.[1] Due to its pharmacological activity at low concentrations, it should be handled as a potent compound, requiring stringent safety protocols to minimize exposure.

Hazard Identification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound. This is based on a risk-assessed approach for potent compounds and should be adapted to specific laboratory conditions and procedures.

PPE CategoryItem
Engineering Controls Chemical Fume Hood or Glovebox: All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood or a containment glovebox to minimize inhalation exposure. For highly potent compounds, a glovebox provides a higher level of containment.
Respiratory Protection Powered Air-Purifying Respirator (PAPR) or N95/FFP3 Respirator: For procedures with a high risk of aerosol generation (e.g., weighing, preparing concentrated stock solutions), a PAPR is recommended. For lower-risk activities within a fume hood, a properly fit-tested N95 or FFP3 respirator may be sufficient, subject to institutional guidelines.
Hand Protection Double Gloving: Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.
Eye Protection Safety Goggles or Face Shield: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles when there is a splash hazard.
Body Protection Disposable Lab Coat or Coveralls: A disposable, solid-front lab coat or coveralls made of a protective material like Tyvek® should be worn over personal clothing.
Foot Protection Closed-toe Shoes and Shoe Covers: Sturdy, closed-toe shoes are mandatory in the laboratory. Disposable shoe covers should be worn when handling potent compounds and removed before exiting the designated work area.

Operational Plan: Step-by-Step Handling Procedures

This workflow outlines the essential steps for safely handling this compound, from preparation to temporary storage of waste.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area 1. Designate Work Area - Clean and decontaminate the fume hood/glovebox. - Line the work surface with absorbent paper. gather_materials 2. Assemble Materials - this compound - Solvents - Glassware - Pipettes and tips - Waste containers prep_area->gather_materials don_ppe 3. Don Full PPE - Inner gloves - Lab coat/coveralls - Shoe covers - Outer gloves - Safety goggles/face shield - Respirator (as required) gather_materials->don_ppe weigh 4. Weighing - Use an analytical balance inside the fume hood or a containment enclosure. - Handle with care to avoid generating dust. don_ppe->weigh dissolve 5. Dissolution - Add solvent to the solid compound slowly. - Cap and vortex or sonicate to dissolve as needed. weigh->dissolve decontaminate 6. Decontaminate Surfaces - Wipe down all surfaces with an appropriate deactivating solution or 70% ethanol. - Dispose of cleaning materials as hazardous waste. dissolve->decontaminate doff_ppe 7. Doff PPE - Remove outer gloves and dispose of as hazardous waste. - Remove lab coat, shoe covers, and inner gloves, disposing of them as hazardous waste. decontaminate->doff_ppe wash 8. Personal Hygiene - Wash hands thoroughly with soap and water. doff_ppe->wash

Safe Handling Workflow for this compound

Disposal Plan

All waste generated from handling this compound must be treated as hazardous pharmaceutical waste. Follow your institution's EHS guidelines for chemical waste disposal.

  • Solid Waste:

    • Grossly Contaminated: Unused or expired solid compound, and any materials used for spill cleanup.

    • Trace Contaminated: Used PPE (gloves, lab coats, shoe covers), absorbent paper, pipette tips, and empty vials.

  • Liquid Waste:

    • All solutions containing this compound.

    • Solvents used for rinsing contaminated glassware.

Disposal Procedures:

  • Segregation: Do not mix this waste with non-hazardous trash or other chemical waste streams unless permitted by your institution.

  • Containment:

    • Use designated, leak-proof, and clearly labeled hazardous waste containers.

    • Solid waste should be collected in a designated, lined container.

    • Liquid waste should be collected in a compatible, sealed container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the chemical name ("this compound").

  • Storage: Store waste containers in a designated satellite accumulation area until they are collected by the EHS department.

  • Do Not:

    • Dispose of any waste down the drain.

    • Place any contaminated items in the regular trash.

By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure the safe handling and disposal of this compound.

References

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